Product packaging for ZINC LACTATE(Cat. No.:CAS No. 6155-68-6)

ZINC LACTATE

Cat. No.: B1594389
CAS No.: 6155-68-6
M. Wt: 299.6 g/mol
InChI Key: BMVQXZLLHSRVSP-UHFFFAOYSA-N
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Description

Zinc Lactate (CAS 16039-53-5) is an organic salt of zinc and lactic acid, presented as a white, crystalline powder that is highly soluble in water . This compound serves as a valuable tool in nutritional and biochemical research, where it is noted for its higher relative bioavailability compared to inorganic zinc salts like zinc sulfate . Studies indicate that this compound can promote cell proliferation, enhance intestinal morphology, and improve growth performance in animal models . Its research value is further highlighted by its role in mitigating oxidative stress. Evidence suggests this compound improves cellular antioxidant capacity and mitochondrial function in intestinal epithelial cells by activating the AMPK-Nrf2 signaling pathway, both under normal and oxidative stress conditions . In materials science, this compound is investigated as a catalyst in the ring-opening polymerization (ROP) of lactide to synthesize polylactic acid (PLA). As a biologically relevant alternative to stannous octoate, it facilitates the production of more hydrophilic polyesters and is recognized for its bacteriostatic properties . This combination of properties makes this compound a compound of interest for applications spanning from nutritional science and cellular biochemistry to the development of biodegradable polymers. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18O9Zn B1594389 ZINC LACTATE CAS No. 6155-68-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6155-68-6

Molecular Formula

C6H18O9Zn

Molecular Weight

299.6 g/mol

IUPAC Name

2-hydroxypropanoic acid;zinc;trihydrate

InChI

InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2;

InChI Key

BMVQXZLLHSRVSP-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2]

Isomeric SMILES

C[C@@H](C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2]

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.[Zn]

Origin of Product

United States

Foundational & Exploratory

"synthesis of zinc lactate from lactic acid and zinc oxide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Zinc Lactate from Lactic Acid and Zinc Oxide

Introduction

This compound, the zinc salt of lactic acid, is a compound of significant interest in the pharmaceutical, nutraceutical, and food industries. It serves as a bioavailable source of zinc, a vital trace element for numerous physiological functions, including immune response and antioxidant defense.[1] Its applications range from dietary supplements and food additives to dental care products like toothpaste and mouthwash.[2][3] The synthesis of this compound is most commonly achieved through the direct reaction of lactic acid with zinc oxide.[1][2] This process is favored for its simplicity and the high purity of the resulting product.

This technical guide provides a comprehensive overview of the synthesis of this compound from lactic acid and zinc oxide, designed for researchers, scientists, and professionals in drug development. It details the underlying chemistry, experimental protocols, key reaction parameters, and methods for product isolation and characterization.

Chemical Reaction and Stoichiometry

The synthesis is based on a straightforward acid-base neutralization reaction. Two molecules of lactic acid react with one molecule of zinc oxide to produce one molecule of this compound and one molecule of water.[2]

Reaction: 2CH₃CH(OH)COOH + ZnO → Zn(C₃H₅O₃)₂ + H₂O[2]

Molar Masses:

  • Lactic Acid (C₃H₆O₃): 90.08 g/mol

  • Zinc Oxide (ZnO): 81.38 g/mol

  • This compound (C₆H₁₀ZnO₆): 243.5 g/mol (anhydrous)[4]

  • This compound Dihydrate (Zn(C₃H₅O₃)₂ · 2H₂O): 279.56 g/mol

The stoichiometry dictates a 2:1 molar ratio of lactic acid to zinc oxide. The product often crystallizes as a dihydrate.[2]

Physicochemical Properties

This compound is typically a white to almost-white fine powder or crystalline substance with a slight, characteristic odor.[2][5] Its properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₆H₁₀ZnO₆ (anhydrous)[2]
Zn(C₃H₅O₃)₂ · 2H₂O (dihydrate)[2][5]
Molar Mass 243.5 g/mol (anhydrous)[4]
Appearance White to almost white fine powder/crystals[2][5]
Solubility Highly soluble in water, insoluble in ethanol[2]
Melting Point >256°C (sublimes)[6]
pH (1% solution) ~6.0[7]
Zinc Content (min.) 21.5 - 21.6%[7][8]

Experimental Protocols

Two primary protocols are detailed below: a standard aqueous synthesis followed by crystallization, and an alternative process involving spray drying for direct powder production.

Protocol 1: Aqueous Synthesis and Crystallization

This method involves the direct reaction in an aqueous medium, followed by isolation and purification of the crystalline product.

Materials:

  • Zinc Oxide (ZnO), high purity (e.g., feed grade, >98%)[8]

  • Lactic Acid (C₃H₆O₃), aqueous solution (e.g., food grade, >80%)[8]

  • Potable or distilled water[8]

Procedure:

  • Reagent Preparation: Prepare a calculated amount of lactic acid solution in a reaction vessel. The molar ratio should be slightly in excess of 2:1 for lactic acid to zinc oxide to ensure complete conversion of the oxide.

  • Reaction: Gradually add the zinc oxide powder to the stirred lactic acid solution in the reaction kettle.[8] The reaction is exothermic. Control the temperature, if necessary, with a cooling jacket. Some protocols suggest operating at elevated temperatures (50-75°C) to increase the reaction rate.[9][10]

  • Reaction Completion: Continue stirring the mixture until all the zinc oxide has dissolved and the reaction is complete. The endpoint can be determined by the cessation of heat evolution and the clarity of the solution. The final pH of the solution may be in the range of 6 to 10.[9][10]

  • Isolation: Separate the resulting this compound from the solution.

    • Crystallization: Cool the solution to induce crystallization of this compound dihydrate.

    • Centrifugation/Filtration: Isolate the crystals from the mother liquor via centrifugation or filtration.[8] The mother liquor can be recycled to improve raw material efficiency and reduce waste.[8]

  • Purification: Wash the isolated crystals with cold distilled water to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified crystals in an oven at a controlled temperature (e.g., 80-100°C) to obtain the final this compound powder.[11]

Protocol 2: Synthesis and Spray Drying

This method is suitable for producing a fine, highly soluble powder directly from the reaction mixture.[12]

Procedure:

  • Slurry Preparation: React lactic acid with zinc oxide in an aqueous medium to obtain a this compound solution or slurry.[12] A typical concentration for the slurry feed is between 10-70 wt%, for example, 35 wt% this compound.[12]

  • Pre-treatment (Optional): The feed stream may be passed through a milling step to control the crystal size within the slurry.[12]

  • Atomization: Feed the slurry into a spray dryer. The slurry is atomized into fine droplets using a high-pressure nozzle (e.g., 80 to 250 bar) or a two-fluid nozzle.[12]

  • Drying: The atomized droplets are introduced into a stream of hot air, causing rapid evaporation of water and formation of dry this compound powder. The inlet temperature of the dryer can range from 100 to 120°C.[12]

  • Collection: The dried powder is collected from the drying chamber. This method produces a powder with improved flowability and dissolution rates compared to conventional crystallization.[12]

Key Synthesis Parameters and Data

The efficiency of the synthesis and the quality of the final product are influenced by several key parameters.

ParameterRecommended Specification / RangeRationale & ImpactSource(s)
ZnO Purity >98% (Feed Grade)High purity starting material minimizes contaminants in the final product.[8]
Lactic Acid Purity >80% (Food Grade)Ensures a high-quality final product suitable for target applications.[8]
Molar Ratio 2:1 (Lactic Acid : ZnO)Stoichiometric ratio for the reaction. A slight excess of lactic acid can ensure complete ZnO conversion.[2]
Temperature Room Temperature to 75°CHigher temperatures can increase the reaction rate, but may require cooling to manage the exothermic process.[9][10]
Final pH 6 - 10Indicates the completion of the neutralization reaction.[9][10]
Product Purity >98.3%A high-purity product is often required, especially for food and pharmaceutical grades.[8]

Visualizations: Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the aqueous synthesis of this compound.

SynthesisWorkflow cluster_reactants Inputs cluster_processing Downstream Processing ZnO Zinc Oxide (ZnO) Reaction Reaction Vessel (Aqueous Medium) ZnO->Reaction LacticAcid Lactic Acid (aq) LacticAcid->Reaction Separation Separation (Filtration / Centrifugation) Reaction->Separation Washing Washing (Purification) Separation->Washing MotherLiquor Mother Liquor (Recycle) Separation->MotherLiquor Drying Drying Washing->Drying Product Final Product (this compound Powder) Drying->Product

Caption: General workflow for the synthesis of this compound via aqueous reaction.

Parameter Influence Diagram

This diagram shows the logical relationship between key synthesis parameters and the resulting product characteristics.

ParameterInfluence cluster_inputs Input Parameters cluster_outputs Output Characteristics Temp Temperature Process Synthesis Process Temp->Process Ratio Molar Ratio Ratio->Process Purity Reactant Purity Purity->Process Time Reaction Time Time->Process Yield Product Yield Process->Yield ProductPurity Product Purity Process->ProductPurity Rate Reaction Rate Process->Rate

Caption: Influence of input parameters on the final product characteristics.

Conclusion

The synthesis of this compound from zinc oxide and lactic acid is a robust and scalable process. By carefully controlling key parameters such as reactant purity, molar ratio, and temperature, a high-purity product suitable for a variety of high-value applications can be consistently manufactured. The choice between a conventional crystallization process and a more advanced spray-drying technique depends on the desired physical properties of the final powder, such as particle size and dissolution rate. This guide provides the fundamental protocols and data necessary for the successful laboratory-scale synthesis and industrial-scale production of this compound.

References

Unveiling the Structural Nuances of Zinc Lactate: A Technical Guide to its Crystal Structure and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure and coordination chemistry of zinc lactate, a compound of significant interest to researchers, scientists, and professionals in drug development. This whitepaper elucidates the structural intricacies of this compound's hydrated forms, offering detailed experimental protocols and quantitative data to support advanced research and application.

This compound, a salt of zinc and lactic acid, exists in different hydrated forms, most notably as a dihydrate and a trihydrate. Understanding the precise three-dimensional arrangement of atoms within these crystal structures and the coordination environment of the central zinc ion is crucial for predicting its behavior, optimizing its use in pharmaceutical formulations, and designing novel applications. This guide synthesizes available crystallographic data and experimental methodologies to provide a clear and detailed overview of this important compound.

Crystal Structure Analysis

The crystal structures of both this compound dihydrate ([Zn(C₃H₅O₃)₂(H₂O)₂]) and this compound trihydrate ([Zn(C₃H₅O₃)₂(H₂O)₂]·H₂O) have been determined by single-crystal X-ray diffraction, revealing key insights into their molecular geometry and packing.

This compound Dihydrate

The crystal structure of this compound dihydrate was determined by Gromilov et al. (2021). The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1]

Crystallographic Parameter This compound Dihydrate
Formula C₆H₁₄O₈Zn
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.0196(3) Å
b = 11.9068(4) Å
c = 14.3878(7) Å
Volume 1031.9(1) ų
Z 4

Table 1: Crystallographic Data for this compound Dihydrate.[1]

This compound Trihydrate

The trihydrate form of this compound has also been synthesized and its crystal structure characterized.[2] This form contains two coordinated water molecules and one water molecule of hydration within the crystal lattice.

(Note: Detailed crystallographic data for the trihydrate, including unit cell parameters, bond lengths, and angles, are pending public release of the full structural data.)

Coordination Chemistry of the Zinc Ion

In both the dihydrate and trihydrate forms, the zinc(II) ion is central to the coordination complex. The lactate anion (C₃H₅O₃⁻) acts as a bidentate ligand, coordinating to the zinc ion through the oxygen atoms of both the carboxylate group and the hydroxyl group. Water molecules also play a crucial role in completing the coordination sphere of the zinc ion.

The coordination environment around the zinc ion in these lactate complexes is crucial for its biological activity and chemical properties. The specific geometry and bond lengths can influence factors such as solubility, stability, and reactivity.

ZincLactateCoordination cluster_zinc_environment Coordination Environment of Zinc(II) cluster_ligands Ligands Zn Zn(II) O1_L1 O (carboxylate) Zn->O1_L1 Lactate 1 O2_L1 O (hydroxyl) Zn->O2_L1 O1_L2 O (carboxylate) Zn->O1_L2 Lactate 2 O2_L2 O (hydroxyl) Zn->O2_L2 O_H2O1 O (H₂O) Zn->O_H2O1 Water 1 O_H2O2 O (H₂O) Zn->O_H2O2 Water 2 Lactate1 Lactate Anion 1 Lactate1->O1_L1 Lactate1->O2_L1 Lactate2 Lactate Anion 2 Lactate2->O1_L2 Lactate2->O2_L2 Water1 Water Molecule 1 Water1->O_H2O1 Water2 Water Molecule 2 Water2->O_H2O2

A diagram illustrating the coordination of the Zinc(II) ion with two lactate anions and two water molecules.

Experimental Protocols

Synthesis of this compound Crystals

A general method for the synthesis of this compound involves the reaction of a zinc source with lactic acid. For the preparation of single crystals suitable for X-ray diffraction, a controlled crystallization process is necessary.

Materials:

  • Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc oxide (ZnO)

  • Lactic acid (C₃H₆O₃)

  • Deionized water

Protocol for Synthesis and Crystallization:

  • Reaction: A stoichiometric amount of zinc acetate dihydrate or zinc oxide is dissolved in deionized water. To this solution, a corresponding molar equivalent of lactic acid is added dropwise with constant stirring. The reaction can be represented as: ZnO + 2C₃H₆O₃ → Zn(C₃H₅O₃)₂ + H₂O

  • Crystallization: The resulting solution of this compound is filtered to remove any impurities. The clear filtrate is then allowed to slowly evaporate at room temperature. Over a period of several days to weeks, single crystals of this compound hydrate will form. The rate of evaporation can be controlled to influence the size and quality of the crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Methodology:

  • Crystal Mounting: A suitable single crystal of this compound hydrate is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.

sc_xrd_workflow cluster_synthesis Crystal Synthesis cluster_xrd SC-XRD Analysis start Reactants (Zinc Source + Lactic Acid) reaction Reaction in Solution start->reaction filtration Filtration reaction->filtration crystallization Slow Evaporation filtration->crystallization crystals Single Crystals crystallization->crystals mount Crystal Mounting crystals->mount data_collection X-ray Diffraction Data Collection mount->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

A workflow diagram for the synthesis and single-crystal X-ray diffraction analysis of this compound.

This technical guide provides a foundational understanding of the crystal structure and coordination chemistry of this compound. The presented data and protocols are intended to facilitate further research and development in areas where this compound plays a vital role.

References

"solubility of zinc lactate in different aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Zinc Lactate in Different Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the zinc salt of lactic acid, is a compound of significant interest in the pharmaceutical, nutraceutical, and food industries. Its use as a zinc supplement, in oral care products, and as a food additive necessitates a thorough understanding of its solubility characteristics in various aqueous environments. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of key concepts to aid researchers and professionals in its application.

Physicochemical Properties of this compound

This compound typically exists as a white crystalline powder and is commercially available in its dihydrate form (Zn(C₃H₅O₃)₂·2H₂O). It is known to be soluble in water and slightly soluble in ethanol. The solubility is influenced by several factors, including temperature, the isomeric form of the lactate, and the pH of the aqueous solution.

Solubility of this compound in Aqueous Solutions

The solubility of this compound has been experimentally determined under various conditions. The following sections summarize the available quantitative data.

Solubility in Water

The solubility of this compound in water is dependent on the temperature and the stereoisomer of the lactate. Two common forms are the L(+) isomer and the racemic DL(±) mixture.

Table 1: Solubility of L(+)-Zinc Lactate and DL(±)-Zinc Lactate in Water at Various Temperatures [1]

Temperature (°C)L(+)-Zinc Lactate Solubility (% w/w)DL(±)-Zinc Lactate Solubility (% w/w)
104.221.21
8012.166.62

Note: Solubility is expressed as g of anhydrous salt in 100 g of solution.

The data indicates that the solubility of both forms increases with temperature. Notably, L(+)-zinc lactate exhibits significantly higher solubility than the DL(±) form across the tested temperature range[1]. Another source states that this compound is soluble in 60 parts of cold water and 6 parts of boiling water[2].

Solubility in Water-Ethanol Mixtures

The presence of a co-solvent such as ethanol can significantly impact the solubility of this compound.

Table 2: Solubility of L(+)-Zinc Lactate and DL(±)-Zinc Lactate in Water-Ethanol Mixtures at 20°C [1]

Ethanol Concentration (% w/w)L(+)-Zinc Lactate Solubility (% w/w)DL(±)-Zinc Lactate Solubility (% w/w)
103.571.10
500.820.15

Note: Solubility is expressed as g of anhydrous salt in 100 g of solution.

The addition of ethanol decreases the solubility of both L(+) and DL(±) forms of this compound[1].

Solubility in Acidic and Basic Aqueous Solutions

In Acidic Solutions: In the presence of a strong acid, the lactate anion (C₃H₅O₃⁻) will be protonated to form lactic acid (C₃H₅O₃H). According to Le Chatelier's principle, the removal of lactate ions from the solution will drive the dissolution of more this compound to re-establish equilibrium. Therefore, the solubility of this compound is expected to increase in acidic solutions.

In Basic Solutions: In basic solutions, zinc ions (Zn²⁺) can react with hydroxide ions (OH⁻) to form zinc hydroxide, Zn(OH)₂. Zinc hydroxide is known to be amphoteric, meaning it can react with both acids and strong bases. In excess hydroxide, it can form soluble zincate complexes such as [Zn(OH)₄]²⁻. The overall effect on this compound solubility in basic solutions is complex and depends on the pH and the concentration of the base. Initially, the formation of insoluble zinc hydroxide would decrease the concentration of free Zn²⁺ ions, potentially increasing the dissolution of this compound. However, at very high pH, the formation of soluble zincate complexes could lead to an overall increase in the amount of zinc that can be dissolved.

A study on the formation of zinc compounds at different pH values by reacting zinc salts with NaOH indicated the formation of zinc oxide and basic zinc salts, with their solubilities being pH-dependent[3][4]. However, this study did not specifically investigate the solubility of this compound under these conditions.

Solubility Product Constant (Ksp)

An experimentally determined solubility product constant (Ksp) for this compound was not found in the reviewed scientific literature. The determination of Ksp requires careful experimentation to measure the equilibrium concentrations of zinc and lactate ions in a saturated solution.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. The following are detailed protocols based on methodologies described in the literature.

Method 1: Solubility Determination by Conductivity Measurement[1]

This method is suitable for determining the solubility of this compound in water and water-ethanol mixtures.

Materials:

  • L(+)-Zinc lactate or DL(±)-Zinc lactate

  • Distilled water

  • Ethanol

  • Digital temperature controller

  • Microcomputer conductivity meter

  • Centrifuge

Procedure:

  • Preparation of Saturated Solutions: Prepare suspensions of this compound in the desired solvent (water or water-ethanol mixture) at various concentrations.

  • Equilibration: Stir the suspensions for 2 to 4 hours at a constant, controlled temperature to reach equilibrium. The attainment of equilibrium can be confirmed by measuring the concentration of samples every 30 minutes until a constant value is obtained. Ensure excess solid is present to maintain saturation.

  • Phase Separation: Centrifuge the equilibrated suspensions at 8,000 rpm for 5 minutes to separate the solid phase from the supernatant.

  • Sample Preparation for Analysis: Carefully take a known mass (e.g., 1 gram) of the clear supernatant and dilute it with a known volume of distilled water (e.g., 10 or 20 times).

  • Conductivity Measurement: Measure the conductivity of the diluted supernatant using a calibrated conductivity meter.

  • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations and measure their conductivity. Plot a calibration curve of conductivity versus concentration.

  • Solubility Calculation: Determine the concentration of the diluted supernatant from the calibration curve. Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility as the amount of anhydrous salt dissolved in 100 g of the solution.

Method 2: Solubility Determination by Zinc Ion Titration[5]

This method involves determining the concentration of zinc ions in a saturated solution by complexometric titration with EDTA.

Materials:

  • This compound

  • Distilled water or other aqueous solvent

  • Sulfuric acid solution

  • Ammonium fluoride solution

  • Thiourea solution

  • Ascorbic acid

  • Acetic acid-sodium acetate buffer (pH 5-6)

  • Xylenol orange indicator solution

  • Standardized EDTA (ethylene diamine tetraacetic acid) disodium standard titration solution

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired aqueous solvent by adding an excess of the salt and stirring for an extended period to ensure equilibrium.

  • Phase Separation: Filter the saturated solution using a fine filter to remove all undissolved solids.

  • Sample Preparation for Titration: Take a precise volume of the clear filtrate. Add sulfuric acid solution until any potential precipitates dissolve. Add water, ammonium fluoride solution, thiourea solution, and ascorbic acid, and mix uniformly. These reagents are used to mask potential interfering metal cations[5].

  • Buffering and Indication: Add the acetic acid-sodium acetate buffer to adjust the pH to 5-6, followed by the xylenol orange indicator solution. The solution should turn red.

  • Titration: Titrate the prepared sample with the standardized EDTA solution until the color of the solution changes from red to a bright yellow, which indicates the endpoint.

  • Calculation: Calculate the concentration of zinc ions in the filtrate based on the volume of EDTA solution used. From the stoichiometry of this compound (Zn(C₃H₅O₃)₂), calculate the molar solubility of this compound. This can then be converted to other units (e.g., g/100 mL).

Visualizations

Experimental Workflow for Solubility Determination by Conductivity

experimental_workflow_conductivity Workflow for Solubility Determination by Conductivity cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Prepare this compound Suspensions B Equilibrate at Constant Temperature A->B Stir for 2-4h C Centrifuge Suspension B->C D Dilute Supernatant C->D Collect Supernatant E Measure Conductivity D->E F Determine Concentration from Calibration Curve E->F G Calculate Solubility F->G

Caption: A flowchart illustrating the key steps in determining the solubility of this compound using the conductivity measurement method.

Logical Relationship of Factors Affecting this compound Solubility

factors_affecting_solubility Factors Influencing this compound Solubility Solubility This compound Solubility Temperature Temperature Temperature->Solubility Increases with increasing temperature Solvent Solvent Composition (e.g., Water, Ethanol) Solvent->Solubility Decreases with increasing ethanol content pH pH of Solution pH->Solubility Increases in acidic conditions (complex behavior in basic conditions) Isomer Lactate Isomer (L(+) vs. DL(±)) Isomer->Solubility L(+) isomer is more soluble

Caption: A diagram showing the primary factors that influence the solubility of this compound in aqueous solutions.

Conclusion

The solubility of this compound is a critical parameter for its effective use in various applications. This guide has summarized the available quantitative data for its solubility in water and water-ethanol mixtures, highlighting the significant influence of temperature and the lactate isomer. While specific quantitative data for its solubility in acidic and basic solutions is lacking in the literature, the expected trends have been discussed based on fundamental chemical principles. The detailed experimental protocols provided offer a practical guide for researchers to determine this compound solubility in their specific formulations. The visualizations aim to simplify the understanding of the experimental workflow and the interplay of factors affecting solubility. This comprehensive overview serves as a valuable resource for scientists and developers working with this compound.

References

Thermal Decomposition of Zinc Lactate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of zinc lactate dihydrate (Zn(C₃H₅O₃)₂ · 2H₂O). This compound, an organic mineral salt, is increasingly utilized in pharmaceutical and nutraceutical formulations for its high bioavailability. Understanding its thermal stability and decomposition pathway is critical for drug development, formulation, and manufacturing processes, particularly for products subjected to heat treatment or long-term storage under varying temperature conditions. This document synthesizes available data on the thermal behavior of this compound and related zinc carboxylates, detailing the decomposition stages, evolved gaseous products, and the solid-state residue. Experimental protocols for thermogravimetric analysis (TGA), differential thermal analysis (DTA), and evolved gas analysis (EGA) are also described.

Introduction

Zinc is an essential trace element vital for numerous physiological functions.[1] this compound is favored as a zinc supplement in pharmaceutical and food products due to its superior bioavailability and neutral taste compared to inorganic zinc salts.[2] The dihydrate form, Zn(C₃H₅O₃)₂ · 2H₂O, is a common commercial variant. Thermal processing is a frequent step in the manufacturing of solid dosage forms and other pharmaceutical preparations. Therefore, a thorough understanding of the thermal decomposition of this compound dihydrate is paramount to ensure product quality, stability, and safety.

This guide will delineate the multi-stage thermal decomposition process of this compound dihydrate, which involves dehydration followed by the decomposition of the anhydrous salt, ultimately yielding zinc oxide.

Physicochemical Properties of this compound Dihydrate

This compound dihydrate is a white to almost white crystalline powder.[3] It is soluble in water and has a molecular weight of approximately 279.5 g/mol .[1][4]

PropertyValueReference
Chemical FormulaZn(C₃H₅O₃)₂ · 2H₂O[1]
Molecular Weight279.5 g/mol [1][4]
AppearanceWhite crystalline powder[3]
SolubilitySoluble in water[3]
Zinc Content (as-is)22.0 - 24.5%[1][4]
Loss on Drying (LOD)10.5 - 13.5%[1][4]

Thermal Decomposition Pathway

The thermal decomposition of this compound dihydrate proceeds in distinct stages. While specific data for this compound is limited, the decomposition pattern can be inferred from studies on analogous zinc carboxylates, such as zinc acetate dihydrate and zinc oxalate dihydrate, as well as related lactate-intercalated compounds.[2][5][6][7] The process generally involves an initial dehydration step, followed by the decomposition of the anhydrous this compound into zinc oxide.

Stage 1: Dehydration

The first stage of decomposition involves the loss of the two molecules of water of hydration. This is an endothermic process that typically occurs at temperatures below 200°C. For analogous compounds like zinc acetate dihydrate, this dehydration is observed in the range of 50-125°C.[8]

Zn(C₃H₅O₃)₂ · 2H₂O(s) → Zn(C₃H₅O₃)₂(s) + 2H₂O(g)

Stage 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes at higher temperatures. This is a more complex process involving the breakdown of the lactate ligands and results in the formation of zinc oxide as the final solid residue. For similar zinc carboxylates, this decomposition occurs in the temperature range of 200-400°C.[5][6] The decomposition of the organic moiety leads to the evolution of various gaseous byproducts. Based on studies of other metal lactates and carboxylates, these can include carbon dioxide (CO₂), carbon monoxide (CO), water (H₂O), and potentially other volatile organic compounds.[2]

Zn(C₃H₅O₃)₂(s) → ZnO(s) + Evolved Gases (CO₂, CO, H₂O, etc.)

The following diagram illustrates the proposed thermal decomposition pathway of this compound dihydrate.

G Proposed Thermal Decomposition Pathway of this compound Dihydrate cluster_0 Stage 1: Dehydration cluster_1 Stage 2: Decomposition A This compound Dihydrate Zn(C3H5O3)2 · 2H2O B Anhydrous this compound Zn(C3H5O3)2 A->B Heat (<200°C) C Water Vapor 2H2O(g) D Anhydrous this compound Zn(C3H5O3)2 E Zinc Oxide ZnO(s) D->E Heat (200-400°C) F Evolved Gases (CO2, CO, H2O, etc.)

Fig. 1: Proposed multi-stage thermal decomposition of this compound dihydrate.

Quantitative Thermal Analysis Data

The following table summarizes the expected mass loss at each stage of the thermal decomposition of this compound dihydrate, based on its stoichiometry. The temperature ranges are estimates derived from data on analogous zinc carboxylates.[5][8][9]

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Evolved ProductsSolid Residue
1. Dehydration< 200~12.9H₂OAnhydrous this compound
2. Decomposition200 - 400~57.8CO₂, CO, H₂O, etc.Zinc Oxide
Total < 400 ~70.7 Zinc Oxide

Experimental Protocols

The thermal decomposition of this compound dihydrate can be investigated using a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed amount of this compound dihydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, or in an oxidizing atmosphere (e.g., air or oxygen) to study combustion. The flow rate is usually maintained at 20-100 mL/min.

  • Heating Program: A linear heating rate, commonly between 5 and 20 °C/min, is applied from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates for each step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between a sample and an inert reference material, while DSC measures the heat flow to or from the sample, as a function of temperature. These techniques identify endothermic and exothermic transitions.

  • Instrument: A DTA or DSC instrument.

  • Sample Preparation: Similar to TGA, a small, weighed sample is placed in a crucible, alongside an empty reference crucible.

  • Atmosphere and Heating Program: The experimental conditions are typically matched to those of the TGA experiment for direct correlation of mass loss events with thermal events.

  • Data Analysis: The DTA/DSC thermogram shows peaks corresponding to thermal events. Dehydration and decomposition of the anhydrous salt are typically endothermic, while oxidative processes would be exothermic.

Evolved Gas Analysis (EGA)

EGA is used to identify the gaseous products evolved during decomposition. This is often achieved by coupling a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to the outlet of the TGA furnace.

  • Instrumentation: A TGA instrument coupled to an MS or FTIR spectrometer.

  • Procedure: The TGA experiment is performed as described above. The gas stream exiting the TGA furnace is continuously introduced into the MS or FTIR for analysis.

  • Data Analysis: The MS or FTIR provides real-time data on the composition of the evolved gases at different temperatures, allowing for the identification of specific molecules (e.g., H₂O, CO₂, CO) released during each decomposition stage.

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound dihydrate.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis (Optional) cluster_3 Data Analysis A Weigh this compound Dihydrate (5-10 mg) B Place in TGA Crucible A->B C TGA-DTA/DSC Instrument B->C D Set Heating Program (e.g., 10°C/min) and Atmosphere (e.g., N2) C->D E Run Experiment D->E F Couple TGA to MS or FTIR E->F H Analyze TGA/DTG and DTA/DSC Curves E->H G Analyze Evolved Gases F->G J Correlate with Evolved Gas Data G->J I Identify Decomposition Stages and Mass Losses H->I I->J

Fig. 2: General experimental workflow for the thermal analysis of this compound dihydrate.

Conclusion

The thermal decomposition of this compound dihydrate is a multi-step process initiated by the loss of its two water molecules of hydration, followed by the decomposition of the anhydrous salt to form zinc oxide as the final solid product. A comprehensive understanding of this decomposition pathway, including the temperature ranges for each stage and the nature of the evolved gases, is crucial for the development and quality control of pharmaceutical and nutraceutical products containing this bioavailable zinc salt. The experimental protocols outlined in this guide provide a framework for researchers and scientists to characterize the thermal stability of this compound dihydrate and to ensure the integrity of their formulations during processing and storage. Further research focusing specifically on the detailed kinetic analysis and precise identification of all evolved organic fragments from this compound would be beneficial for a more complete understanding.

References

Spectroscopic Characterization of Zinc Lactate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize zinc lactate, a compound of growing interest in pharmaceutical and nutraceutical formulations. This compound [Zn(C₃H₅O₃)₂], an organic salt of zinc, is utilized for its high bioavailability and is often incorporated into various products, including dental care items and dietary supplements.[1] A thorough understanding of its spectroscopic signature is crucial for quality control, formulation development, and research applications. This document details the application of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the analysis of this compound.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its chemical bonds and molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the interaction between the zinc cation and the lactate anion leads to characteristic shifts in the vibrational frequencies of the carboxylate and hydroxyl groups compared to lactic acid.

A key indicator of this compound formation is the shift of the C=O stretching band of the carboxylic acid group (typically around 1728 cm⁻¹) to lower wavenumbers, characteristic of the carboxylate anion (-COO⁻) coordinated to the metal ion.[2] The spectrum of this compound is characterized by a strong, broad band around 1590 cm⁻¹ due to the asymmetric stretching of the carboxylate group.[3] This is accompanied by a series of distinct, narrower bands in the fingerprint region (below 1500 cm⁻¹) that are indicative of the specific coordination environment of the lactate ligand with the zinc ion.[2][3]

Table 1: Summary of FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
~3400 (broad)O-H stretching (hydroxyl group and water of hydration)[2]
~2980C-H stretching (methyl group)[2]
~2930C-H stretching (methine group)[2]
1590 (strong, broad)Asymmetric COO⁻ stretching[3]
~1470C-H bending (methyl group)[2]
1400Symmetric COO⁻ stretching[2]
1367C-H bending[3]
1321O-H in-plane bending[3]
1273C-O stretching / O-H bending[3]
1119C-O stretching (secondary alcohol)[3]
1085C-C stretching[3]
1046C-O stretching / C-C stretching[3]
Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. While water is a strong absorber in the infrared region, it produces a weak Raman signal, making Raman spectroscopy particularly well-suited for the analysis of aqueous samples. The lactate anion exhibits several characteristic Raman peaks. The coordination of the lactate to the zinc ion can influence the position and intensity of these peaks.

Table 2: Summary of Raman Spectral Data for the Lactate Anion

Wavenumber (cm⁻¹)AssignmentReference(s)
~1457CH₃ deformation[2]
~1308CH deformation[4]
~920C-COO stretching[4]
830 - 869C-COO⁻ symmetric stretching[2][3][5]
~755COO⁻ scissoring[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and in the solid state. For this compound, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, reflecting the three distinct proton environments in the lactate molecule. The spectrum typically shows a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), and a broad singlet for the hydroxyl proton (OH). The chemical shifts and coupling constants are sensitive to the solvent and the presence of the zinc ion. In D₂O, the hydroxyl proton is exchanged and will not be observed.

Table 3: Summary of ¹H NMR Spectral Data for this compound

Proton AssignmentMultiplicityApproximate Chemical Shift (ppm)Coupling Constant (J, Hz)Reference(s)
-CH₃Doublet~1.3 - 1.4~7.0[1]
-CH-Quartet~4.0 - 4.3~7.0[1]
-OHSinglet (broad)VariableN/A
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will display three signals corresponding to the three carbon atoms of the lactate moiety. The chemical shifts of the carbonyl carbon and the carbon bearing the hydroxyl group are particularly sensitive to the coordination with the zinc ion.

Table 4: Summary of ¹³C NMR Spectral Data for this compound

Carbon AssignmentApproximate Chemical Shift (ppm)Reference(s)
-CH₃~21
-CH(OH)-~69
-COO⁻~182

Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and high-quality spectroscopic data.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: No special preparation is required for solid this compound powder.

  • Instrument: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage. Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.

  • Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: Solid this compound powder can be analyzed directly. For solution-state analysis, dissolve the sample in a suitable solvent (e.g., water).

  • Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Sample Holder: Place the solid powder on a microscope slide or in a capillary tube. For solutions, use a quartz cuvette.

  • Data Acquisition: Focus the laser onto the sample and collect the scattered light. Typical acquisition parameters include a laser power of 10-100 mW, an integration time of 1-10 seconds, and multiple accumulations to improve the signal-to-noise ratio.

  • Data Processing: The raw spectrum is typically baseline-corrected to remove fluorescence background and may be normalized for comparison between samples.

NMR Spectroscopy (Solution State)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: The Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., DSS or TSP for aqueous solutions) or to the residual solvent signal.

Workflow and Logical Relationships

The spectroscopic characterization of this compound follows a logical progression, starting with rapid, qualitative identification and moving towards detailed structural elucidation.

Spectroscopic_Characterization_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Data Analysis and Reporting Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification Raman Raman Spectroscopy Sample->Raman Vibrational Fingerprinting H_NMR 1H NMR Spectroscopy FTIR->H_NMR Informs on Chemical Environment Data_Integration Integration of Spectroscopic Data FTIR->Data_Integration Raman->H_NMR Complements Vibrational Data Raman->Data_Integration C_NMR 13C NMR Spectroscopy H_NMR->C_NMR Confirms Carbon Skeleton C_NMR->Data_Integration Report Technical Report / Whitepaper Data_Integration->Report Comprehensive Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive approach, integrating FTIR, Raman, and NMR spectroscopy, provides a robust framework for the detailed characterization of this compound, ensuring its quality, purity, and consistency in various applications.

References

The Intestinal Absorption of Zinc Lactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc is a vital trace element, and its bioavailability is a critical factor in human health and therapeutic applications. Organic zinc salts, such as zinc lactate, are increasingly recognized for their enhanced absorption compared to inorganic forms. This technical guide provides an in-depth exploration of the molecular mechanisms governing this compound absorption in biological systems. It synthesizes current research on the roles of intestinal zinc transporters, the potential influence of the lactate moiety on cellular signaling and gene expression, and the resulting impact on zinc uptake and bioavailability. This document also presents a compilation of quantitative data from various studies and detailed experimental protocols for the in vitro and in vivo assessment of this compound absorption, aiming to equip researchers with the necessary information to advance their studies in this field.

Introduction: The Significance of Zinc Bioavailability

Zinc is an essential micronutrient that functions as a cofactor for over 300 enzymes and 1,000 transcription factors, playing a crucial role in numerous physiological processes including immune function, protein synthesis, wound healing, and DNA synthesis. The efficacy of zinc supplementation for addressing deficiencies and for therapeutic purposes is highly dependent on its bioavailability—the fraction of ingested zinc that is absorbed and utilized by the body.

Organic zinc salts, like this compound, have demonstrated superior bioavailability compared to inorganic forms such as zinc sulfate and zinc oxide.[1][2] Understanding the intricate mechanisms behind the enhanced absorption of this compound is paramount for the development of more effective dietary supplements and pharmaceutical formulations. This guide delves into the cellular and molecular pathways of this compound absorption, providing a comprehensive resource for the scientific community.

The Core Mechanism of Intestinal Zinc Absorption

The primary site for zinc absorption is the small intestine, predominantly the duodenum and jejunum. The process is tightly regulated by a sophisticated network of zinc transporter proteins, primarily from two families: the Zrt- and Irt-like Proteins (ZIP) and the Zn Transporters (ZnT).[3][4]

  • Apical Influx: The uptake of zinc from the intestinal lumen into the enterocytes is mainly mediated by the ZIP4 transporter (encoded by the SLC39A4 gene), which is located on the apical membrane of these cells.[3][5] The expression of ZIP4 is highly regulated by cellular zinc status; it is upregulated in zinc-deficient conditions to enhance zinc uptake and downregulated when zinc levels are high.[6]

  • Intracellular Trafficking: Once inside the enterocyte, zinc is chaperoned by metallothioneins and cysteine-rich intestinal proteins (CRIPs) to prevent toxicity and for transport to the basolateral membrane.[7]

  • Basolateral Efflux: The export of zinc from the enterocyte into the bloodstream is primarily facilitated by the ZnT1 transporter (encoded by the SLC30A1 gene), located on the basolateral membrane.[4][5]

Signaling Pathway for Intestinal Zinc Transport

Intestinal Zinc Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Zn_Lactate This compound ZIP4 ZIP4 Zn_Lactate->ZIP4 Apical Uptake Zn_ion Zn²⁺ ZIP4->Zn_ion MT_CRIP Metallothionein (MT) Cysteine-Rich Intestinal Protein (CRIP) Zn_ion->MT_CRIP Intracellular Binding ZnT1 ZnT1 MT_CRIP->ZnT1 Albumin Albumin-Zn²⁺ ZnT1->Albumin Basolateral Efflux

Figure 1: General pathway of zinc absorption in an intestinal enterocyte.

The Role of the Lactate Moiety in Enhancing Zinc Absorption

While the general pathway of zinc absorption is well-established, the specific contribution of the lactate component in this compound to its enhanced bioavailability is an area of active research. Evidence suggests that the lactate moiety is not merely a passive carrier but may actively influence the intestinal environment and cellular processes to favor zinc uptake.

Upregulation of Zinc Transporter Expression

Studies on intestinal porcine epithelial cells (IPEC-J2) have shown that this compound supplementation leads to a significant upregulation of the mRNA expression of zinc transporters, including ZnT1 and CRIP .[8][9] Similar findings in weaned piglets demonstrated that dietary this compound increased the expression of Zip4, ZnT-1, CRIP1, and CRIP2 .[10] This suggests that this compound can directly enhance the cellular machinery responsible for zinc transport.

Potential Signaling Pathways Influenced by Lactate

The lactate ion itself can be transported into intestinal epithelial cells via monocarboxylate transporters (MCTs) and can influence cellular signaling and gene expression.[11][12] A transcriptomic study on Caco-2 cells treated with lactate revealed significant alterations in genes related to oxidative phosphorylation, one-carbon metabolism, and apoptosis.[4][13] While a direct link to zinc transporter regulation was not established in this study, it demonstrates that lactate can exert broad effects on enterocyte gene expression.

Furthermore, lactate has been shown to activate signaling pathways such as the Wnt/β-catenin pathway , which is involved in intestinal cell proliferation and barrier function.[1] It is plausible that the lactate from this compound could modulate these or other signaling pathways, creating a cellular environment that is more conducive to zinc absorption, potentially through indirect effects on the expression or activity of zinc transporters.

Hypothesized Mechanism of Lactate's Influence

Lactate Influence Lactate Lactate MCT Monocarboxylate Transporter (MCT) Lactate->MCT Cell_Signaling Cellular Signaling (e.g., Wnt/β-catenin) MCT->Cell_Signaling Gene_Expression Altered Gene Expression Cell_Signaling->Gene_Expression Zn_Transporter_Up Upregulation of Zinc Transporters (ZIP4, ZnT1, CRIP) Gene_Expression->Zn_Transporter_Up Enhanced_Zn_Absorption Enhanced Zinc Absorption Zn_Transporter_Up->Enhanced_Zn_Absorption

Figure 2: Hypothesized signaling cascade of lactate's role in enhancing zinc absorption.

Quantitative Data on Zinc Bioavailability

The following tables summarize quantitative data from various studies comparing the bioavailability of different zinc forms. It is important to note that direct kinetic data (Vmax, Km) for this compound is currently limited in the literature.

Table 1: Comparative Bioavailability of Zinc Salts in Human Studies
Zinc SaltFractional Zinc Absorption (%)Study PopulationKey FindingsReference
Zinc Gluconate60.915 healthy adultsSignificantly higher than zinc oxide.[14]
Zinc Citrate61.315 healthy adultsSignificantly higher than zinc oxide; comparable to zinc gluconate.[14]
Zinc Oxide49.915 healthy adultsLower absorption compared to gluconate and citrate.[14]
Zinc SulfateNot directly compared-Often used as a reference standard.-
Zinc Glycinate-12 female volunteersShowed higher plasma zinc levels compared to gluconate, picolinate, and oxide.[14]
Table 2: Comparative Bioavailability of Zinc Salts in Animal Studies
Zinc SaltNet Zinc Balance (%)Animal ModelKey FindingsReference
Zinc Gluconate5.125RatsHigher net zinc balance compared to zinc sulfate.[2]
Zinc Sulfate2.993RatsLower net zinc balance compared to zinc gluconate and zinc-enriched yeast.[2]
Zinc-Enriched Yeast7.482RatsHighest net zinc balance among the three forms.[2]
Zinc Glycinate-RatsShowed 30% improved zinc retention compared to zinc sulfate in the presence of phytate.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound absorption.

In Vitro Zinc Absorption using Caco-2 Cell Monolayers

This protocol is designed to measure the transport of this compound across a polarized monolayer of human intestinal Caco-2 cells, which mimics the intestinal barrier.

Caco2_Workflow Cell_Culture 1. Caco-2 Cell Culture (21 days on Transwell inserts) TEER 2. Monolayer Integrity Check (TEER measurement) Cell_Culture->TEER Dosing 3. Apical Dosing (Add this compound solution) TEER->Dosing Incubation 4. Incubation (37°C, 5% CO2, 2 hours) Dosing->Incubation Sampling 5. Basolateral Sampling Incubation->Sampling Quantification 6. Zinc Quantification (ICP-MS or AAS) Sampling->Quantification Papp 7. Calculate Apparent Permeability (Papp) Quantification->Papp

Figure 3: Workflow for the in vitro Caco-2 cell zinc transport assay.

  • Cell Culture:

    • Seed Caco-2 cells on Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21 days in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Change the medium every 2-3 days.

    • Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Assessment of Monolayer Integrity:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable for transport studies.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare dosing solutions of this compound and a control (e.g., zinc sulfate) in HBSS at desired concentrations.

    • Add the zinc-containing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Zinc Quantification:

    • Determine the zinc concentration in the collected samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of zinc appearance in the basolateral chamber (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of zinc in the apical chamber (µmol/cm³).

In Vivo Zinc Bioavailability Study in a Rodent Model

This protocol outlines a balance study in rats to determine the absorption and retention of zinc from this compound compared to a control zinc salt.

  • Animal Acclimatization and Diet:

    • Acclimatize male Wistar rats (weighing approximately 150-200g) for one week.

    • Feed the rats a zinc-deficient diet for a washout period of 7-10 days to standardize their zinc status.

  • Experimental Groups:

    • Divide the rats into experimental groups (n=8-10 per group), including:

      • Control group (zinc-deficient diet)

      • This compound group (diet supplemented with a specific concentration of zinc as this compound)

      • Zinc Sulfate group (diet supplemented with the same concentration of zinc as zinc sulfate)

  • Balance Study:

    • House the rats individually in metabolic cages that allow for the separate collection of urine and feces.

    • Provide the respective diets and deionized water ad libitum for an experimental period of 7-10 days.

    • Record daily food intake and body weight.

    • Collect feces and urine daily for the last 5 days of the experimental period.

  • Sample Processing and Analysis:

    • Dry the collected feces to a constant weight and homogenize.

    • Measure the total volume of urine collected.

    • Digest aliquots of the diets, feces, and urine using concentrated nitric acid.

    • Determine the zinc content in the digested samples using ICP-MS or AAS.

  • Data Analysis:

    • Calculate the apparent zinc absorption and retention:

      • Zinc Intake (mg) = Food Intake (g) x Zinc Concentration in Diet (mg/g)

      • Fecal Zinc Excretion (mg) = Fecal Weight (g) x Zinc Concentration in Feces (mg/g)

      • Urinary Zinc Excretion (mg) = Urine Volume (mL) x Zinc Concentration in Urine (mg/mL)

      • Apparent Zinc Absorption (%) = [(Zinc Intake - Fecal Zinc Excretion) / Zinc Intake] x 100

      • Zinc Retention (%) = [(Zinc Intake - Fecal Zinc Excretion - Urinary Zinc Excretion) / Zinc Intake] x 100

Conclusion and Future Directions

The available evidence strongly suggests that this compound exhibits superior bioavailability compared to inorganic zinc salts, which is at least partly attributable to its ability to upregulate the expression of key intestinal zinc transporters. While the precise signaling pathways initiated by the lactate moiety that lead to this upregulation are not yet fully elucidated, transcriptomic data indicate that lactate can significantly modulate gene expression in intestinal epithelial cells.

Future research should focus on:

  • Investigating the direct link between lactate, monocarboxylate transporters, and the regulation of zinc transporter gene expression.

  • Conducting transcriptomic and proteomic analyses of intestinal cells treated with this compound versus zinc sulfate to identify specific signaling pathways involved.

  • Determining the kinetic parameters (Vmax and Km) of this compound transport in vitro to provide a more detailed quantitative comparison with other zinc salts.

  • Performing well-controlled human clinical trials to definitively establish the relative bioavailability of this compound.

A deeper understanding of these mechanisms will facilitate the rational design of more effective zinc supplements and therapeutic agents, ultimately contributing to improved public health.

References

In Vitro Antioxidant Properties of Zinc Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of zinc lactate. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the mechanisms of action, relevant signaling pathways, and experimental protocols associated with this compound's antioxidant effects. The information is compiled from peer-reviewed scientific literature to ensure accuracy and relevance for research and development applications.

Executive Summary

Zinc is an essential trace element crucial for maintaining cellular function and protecting against oxidative stress. Its role as a cofactor for antioxidant enzymes is well-established. This compound, as an organic salt of zinc, has demonstrated significant antioxidant properties in vitro. This document summarizes the key findings from studies investigating these properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways. The evidence suggests that this compound effectively mitigates oxidative stress by enhancing the activity of antioxidant enzymes, reducing the production of reactive oxygen species (ROS), and modulating specific signaling pathways involved in the cellular antioxidant response.

Quantitative Analysis of Antioxidant Efficacy

The antioxidant capacity of this compound has been evaluated through various in vitro models, including cell-based assays and cell-free chemical assays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its efficacy.

Cell-Based Assays

In a key study utilizing intestinal porcine epithelial cells (IPEC-J2), this compound was shown to significantly enhance the cellular antioxidant defense systems, particularly when compared to the inorganic salt, zinc sulfate.

Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers in IPEC-J2 Cells [1]

ParameterControlThis compound (7.5 mg/L Zn)Zinc Sulfate (7.5 mg/L Zn)
GSH-Px Activity (U/mgprot) 115.3145.2120.1
SOD Activity (U/mgprot) 85.690.375.4
MDA Concentration (nmol/mgprot) 2.52.12.4
LDH Activity (U/L) 180.2150.5165.3
Statistically significant difference compared to the control group (P < 0.05).

Table 2: Effect of this compound on Mitochondrial ROS Production in H₂O₂-Induced IPEC-J2 Cells [1]

Treatment GroupMitochondrial ROS Level (Fluorescence Intensity)
Control 100%
H₂O₂ (200 µM) 250%
H₂O₂ + this compound (7.5 mg/L Zn) 150%#
H₂O₂ + Zinc Sulfate (7.5 mg/L Zn) 240%*
Statistically significant difference compared to the control group (P < 0.05). #Statistically significant difference compared to the H₂O₂ group (P < 0.05).
Cell-Free Antioxidant Capacity Assays

A study on dark chocolate fortified with this compound and various plant extracts provides insights into the contribution of this compound to the overall antioxidant capacity of a food matrix, as measured by common cell-free assays. While these results reflect a complex formulation, they indicate the compatibility of this compound with other antioxidants and its potential to contribute to the total antioxidant activity.

Table 3: Antioxidant Capacity of Dark Chocolate Containing this compound [2][3]

AssayDark Chocolate with this compoundDark Chocolate with this compound + Chokeberry Extract
DPPH (µmol TE/g) 15.8185.4
ABTS (µmol TE/g) 30.2250.1
CUPRAC (µmol TE/g) 45.3280.7
FRAP (µmol TE/g) 20.1150.6
TE = Trolox Equivalents. The significant increase in antioxidant capacity with the chokeberry extract is noted; however, the baseline values for the chocolate with this compound alone demonstrate a foundational antioxidant potential.

Signaling Pathways in this compound-Mediated Antioxidant Defense

This compound has been shown to exert its antioxidant effects through the modulation of key signaling pathways that regulate the expression of antioxidant genes. A primary pathway identified is the AMPK-Nrf2-p62 axis.[1]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK pAMPK AMPK->pAMPK Phosphorylation p62 p62 pAMPK->p62 Reduces expression Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation (inhibition) p62->Keap1 Inhibits interaction with Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., CuZnSOD, CAT, Gpx1) ARE->Antioxidant_Genes Activates transcription

Caption: AMPK-Nrf2-p62 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the in vitro antioxidant properties of this compound.

Cell Culture and Treatment
  • Cell Line: Intestinal Porcine Epithelial Cells (IPEC-J2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]

  • Treatment: For experiments, cells are seeded and grown to approximately 70-80% confluency. The growth medium is then replaced with serum-free medium containing this compound or zinc sulfate at a final zinc concentration of 7.5 mg/L. For oxidative stress models, cells are co-treated with 200 µM hydrogen peroxide (H₂O₂).[1]

G start IPEC-J2 Cell Culture (DMEM, 10% FBS, 37°C, 5% CO₂) confluency Grow to 70-80% Confluency start->confluency treatment Replace with Serum-Free Medium containing: - Control - this compound (7.5 mg/L Zn) - Zinc Sulfate (7.5 mg/L Zn) - With/Without 200 µM H₂O₂ confluency->treatment incubation Incubate for specified duration treatment->incubation analysis Proceed to specific antioxidant assays incubation->analysis

Caption: General workflow for IPEC-J2 cell treatment.

Measurement of Antioxidant Enzyme Activity
  • Sample Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), harvested by scraping, and lysed by sonication in a suitable buffer. The cell lysate is then centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant is collected for enzyme activity assays.

  • Glutathione Peroxidase (GSH-Px) Assay: GSH-Px activity is measured using a commercial assay kit. The assay is based on the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GSH-Px, coupled to the recycling of GSSG back to GSH by glutathione reductase, which involves the oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm is monitored.

  • Superoxide Dismutase (SOD) Assay: SOD activity is determined using a kit that employs a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to produce a formazan dye. The rate of this reduction is inhibited by SOD, and the degree of inhibition is measured colorimetrically at 450 nm.

  • Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) method. The lysate is reacted with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex, which is quantified by measuring the absorbance at 532 nm.

  • Lactate Dehydrogenase (LDH) Assay: LDH activity in the cell culture medium, an indicator of cytotoxicity, is measured using a commercial kit. The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is proportional to LDH activity.

Mitochondrial Reactive Oxygen Species (ROS) Measurement
  • Staining: IPEC-J2 cells are seeded in 6-well plates and subjected to the treatments as described above. Following treatment, the cells are incubated with 5 µM MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, for 10 minutes at 37°C in the dark.[1]

  • Flow Cytometry: After staining, the cells are washed, trypsinized, and resuspended in PBS. The fluorescence intensity of at least 10,000 cells per sample is analyzed using a flow cytometer with an excitation wavelength of 510 nm and an emission wavelength of 580 nm.[1]

G start Treated IPEC-J2 cells in 6-well plate stain Incubate with 5 µM MitoSOX Red (10 min, 37°C, dark) start->stain wash_trypsinize Wash with PBS, Trypsinize, and Resuspend stain->wash_trypsinize flow_cytometry Analyze fluorescence by Flow Cytometry (Ex: 510 nm, Em: 580 nm) wash_trypsinize->flow_cytometry

Caption: Workflow for mitochondrial ROS measurement.

Cell-Free Radical Scavenging Assays

The following protocols are adapted from studies on food matrices containing this compound and are suitable for assessing the direct radical scavenging activity of this compound in a cell-free environment.[2][3]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • An aliquot of the sample solution (this compound dissolved in a suitable solvent) is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm against a blank.

    • The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • The ABTS radical cation (ABTS•⁺) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•⁺ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • An aliquot of the sample solution is added to the diluted ABTS•⁺ solution.

    • The mixture is incubated for 6 minutes at room temperature.

    • The absorbance is measured at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

Conclusion

The in vitro evidence strongly supports the role of this compound as an effective antioxidant agent. It operates through multiple mechanisms, including the enhancement of endogenous antioxidant enzyme activities and the modulation of the AMPK-Nrf2-p62 signaling pathway to bolster cellular defenses against oxidative stress.[1] Furthermore, it demonstrates direct radical scavenging potential in cell-free assays.[2][3] These findings highlight the potential of this compound as a valuable compound for further investigation in the development of therapeutic and nutraceutical strategies aimed at mitigating conditions associated with oxidative damage. The detailed protocols provided in this guide offer a solid foundation for researchers to replicate and expand upon these findings.

References

The Antimicrobial Efficacy of Zinc Lactate Against Oral Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc has a long-standing history in oral care formulations, valued for its anti-plaque, anti-gingivitis, and anti-malodor properties. Among the various zinc salts utilized, zinc lactate has emerged as a compound of interest due to its solubility and potential for effective delivery of zinc ions (Zn²⁺) within the oral cavity. This technical guide provides an in-depth analysis of the antimicrobial activity of this compound against key oral bacteria, summarizing available quantitative data, detailing experimental protocols, and elucidating the proposed mechanisms of action.

Quantitative Antimicrobial Activity

While specific quantitative data for this compound alone against a broad spectrum of oral bacteria is limited in publicly available literature, studies on various zinc salts provide valuable insights into the expected antimicrobial potency of the zinc ion. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for different zinc salts against common oral pathogens. It is important to note that the activity of this compound is expected to be comparable to other soluble zinc salts, as the antimicrobial effect is primarily attributed to the Zn²⁺ ion.

Zinc SaltTarget MicroorganismMIC (mg/mL)MBC (mg/mL)Reference
Zinc ChlorideStreptococcus mutans12[1][2]
Streptococcus sobrinus0.1254[1][2]
Zinc SulfateStreptococcus mutans24[1][2]
Streptococcus sobrinus0.1254[1][2]
Zinc AcetateStreptococcus mutans24[1][2]
Streptococcus sobrinus0.1254[1][2]
Zinc CitrateStreptococcus mutans> 8> 8[1][2]
Streptococcus sobrinus1> 8[1][2]

Note: The data for zinc chloride, sulfate, and acetate provide a strong indication of the potential efficacy of the zinc ion delivered by this compound.

In formulations, a mouthwash containing cetylpyridinium chloride (CPC) and this compound has demonstrated significant antimicrobial effects, though the specific contribution of this compound to the MIC was not isolated[3].

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is predicated on the actions of the dissociated zinc ion (Zn²⁺). The primary mechanisms include:

  • Inhibition of Bacterial Metabolism: Zinc ions are known to inhibit key metabolic pathways in oral bacteria, particularly glycolysis.[4] By targeting enzymes such as glyceraldehyde-3-phosphate dehydrogenase and pyruvate kinase, zinc disrupts the bacteria's ability to produce energy (ATP) and acidic byproducts, which are crucial for their survival and cariogenic activity.[2]

  • Disruption of Nutrient Transport: Zinc can interfere with bacterial nutrient uptake systems. For instance, it has been shown to inhibit the glucose phosphotransferase system (PTS) in Streptococcus mutans, a primary mechanism for glucose transport into the cell.[5]

  • Inhibition of Catabolism in Anaerobes: Zinc ions are potent inhibitors of catabolism in anaerobic bacteria associated with periodontal disease and malodor, such as Fusobacterium nucleatum and Prevotella intermedia.[6] This includes the breakdown of peptides, which can lead to the production of inflammatory and malodorous compounds.[6]

  • Neutralization of Volatile Sulfur Compounds (VSCs): A key benefit of zinc in oral care is its ability to combat halitosis. Zinc ions directly bind to gaseous hydrogen sulfide (H₂S) and other VSCs, forming insoluble and non-volatile zinc sulfides.[7][8] This chemical interaction provides an immediate reduction in oral malodor.[7]

  • Suppression of VSC-Producing Bacteria: Beyond direct neutralization, zinc ions exhibit antimicrobial activity against the bacteria responsible for producing VSCs, such as Fusobacterium nucleatum and Porphyromonas gingivalis. F. nucleatum has been shown to be particularly sensitive to zinc ions.[7]

This compound This compound Zn2+ Ions Zn2+ Ions This compound->Zn2+ Ions Inhibition of Glycolysis Inhibition of Glycolysis Zn2+ Ions->Inhibition of Glycolysis Disruption of Nutrient Transport Disruption of Nutrient Transport Zn2+ Ions->Disruption of Nutrient Transport Inhibition of Anaerobic Catabolism Inhibition of Anaerobic Catabolism Zn2+ Ions->Inhibition of Anaerobic Catabolism Neutralization of VSCs Neutralization of VSCs Zn2+ Ions->Neutralization of VSCs Suppression of VSC-Producing Bacteria Suppression of VSC-Producing Bacteria Zn2+ Ions->Suppression of VSC-Producing Bacteria

Proposed Antimicrobial Mechanisms of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of antimicrobial activity. Below are methodologies adapted from established practices for testing this compound against oral bacteria.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

a. Bacterial Strains and Culture Conditions:

  • Target Organisms: Streptococcus mutans (e.g., ATCC 25175), Porphyromonas gingivalis (e.g., ATCC 33277), Fusobacterium nucleatum (e.g., ATCC 25586).

  • Growth Media: Brain Heart Infusion (BHI) broth for streptococci, supplemented with hemin and menadione for anaerobic bacteria.

  • Incubation: Aerobically or anaerobically (as required by the species) at 37°C.

b. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in sterile deionized water.

  • Perform serial two-fold dilutions in the appropriate growth medium in a 96-well microtiter plate to achieve a range of concentrations.

c. Inoculum Preparation:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

d. MIC Determination:

  • Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (no this compound) and a negative control (no bacteria).

  • Incubate the plates under appropriate conditions for 24-48 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

e. MBC Determination:

  • Subculture 10-100 µL from each well showing no visible growth onto appropriate agar plates.

  • Incubate the plates for 24-48 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation This compound Dilutions This compound Dilutions This compound Dilutions->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading Subculturing Subculturing MIC Reading->Subculturing Incubation_Agar Incubation_Agar Subculturing->Incubation_Agar MBC Reading MBC Reading Incubation_Agar->MBC Reading

Workflow for MIC and MBC Determination
Time-Kill Assay

This assay determines the rate at which this compound kills a bacterial population.

a. Preparation:

  • Prepare a bacterial suspension in the mid-logarithmic phase, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL in a suitable broth.

  • Prepare tubes of the same broth containing this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a control tube without this compound.

b. Procedure:

  • Inoculate the tubes with the bacterial suspension.

  • At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in a neutralizing broth to inactivate the zinc.

  • Plate the dilutions onto appropriate agar plates.

c. Analysis:

  • Incubate the plates and count the number of colonies (CFU/mL) at each time point.

  • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Conclusion

This compound demonstrates significant potential as an antimicrobial agent in oral care, primarily through the multifaceted actions of the zinc ion. While more research is needed to establish specific MIC and MBC values for this compound alone against a comprehensive panel of oral pathogens, the existing data for other soluble zinc salts strongly supports its efficacy. The well-documented mechanisms of action, including metabolic inhibition and VSC neutralization, provide a solid foundation for its inclusion in formulations aimed at improving oral health. The experimental protocols outlined in this guide offer a standardized approach for further investigation and validation of this compound's antimicrobial properties.

References

Methodological & Application

Application Notes and Protocols: Zinc Lactate as a Catalyst in Lactide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lactide is a crucial monomer for the synthesis of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields. The synthesis of high-purity lactide is a critical step in producing high molecular weight PLA. Various catalysts have been explored for the synthesis of lactide, with a growing interest in non-toxic and efficient options. Zinc-based catalysts, particularly zinc lactate, have emerged as a promising alternative to more toxic catalysts like tin(II) 2-ethylhexanoate (tin octoate).[1][2] this compound is considered a low-toxic catalyst and has been shown to be effective in both the synthesis of lactide from lactic acid oligomers and the subsequent ring-opening polymerization (ROP) of lactide to form PLA.[1][2] This document provides detailed application notes and protocols for utilizing this compound and other zinc compounds as catalysts in lactide synthesis and polymerization.

Catalytic Activity and Advantages of this compound

This compound has demonstrated effectiveness as a catalyst for the polymerization of DL-lactide, producing high molecular weight polymers.[1] It is believed to be the active species when zinc metal is used as an initiator in lactic acid polymerization.[1] Studies have shown that dehydrated this compound can polymerize DL-lactide, albeit at a slower rate than tin octoate.[1] The use of this compound is advantageous due to its low toxicity, making it a suitable catalyst for producing medical-grade PLA.[2] Furthermore, high optical purity lactide can be achieved using this compound, which is crucial for controlling the stereochemistry and, consequently, the physical properties of the resulting PLA.[2]

Experimental Protocols

Protocol 1: Synthesis of L-Lactide using a this compound and Sodium Bicarbonate Catalytic System

This protocol is based on a method that achieves a high yield and purity of lactide with low racemization.[3] The catalytic system comprises this compound (Zn(La)₂) and sodium bicarbonate (NaHCO₃).

Materials:

  • Lactic acid oligomer

  • This compound (Zn(La)₂)

  • Sodium bicarbonate (NaHCO₃)

  • Solvent for purification (e.g., ethyl acetate)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, heating mantle, and vacuum distillation setup

  • Condenser and receiving flask

  • Vacuum pump

Procedure:

  • Preparation of Lactic Acid Oligomer: Prepare a low-molecular-weight PLA oligomer by the polycondensation of an aqueous solution of L-lactic acid (e.g., 88%) at approximately 150°C for 4 hours.[3]

  • Catalytic Depolymerization:

    • Charge the reaction vessel with the prepared lactic acid oligomer.

    • Heat the oligomer to the reaction temperature (e.g., 215-240°C) under vacuum.

    • Add the catalytic system of this compound and sodium bicarbonate. The optimal catalyst loading and addition time should be determined based on preliminary experiments to maximize yield and purity.[3]

    • Continuously distill the crude lactide from the reaction mixture under vacuum.

  • Purification:

    • Dissolve the collected crude lactide in a suitable solvent like ethyl acetate.

    • Crystallize the lactide by cooling the solution.

    • Filter and dry the purified L-lactide crystals under vacuum.

Expected Outcome: This method has been reported to achieve a lactide yield of over 95.63% with a purity of up to 97.86% in a relatively short reaction time of 3.25 hours.[3]

Protocol 2: Bulk Ring-Opening Polymerization (ROP) of Lactide using this compound

This protocol describes the polymerization of lactide in bulk (without a solvent) using this compound as a catalyst.[1][2]

Materials:

  • L-lactide or DL-lactide

  • Dehydrated this compound

Equipment:

  • Glass polymerization tube

  • Vacuum line

  • Heating bath or oven

Procedure:

  • Catalyst and Monomer Preparation:

    • Dry the lactide monomer under vacuum to remove any moisture.

    • Dehydrate the this compound to ensure its catalytic activity.

  • Polymerization:

    • Place the desired amount of dried lactide and dehydrated this compound into a polymerization tube. The monomer-to-initiator (M/I) ratio will influence the final molecular weight of the polymer.[1]

    • Seal the tube under vacuum.

    • Immerse the sealed tube in a preheated bath or oven at the desired polymerization temperature (e.g., 120°C or 150°C).[1]

    • Allow the polymerization to proceed for the specified time.

  • Polymer Isolation and Purification:

    • After the reaction is complete, cool the tube to room temperature.

    • Break the tube and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).

    • Precipitate the polymer by adding a non-solvent (e.g., methanol).

    • Filter and dry the purified poly(lactide) under vacuum.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on lactide synthesis and polymerization using zinc-based catalysts.

Table 1: Lactide Synthesis using Zinc-Based Catalysts

Catalyst SystemTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Zn(La)₂ + NaHCO₃Not Specified3.25>95.63>97.86[3]
Zn(La)₂ + Creatinine240Not Specified98.12 (crude), 77.09 (purified)>98.00[4]
ZnO Nanoparticles215.737.3280.4~90.0[5]

Table 2: Ring-Opening Polymerization of Lactide using Zinc Catalysts

CatalystMonomerTemperature (°C)M/I RatioMₙ ( kg/mol )Reference
Dehydrated Zn LactateL-lactide1504000~70[1]
(L¹ZnOEt)₂rac-lactideNot Specified<1000up to 130[6][7]
Zinc ProlinateL,L-lactide195Not Specified2.9 - 3.4[8][9]
ZnOct₂L-lactide200Not Specified64[10]

Visualizations

Experimental Workflow for Lactide Synthesis

The following diagram illustrates the general workflow for synthesizing lactide from lactic acid using a zinc-based catalyst.

lactide_synthesis_workflow cluster_prep Oligomer Preparation cluster_synthesis Lactide Synthesis cluster_purification Purification lactic_acid Lactic Acid oligomerization Polycondensation (e.g., 150°C, 4h) lactic_acid->oligomerization oligomer PLA Oligomer oligomerization->oligomer depolymerization Catalytic Depolymerization (e.g., 215-240°C, vacuum) oligomer->depolymerization catalyst This compound Catalyst System catalyst->depolymerization crude_lactide Crude Lactide (Distillate) depolymerization->crude_lactide dissolution Dissolution (e.g., Ethyl Acetate) crude_lactide->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration & Drying crystallization->filtration pure_lactide High-Purity Lactide filtration->pure_lactide

Caption: Workflow for lactide synthesis via catalytic depolymerization of PLA oligomers.

Workflow for Ring-Opening Polymerization of Lactide

This diagram outlines the key steps in the bulk ring-opening polymerization of lactide catalyzed by this compound.

rop_workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_purification Purification lactide Lactide Monomer drying Drying under Vacuum lactide->drying catalyst This compound (Dehydrated) catalyst->drying mixing Mixing in Polymerization Tube drying->mixing sealing Seal under Vacuum mixing->sealing heating Heating (e.g., 120-150°C) sealing->heating polymer Poly(lactide) heating->polymer dissolution Dissolution (e.g., Chloroform) polymer->dissolution precipitation Precipitation (e.g., Methanol) dissolution->precipitation filtration Filtration & Drying precipitation->filtration pure_pla Purified Poly(lactide) filtration->pure_pla

Caption: Workflow for the bulk ring-opening polymerization of lactide.

Mechanism of Action

The ring-opening polymerization of lactide using zinc-based catalysts is generally understood to proceed via a coordination-insertion mechanism.[2] In this mechanism, the lactide monomer coordinates to the zinc metal center of the catalyst. This coordination activates the carbonyl group of the lactide, making it more susceptible to nucleophilic attack by the initiator (e.g., an alkoxide group attached to the zinc). The lactide ring then opens and inserts into the metal-initiator bond, propagating the polymer chain.

Conclusion

This compound and other zinc compounds are effective and less toxic catalysts for both the synthesis of lactide and its subsequent polymerization to PLA. The protocols and data presented here provide a foundation for researchers to utilize these catalysts in their work. Optimization of reaction conditions such as temperature, catalyst loading, and reaction time is crucial for achieving high yields, purity, and desired polymer properties. The use of co-catalysts, such as sodium bicarbonate or creatinine, can further enhance the efficiency of lactide synthesis.[3][4] These zinc-based catalytic systems offer a promising pathway for the sustainable and biocompatible production of PLA for a variety of applications, including in the demanding fields of drug delivery and medical devices.

References

Application Notes and Protocols: Formulation of Zinc Lactate in Toothpaste and Mouthwash

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc lactate is a multifunctional ingredient increasingly utilized in oral care formulations such as toothpaste and mouthwash. Its efficacy stems from its antimicrobial properties, its ability to neutralize volatile sulfur compounds (VSCs) responsible for halitosis, and its role in controlling dental plaque and gingivitis.[1][2][3] As an organic salt of lactic acid, this compound offers good bioavailability and a more neutral taste compared to some inorganic zinc salts.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and formulation scientists in the development and evaluation of oral care products containing this compound.

Mechanism of Action

The primary mechanisms of action of this compound in the oral cavity are twofold:

  • Reduction of Volatile Sulfur Compounds (VSCs): Oral malodor, or halitosis, is primarily caused by VSCs such as hydrogen sulfide (H₂S) and methyl mercaptan (CH₃SH), which are byproducts of bacterial metabolism of sulfur-containing amino acids.[4] Zinc ions (Zn²⁺) from this compound have a strong affinity for sulfur.[5] They react with VSCs to form insoluble and non-volatile zinc sulfides, thereby neutralizing the malodorous compounds.[5][6]

  • Antimicrobial Activity: Zinc ions exhibit broad-spectrum antimicrobial activity against various oral bacteria, including key cariogenic bacteria like Streptococcus mutans and periodontal pathogens.[7][8] The antibacterial action of zinc is multifaceted and includes:

    • Inhibition of Bacterial Glycolysis: Zinc ions can inhibit key enzymes in the glycolytic pathway of oral bacteria, such as glyceraldehyde-3-phosphate dehydrogenase and pyruvate kinase.[7][8] This disruption of glucose metabolism reduces the production of lactic acid, a primary contributor to dental caries.[4][9]

    • Disruption of Proton Translocation: Zinc can enhance the permeability of bacterial cell membranes to protons, disrupting the transmembrane proton gradient essential for ATP synthesis.[7][8]

    • Inhibition of F-ATPase: Zinc ions can inhibit the activity of F-ATPase, an enzyme crucial for maintaining intracellular pH homeostasis in bacteria.[10]

Data Presentation: Efficacy of this compound Formulations

The following tables summarize quantitative data from various studies on the efficacy of this compound in oral care products.

Table 1: Reduction of Volatile Sulfur Compounds (VSCs) with this compound Mouthwash

Study ReferenceThis compound ConcentrationTime Point% Reduction of H₂S (mean)% Reduction of CH₃SH (mean)% Reduction of Total VSCs (mean)
Srisilapanan et al. (2019)[6][11]0.14% (in toothpaste and mouth rinse)30 minutes98.3%71.3%50.2%
1 hour85.4%58.5%70.9%
2 hoursStatistically significant reduction observedStatistically significant reduction observedStatistically significant reduction observed
Dudzik et al. (2021)[12]0.14%Not specifiedStatistically significant reduction in H₂S levelsNot specifiedStatistically significant reduction in VSC ranges

Table 2: Clinical Efficacy of this compound Toothpaste on Plaque and Gingivitis

Study ReferenceThis compound ConcentrationDurationPlaque Index Reduction (mean %)Gingival Index Reduction (mean %)
Clinical Trial NCT05129992[13]Not specified6 monthsStatistically significant reductionStatistically significant reduction
Srisilapanan et al. (2024)[6][14][15]0.5%6 months31.2%32.3%

Table 3: In Vitro Antimicrobial Activity of Zinc Compounds against Streptococcus mutans

Study ReferenceZinc CompoundConcentration Range TestedMinimum Inhibitory Concentration (MIC)
Almoudi et al. (2018)[7]Zinc ChlorideNot specified0.025 to 0.2 mM
Zinc Oxide NanoparticlesNot specified0.390 to 500 µg/ml

Experimental Protocols

Protocol for Measurement of Volatile Sulfur Compounds (VSCs) using OralChroma™

Objective: To quantify the concentration of hydrogen sulfide (H₂S), methyl mercaptan (CH₃SH), and dimethyl sulfide ((CH₃)₂S) in mouth air.

Materials:

  • OralChroma™ device (e.g., FIS Inc., Abilit Corporation)[16]

  • Disposable sterile syringes (1 mL)

  • Gas-tight bags (optional, for sample collection)

  • Data acquisition and analysis software provided with the OralChroma™ device[5]

Procedure:

  • Subject Preparation:

    • Subjects should refrain from eating, drinking, smoking, and oral hygiene procedures for a predetermined period (e.g., 2-4 hours) before measurement.[17]

    • Subjects should also avoid using scented products like perfumes or lotions on the day of measurement.[17]

  • Device Preparation:

    • Turn on the OralChroma™ device and allow it to stabilize according to the manufacturer's instructions.

    • Perform a blank measurement with ambient air to ensure the baseline is clear.

  • Sample Collection:

    • Instruct the subject to keep their mouth closed for a specific period (e.g., 30-60 seconds) to allow for the accumulation of oral gases.

    • Insert the tip of a sterile 1 mL syringe into the subject's mouth, midway between the dorsal surface of the tongue and the palate.

    • Gently draw 1 mL of mouth air into the syringe over a period of a few seconds.

  • Sample Injection and Analysis:

    • Immediately inject the 1 mL gas sample from the syringe into the injection port of the OralChroma™ device.

    • The device will automatically start the gas chromatography analysis.[16]

  • Data Acquisition:

    • The software will display a chromatogram showing the separation of H₂S, CH₃SH, and (CH₃)₂S.

    • The concentration of each VSC (in ng/10 mL or ppb) is automatically calculated based on the peak area.[5][18]

Protocol for Determining Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific oral bacterium (e.g., Streptococcus mutans).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Bacterial culture of the test organism (e.g., Streptococcus mutans ATCC 25175)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[19]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in the growth medium.

    • In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution to create a range of concentrations.

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well containing the different concentrations of this compound.

    • Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[19]

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[19]

Protocol for Clinical Assessment of Dental Plaque (Turesky Modification of the Quigley-Hein Index)

Objective: To quantify the amount of dental plaque on tooth surfaces.

Materials:

  • Disclosing solution (e.g., basic fuchsin or erythrosine)[20]

  • Dental mirror and explorer

  • Light source

  • Scoring sheet

Procedure:

  • Disclosing Plaque:

    • Instruct the subject to swish with the disclosing solution for a specified time (e.g., 30 seconds) and then expectorate.[12]

  • Scoring:

    • Examine the facial and lingual surfaces of all teeth (excluding third molars).[4][21]

    • Assign a score from 0 to 5 to each surface based on the following criteria:[4][20]

      • 0: No plaque

      • 1: Separate flecks of plaque at the cervical margin

      • 2: A thin, continuous band of plaque (up to 1 mm) at the cervical margin

      • 3: A band of plaque wider than 1 mm but covering less than one-third of the crown

      • 4: Plaque covering at least one-third but less than two-thirds of the crown

      • 5: Plaque covering two-thirds or more of the crown

  • Calculating the Index:

    • Sum the scores for all surfaces examined.

    • Divide the total score by the number of surfaces examined to obtain the average plaque index for the subject.[21]

Protocol for Clinical Assessment of Gingivitis (Löe and Silness Gingival Index)

Objective: To assess the severity of gingival inflammation.

Materials:

  • Periodontal probe

  • Dental mirror

  • Light source

  • Scoring sheet

Procedure:

  • Examination:

    • Gently sweep the periodontal probe along the soft tissue wall of the gingival sulcus on four surfaces of each tooth (mesial, distal, buccal, and lingual).[22]

  • Scoring:

    • Assign a score from 0 to 3 to each surface based on the following criteria:[23]

      • 0: Normal gingiva, no inflammation

      • 1: Mild inflammation - slight change in color, slight edema, no bleeding on probing

      • 2: Moderate inflammation - redness, edema, and glazing, bleeding on probing

      • 3: Severe inflammation - marked redness and edema, ulceration, tendency to spontaneous bleeding

  • Calculating the Index:

    • Sum the scores for all surfaces examined.

    • Divide the total score by the number of surfaces examined to obtain the average gingival index for the subject.

Mandatory Visualizations

experimental_workflow_vsc cluster_prep Subject Preparation cluster_sampling Sample Collection & Analysis cluster_data Data Acquisition prep1 Abstain from eating, drinking, smoking prep2 Avoid oral hygiene prep1->prep2 prep3 Avoid scented products prep2->prep3 sample1 Collect 1 mL mouth air in syringe prep3->sample1 sample2 Inject into OralChroma™ sample1->sample2 analysis Gas Chromatography Analysis sample2->analysis data1 Chromatogram Generation analysis->data1 data2 Quantify H₂S, CH₃SH, (CH₃)₂S data1->data2

Caption: Workflow for Volatile Sulfur Compound (VSC) Measurement.

signaling_pathway_zinc cluster_bacterium Oral Bacterium (e.g., S. mutans) glucose Glucose glycolysis Glycolysis glucose->glycolysis acid Lactic Acid Production glycolysis->acid caries Dental Caries acid->caries zinc This compound (Zn²⁺) zinc->inhibition inhibition->glycolysis

Caption: this compound's Inhibition of Bacterial Glycolysis.

logical_relationship_formulation cluster_formulation Oral Care Formulation cluster_benefits Key Benefits toothpaste Toothpaste benefit1 Antimicrobial Action toothpaste->benefit1 benefit3 Plaque & Gingivitis Control toothpaste->benefit3 mouthwash Mouthwash benefit2 VSC Neutralization (Anti-halitosis) mouthwash->benefit2 mouthwash->benefit3 zinc_lactate This compound zinc_lactate->toothpaste zinc_lactate->mouthwash

Caption: Formulation and Benefits of this compound in Oral Care.

References

Application Notes and Protocols for Zinc Lactate in Biomedical Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for numerous physiological processes, including wound healing, immune function, and cellular proliferation.[1] In the field of biomedical engineering, zinc ions (Zn²⁺) are increasingly being incorporated into hydrogel scaffolds to impart therapeutic functionalities. These functionalities include enhanced antibacterial activity, improved mechanical stability, and the promotion of tissue regeneration.[2][3] While various zinc salts have been explored, zinc lactate stands out due to its excellent biocompatibility and the added benefit of lactate, which can play a role in cellular metabolism and signaling.[4]

These application notes provide a comprehensive overview of the use of this compound in biomedical hydrogels, detailing its applications, mechanisms of action, and protocols for hydrogel synthesis and characterization.

Key Applications of this compound in Biomedical Hydrogels

The incorporation of this compound into biomedical hydrogels offers a range of therapeutic benefits, primarily centered around wound healing, antibacterial applications, and drug delivery.

  • Wound Healing: Zinc is a critical cofactor for enzymes involved in collagen synthesis and cell proliferation, both essential for wound repair.[2] Hydrogels containing this compound can create a moist wound environment conducive to healing while simultaneously delivering zinc ions to promote tissue regeneration. Studies have shown that zinc-containing hydrogels can accelerate wound closure, enhance re-epithelialization, and promote neovascularization.[2][5] The lactate component may also contribute to an immunomodulatory environment that supports healing.

  • Antibacterial Properties: Zinc ions exhibit broad-spectrum antibacterial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.[1][5] this compound-releasing hydrogels can serve as effective antimicrobial dressings, preventing wound infections, a common complication that impedes healing.[2][6]

  • Drug Delivery: The hydrogel matrix can be designed for the sustained release of this compound, maintaining a therapeutic concentration at the target site over an extended period. This controlled release is crucial for maximizing the therapeutic benefits of zinc while avoiding potential cytotoxicity associated with high concentrations.[7] Furthermore, the hydrogel can be co-loaded with other therapeutic agents to achieve synergistic effects.

Data Presentation: Properties of Zinc-Containing Hydrogels

The following tables summarize quantitative data from studies on hydrogels incorporating various forms of zinc. This data provides a benchmark for the expected performance of this compound-based hydrogels.

Table 1: Mechanical Properties of Zinc-Containing Hydrogels

Hydrogel CompositionZinc SourceYoung's Modulus / Compressive ModulusTensile StrengthElongation at BreakCitation
Sodium Alginate/ChitosanZn²⁺Compression Modulus: ~1.5-3.0 kPa--[8]
Quaternized ChitosanZn²⁺-391.9 kPa495%[8]
Gelatin/Sodium AlginateZinc Sulfate---[9]
CollagenZinc Oxide NanoparticlesIncreased with ZPVP ratio--[7]
Neutral Polymer-~20 MPa--[10]

Table 2: Antibacterial Efficacy of Zinc-Containing Hydrogels

Hydrogel CompositionZinc SourceBacteria StrainZone of Inhibition (mm)Bacterial Reduction (%)Citation
Alginate/TEMPO-oxidized nanocelluloseZinc HydroxyacetateE. coli, S. aureus11 - 19.7-[11]
Alginate/TEMPO-oxidized nanocelluloseZnO nanoparticlesE. coli, S. aureus8.3 - 9.3-[11]
Gelatin-basedZinc IonsS. aureus, E. coli-99.7% (S. aureus), 99.9% (E. coli)[12]
PEP-ZnOZnO nanoparticlesMRSA~19 (24h), ~20 (48h)-[5][13]
GelatinZnO nanoparticlesGram-positive & Gram-negative->99%[1]

Table 3: Biocompatibility of Zinc-Containing Hydrogels

Hydrogel CompositionZinc SourceCell LineCell Viability (%)AssayCitation
Collagen/polyelectrolyteZn-bioMOFsPorcine fibroblasts, Human monocytes, RAW cells>60% after 48hMTT[14]
Zinc AlloysZn²⁺MG-63No cytotoxicity at ≤12.5% extractWST-8, LDH[15]
Pure Zn and Zn alloysZn²⁺L929, U-2OSSafe concentrations: 80 µM (L929), 120 µM (U-2OS)-[16]
Chitosan + L-glutamic acid-NIH 3T3~100% after 72hAlamar Blue[17]

Signaling Pathways

Zinc ions released from hydrogels can modulate various intracellular signaling pathways to exert their therapeutic effects. One key pathway involves the regulation of cellular stress and apoptosis.

Zinc_Lactate_Signaling_Pathway Proposed Signaling Pathway of this compound in Cellular Protection cluster_antioxidant Antioxidant Response cluster_autophagy Autophagy Regulation Zinc_Lactate This compound AMPK AMPK (AMP-activated protein kinase) Zinc_Lactate->AMPK activates Apoptosis Apoptosis Zinc_Lactate->Apoptosis inhibits mTOR mTOR (mammalian target of rapamycin) AMPK->mTOR inhibits Nrf2 Nrf2 (Nuclear factor erythroid 2-related factor 2) AMPK->Nrf2 activates Autophagy Autophagy mTOR->Autophagy inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from p62 p62 Keap1->p62 interacts with p62->Autophagy promotes Cell_Protection Cellular Protection and Survival Autophagy->Cell_Protection Apoptosis->Cell_Protection

Proposed signaling pathway for this compound.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound-containing hydrogels.

Protocol 1: Synthesis of a this compound-Crosslinked Alginate Hydrogel

This protocol describes the preparation of an alginate hydrogel physically crosslinked with this compound.

Materials:

  • Sodium alginate (low viscosity)

  • This compound

  • Deionized (DI) water

  • Magnetic stirrer

  • Molds (e.g., petri dish, custom-shaped molds)

Procedure:

  • Preparation of Sodium Alginate Solution:

    • Dissolve 2 g of sodium alginate in 100 mL of DI water with continuous stirring to prepare a 2% (w/v) solution.

    • Stir at room temperature until the sodium alginate is completely dissolved, avoiding the formation of bubbles. The solution should be clear and viscous.

  • Preparation of this compound Crosslinking Solution:

    • Prepare a 0.1 M this compound solution by dissolving the appropriate amount of this compound in DI water. The concentration can be varied to modulate the mechanical properties of the hydrogel.

  • Hydrogel Formation:

    • Cast the sodium alginate solution into the desired molds.

    • Gently immerse the molds containing the alginate solution into the this compound crosslinking solution.

    • Allow the crosslinking to proceed for 30-60 minutes. The gelation time will depend on the concentration of the this compound solution.

    • Carefully remove the crosslinked hydrogel from the molds and wash with DI water to remove any unreacted this compound.

  • Sterilization and Storage:

    • Sterilize the hydrogels using a suitable method such as UV irradiation or autoclaving (if the hydrogel is thermally stable).

    • Store the hydrogels in a sterile, hydrated environment (e.g., sterile phosphate-buffered saline, PBS) at 4°C.

Hydrogel_Synthesis_Workflow Workflow for this compound-Alginate Hydrogel Synthesis A Prepare 2% (w/v) Sodium Alginate Solution C Cast Alginate Solution into Molds A->C B Prepare 0.1 M This compound Solution D Immerse in this compound for Crosslinking (30-60 min) B->D C->D E Wash with DI Water D->E F Sterilize and Store at 4°C E->F

Workflow for hydrogel synthesis.
Protocol 2: Characterization of Hydrogel Properties

1. Swelling Behavior:

  • Weigh the lyophilized hydrogel sample (Wd).

  • Immerse the sample in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

2. Mechanical Testing:

  • Perform compression tests on cylindrical hydrogel samples using a universal testing machine.

  • Record the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.

  • Rheological properties (storage modulus G' and loss modulus G'') can be determined using a rheometer with a parallel plate geometry.[18][19]

3. In Vitro Zinc Release:

  • Immerse a known weight of the hydrogel in a defined volume of PBS at 37°C with gentle agitation.

  • At specific time points, collect aliquots of the release medium and replace with fresh PBS.

  • Quantify the zinc concentration in the collected aliquots using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).

4. Antibacterial Activity Assessment:

  • Use the agar diffusion method. Place hydrogel discs on agar plates previously inoculated with a bacterial suspension (e.g., S. aureus, E. coli).

  • Incubate the plates and measure the diameter of the inhibition zone around the hydrogel discs.[13]

  • Alternatively, a bacterial viability assay (e.g., using live/dead staining or colony-forming unit counting) can be performed after incubating bacteria with the hydrogel.[12]

5. In Vitro Biocompatibility:

  • Culture a relevant cell line (e.g., fibroblasts, keratinocytes) in the presence of the hydrogel or its extracts.

  • Assess cell viability and proliferation using assays such as MTT, AlamarBlue, or Live/Dead staining at different time points (e.g., 24, 48, 72 hours).[17]

Conclusion

This compound presents a promising and biocompatible source of zinc ions for the functionalization of biomedical hydrogels. Its incorporation can enhance the therapeutic properties of hydrogels for applications in wound healing, infection control, and drug delivery. The provided protocols offer a foundation for the synthesis and characterization of these advanced biomaterials. Further research is warranted to fully elucidate the in vivo efficacy and long-term performance of this compound-containing hydrogels.

References

Application Notes and Protocols: Zinc Lactate as a Zinc Supplement in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzyme function, signal transduction, and the regulation of gene expression.[1][2][3] In cell culture, adequate zinc supplementation is critical for maintaining cell health, viability, and optimal growth, particularly in serum-free media formulations where zinc may be limited.[4] Zinc lactate, an organic salt of zinc, has emerged as a bioavailable source for zinc supplementation in cell culture.[5][6] These application notes provide a comprehensive guide to utilizing this compound as a zinc supplement in cell culture media, complete with detailed protocols and data summaries.

Key Applications of this compound in Cell Culture

  • Enhanced Cell Proliferation and Viability: Studies have shown that this compound can promote cell proliferation and inhibit apoptosis.[5][6] For instance, in Intestinal Porcine Epithelial Cells (IPEC-J2), supplementation with this compound led to an increase in cell viability and a higher proportion of cells in the S and G2/M phases of the cell cycle, indicating active proliferation.[5]

  • Antioxidant and Cytoprotective Effects: this compound has been demonstrated to possess antioxidant properties, protecting cells from oxidative stress.[5][6] It can upregulate the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[5][6]

  • Modulation of Inflammatory Responses: this compound can influence the secretion of inflammatory cytokines. In IPEC-J2 cells, it has been shown to inhibit the secretion of interleukin-6 (IL-6).[5]

  • Improved Gut Barrier Function Models: In cell lines like Caco-2, which are used to model the intestinal barrier, zinc supplementation is crucial for maintaining barrier integrity and function.[3][7][8]

  • Enhanced Recombinant Protein Production: In Chinese Hamster Ovary (CHO) cells, a workhorse for biopharmaceutical production, zinc supplementation has been shown to significantly increase the titer of recombinant proteins.[9][10][11]

Quantitative Data Summary

The following tables summarize the observed effects of this compound and other zinc sources on various cell lines.

Table 1: Effects of this compound on IPEC-J2 Cell Viability and Apoptosis

Concentration of Zn (from this compound)Incubation TimeEffect on Cell ViabilityApoptosis Rate
7.5 mg/L12 hSignificant increaseLowest compared to control and Zinc Sulfate

Data extracted from a study on IPEC-J2 cells.[5]

Table 2: Effects of Zinc Supplementation on Various Cell Lines

Cell LineZinc SourceConcentrationObserved Effects
IPEC-J2This compound7.5 mg/LIncreased cell viability, promoted proliferation, inhibited apoptosis and IL-6 secretion, upregulated antioxidant enzymes.[5][6]
HepG2Zinc SulfatePre-incubationProtected against manganese-induced cytotoxicity.[2][5]
Caco-2Zinc Sulfate>100 µMDecreased proliferation and viability, induced apoptosis in preconfluent cells.[3]
HeLaZinc Chloride50 µMProtected against glucose-induced cytotoxicity and apoptosis.[12]
CHOZinc Sulfate25 mg/LSignificantly increased recombinant protein titers.[9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (cell culture grade)

  • Nuclease-free, sterile water (e.g., cell culture grade water or WFI)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filter (0.22 µm pore size)

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound (Molar Mass: 243.52 g/mol for the anhydrous form). For 10 mL of a 100 mM solution, you would need 0.2435 g.

  • Dissolution: In a sterile conical tube, dissolve the weighed this compound powder in a suitable volume of sterile water (e.g., 9 mL for a final volume of 10 mL). Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest (e.g., IPEC-J2, HepG2, Caco-2, HeLa, CHO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 12, 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Visualizations

This compound has been shown to exert its effects through the modulation of specific signaling pathways. One key pathway identified is the AMPK-Nrf2-p62 pathway , which is crucial for cellular stress responses and antioxidant defense.[6][13]

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AMPK AMPK (Activated) This compound->AMPK Stimulates Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Apoptosis Apoptosis This compound->Apoptosis p62 p62 (Phosphorylated) AMPK->p62 Phosphorylates Keap1 Keap1 p62->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Inhibits (Degradation) Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->Antioxidant_Enzymes Upregulates ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Reduces ROS->Apoptosis Induces

Caption: this compound activates the AMPK-Nrf2-p62 signaling pathway.

The following diagram illustrates a general experimental workflow for assessing the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture prepare_stock Prepare this compound Stock Solution start->prepare_stock cell_seeding Seed Cells in Multi-well Plates start->cell_seeding treatment Treat Cells with This compound prepare_stock->treatment cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation viability Cell Viability (MTT, etc.) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis gene_expression Gene/Protein Expression (qPCR, Western Blot) incubation->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis gene_expression->data_analysis

References

Application Note: Determination of Zinc Lactate Concentration by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc lactate is an organic salt of lactic acid that is utilized in various pharmaceutical formulations, dietary supplements, and food products as a source of zinc. Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This application note provides a detailed protocol for the determination of L-zinc lactate concentration using a chiral High-Performance Liquid Chromatography (HPLC) method. The described method is based on a validated approach that ensures accuracy, precision, and reliability.[1]

The methodology employs a chiral stationary phase and a mobile phase containing a copper (II) salt, which facilitates the separation of the lactate enantiomers (D- and L-lactate) through ligand exchange chromatography. This allows for the specific quantification of the desired L-lactic acid enantiomer.

Experimental Protocol

This protocol is based on the method described by He Yueming et al. (2015), with certain parameters such as detector wavelength and injection volume supplemented by common practices for similar analyses.[1]

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm pore size, compatible with aqueous solutions.

2.2. Chromatographic Conditions

ParameterSpecification
HPLC Column OA-5000 chiral column or equivalent ligand-exchange chiral column
Mobile Phase 1 mmol/L Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) in deionized water
Flow Rate 1.0 mL/min
Injection Volume 20 µL (Assumed)
Column Temperature Ambient (or 25 °C for improved reproducibility)
Detector UV-Vis or PDA Detector
Detection Wavelength 236 nm (Assumed based on similar copper-lactate complex detection)
Run Time Approximately 10-15 minutes (to allow for elution of both enantiomers)

2.3. Preparation of Solutions

  • Mobile Phase (1 mmol/L CuSO₄·5H₂O):

    • Accurately weigh approximately 249.7 mg of CuSO₄·5H₂O.

    • Transfer to a 1 L volumetric flask.

    • Dissolve in and dilute to the mark with HPLC-grade deionized water.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1 mg/mL L-Zinc Lactate):

    • Accurately weigh approximately 100 mg of L-zinc lactate reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with the mobile phase.

    • Mix until fully dissolved. This solution should be stored under appropriate conditions (e.g., refrigeration) and brought to room temperature before use.

  • Calibration Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase.

    • A suggested concentration range, based on the validated method, is 0.147 mg/mL to 3.675 mg/mL.[1]

2.4. Sample Preparation

  • Accurately weigh a portion of the sample (e.g., powdered tablets, supplement content) expected to contain a known amount of this compound.

  • Transfer the weighed sample to a volumetric flask of appropriate size to achieve a final concentration within the calibration range.

  • Add a portion of the mobile phase to the flask and sonicate or vortex to ensure complete dissolution of the this compound.

  • Dilute to the final volume with the mobile phase and mix thoroughly.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

2.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in sequence, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area of L-lactate against the corresponding concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of L-zinc lactate in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of this HPLC method has been validated and key quantitative data are summarized in the table below.[1]

ParameterResult
Linearity Range 0.147 to 3.675 mg/mL
Correlation Coefficient (r²) 0.9999
Precision (RSD) 0.044%
Stability (RSD) 0.061%
Average Recovery 99.8 ± 1.90%
Recovery RSD 1.90%

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of this compound concentration by HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (1 mmol/L CuSO4·5H2O) sys_equilibration System Equilibration prep_mobile->sys_equilibration prep_standards Prepare Calibration Standards (0.147 - 3.675 mg/mL) inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution (Dissolve and Filter) inject_sample Inject Sample prep_sample->inject_sample calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification acquire_data Acquire Peak Area Data inject_sample->acquire_data acquire_data->quantification final_report Final Report quantification->final_report

Caption: Workflow for this compound Analysis by HPLC.

References

Application Note and Protocol: Complexometric Titration for Purity Analysis of Zinc Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed methodology for determining the purity of zinc lactate using complexometric titration with ethylenediaminetetraacetic acid (EDTA). This analytical technique is a robust and widely accepted pharmacopoeial method for the precise quantification of zinc content in various salts and pharmaceutical preparations.[1][2] The principle of this assay relies on the formation of a stable, water-soluble 1:1 complex between zinc ions (Zn²⁺) and EDTA.[2][3][4] The endpoint of the titration is identified using a metallochromic indicator, which exhibits a distinct color change upon the complete chelation of zinc ions by EDTA.[2] Two primary protocols are presented, utilizing different indicators and pH conditions to offer flexibility based on laboratory resources and potential interfering ions.

Principle of Complexometric Titration

The titration reaction involves the chelation of zinc ions by EDTA. As a hexadentate ligand, EDTA forms a highly stable complex with zinc ions in a 1:1 stoichiometric ratio.[3][4][5] The reaction can be represented as:

Zn²⁺ + EDTA⁴⁻ → [Zn(EDTA)]²⁻

The endpoint is detected by a metallochromic indicator, which itself is a chelating agent that forms a colored complex with zinc ions. During the titration, EDTA, which forms a more stable complex with zinc than the indicator does, progressively binds to the free zinc ions. At the equivalence point, once all the zinc has been complexed by EDTA, the EDTA will then displace the zinc ions from the indicator complex. This releases the free indicator, resulting in a sharp color change that signals the end of the titration.[2] The pH of the solution is a critical parameter and must be controlled with a buffer system, as the stability of the metal-EDTA complex is pH-dependent.[1][4]

Experimental Protocols

Protocol 1: Titration with Xylenol Orange Indicator in Acidic Medium

This protocol is advantageous for minimizing the interference of certain metal ions and is performed at a pH of 5-6.[6]

1. Reagents and Materials

  • This compound Sample

  • 0.05 M Disodium EDTA (Na₂EDTA) Volumetric Solution (VS)

  • Acetic Acid-Sodium Acetate Buffer Solution (pH 5.5)[7]

  • Xylenol Orange Indicator Solution[6]

  • Sulfuric Acid Solution (dilute)[6]

  • Ammonium Fluoride Solution[6]

  • Thiourea Solution[6]

  • Ascorbic Acid[6][7]

  • Deionized Water

  • Analytical Balance

  • 250 mL Conical Flasks

  • 50 mL Burette

  • Pipettes and Graduated Cylinders

2. Preparation of Solutions

  • 0.05 M Disodium EDTA VS: Dissolve approximately 18.6 g of disodium edetate dihydrate in 1000 mL of deionized water. Standardize against a primary standard zinc solution.

  • Acetic Acid-Sodium Acetate Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve the target pH.

  • Xylenol Orange Indicator: Dissolve 0.1 g of xylenol orange in 100 mL of deionized water.

  • Masking Solutions: Prepare aqueous solutions of ammonium fluoride (10% w/v) and thiourea (5% w/v) if interfering ions are suspected.[6][7]

3. Experimental Procedure

  • Sample Preparation: Accurately weigh approximately 0.3 g of the this compound sample and transfer it to a 250 mL conical flask.[6]

  • Dissolution: Moisten the sample with a small amount of deionized water and add a few drops of dilute sulfuric acid to ensure complete dissolution.[6]

  • Dilution and Masking: Add 50 mL of deionized water. If interfering ions like aluminum or iron are present, add 10 mL of ammonium fluoride solution, 5 mL of thiourea solution, and 0.2 g of ascorbic acid.[6][7] Shake well to dissolve.

  • Buffering: Add 15 mL of the acetic acid-sodium acetate buffer solution (pH 5.5).[6]

  • Indicator Addition: Add 3 drops of the xylenol orange indicator solution. The solution should turn red.[6]

  • Titration: Titrate the sample solution with the standardized 0.05 M disodium EDTA solution. The endpoint is reached when the color of the solution changes sharply from red to a bright yellow.[6]

  • Blank Titration: Perform a blank titration using the same procedure but without the this compound sample to account for any impurities in the reagents.[6]

4. Calculation of this compound Purity

The purity of this compound is calculated using the following formula:

Purity (%) = ((V_s - V_b) * M * F * 100) / W

Where:

  • V_s = Volume of EDTA solution consumed by the sample (mL)[6]

  • V_b = Volume of EDTA solution consumed by the blank (mL)[6]

  • M = Molarity of the EDTA solution (mol/L)[6]

  • F = Molar mass of this compound (C₆H₁₀O₆Zn), which is 243.53 g/mol

  • W = Weight of the this compound sample (g)[6]

Note: The patent from which this protocol is derived uses a conversion factor of 0.2976 g of this compound per 1.00 mL of 1.000 mol/L EDTA. This has been adapted into the general formula above.[6]

Protocol 2: Titration with Eriochrome Black T Indicator in Alkaline Medium

This is a widely used method for the determination of zinc, carried out at a pH of approximately 10.[3][5]

1. Reagents and Materials

  • This compound Sample

  • 0.05 M Disodium EDTA (Na₂EDTA) Volumetric Solution (VS)

  • Ammonia-Ammonium Chloride Buffer (pH 10)[3][5]

  • Eriochrome Black T (EBT) Indicator[3][5]

  • Deionized Water

  • Analytical Balance

  • 250 mL Conical Flasks

  • 50 mL Burette

  • Pipettes and Graduated Cylinders

2. Preparation of Solutions

  • 0.05 M Disodium EDTA VS: Prepare and standardize as described in Protocol 1.

  • Ammonia-Ammonium Chloride Buffer (pH 10): Dissolve 54 g of ammonium chloride in 200 mL of water, add 350 mL of concentrated ammonia, and dilute to 1000 mL with water.[2]

  • Eriochrome Black T Indicator: Prepare a mixture of 100 mg of Eriochrome Black T with 20 g of analytical grade sodium chloride and grind to a fine powder.[3][5]

3. Experimental Procedure

  • Sample Preparation: Accurately weigh a quantity of this compound sample equivalent to 23-29 mg of zinc and transfer it to a 250 mL Erlenmeyer flask.[3]

  • Dissolution and Dilution: Dissolve the sample in and dilute to approximately 100 mL with deionized water.[3][5]

  • Buffering: Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).[3][5]

  • Indicator Addition: Add a small pinch (approximately 50-100 mg) of the Eriochrome Black T indicator mixture.[2][3] The solution should turn a wine-red color.[2]

  • Titration: Titrate with the standardized 0.05 M disodium EDTA solution until the color changes from wine-red to a distinct blue.[3][5]

4. Calculation of this compound Purity

The purity of this compound is calculated using the same formula as in Protocol 1.

Data Presentation

The results of the titration should be recorded systematically. A sample data table is provided below for clarity and easy comparison of results.

Parameter Trial 1 Trial 2 Trial 3 Average
Weight of this compound Sample (g)
Molarity of EDTA Solution (mol/L)
Initial Burette Reading (mL)
Final Burette Reading (mL)
Volume of EDTA Consumed (mL)
Blank Titration Volume (mL)
Net Volume of EDTA (mL)
Calculated Purity (%)

Visualizations

Chemical Reaction Diagram

G Complexometric Titration of Zinc with EDTA cluster_reactants Reactants cluster_products Products Zn_Lactate Zn²⁺ (from this compound) Zn_EDTA [Zn(EDTA)]²⁻ (Stable Complex) Zn_Lactate->Zn_EDTA + EDTA⁴⁻ EDTA EDTA⁴⁻ (Titrant) EDTA->Zn_EDTA

Caption: The 1:1 reaction between Zinc ions and EDTA to form a stable complex.

Experimental Workflow Diagram

G Workflow for this compound Purity Analysis start Start weigh 1. Accurately weigh This compound sample start->weigh dissolve 2. Dissolve sample in water/dilute acid weigh->dissolve buffer 3. Add buffer solution (pH 5.5 or 10) dissolve->buffer indicator 4. Add metallochromic indicator buffer->indicator titrate 5. Titrate with standardized 0.05 M EDTA solution indicator->titrate endpoint 6. Observe color change at endpoint (e.g., Red to Yellow) titrate->endpoint calculate 7. Calculate purity of This compound endpoint->calculate end End calculate->end

Caption: Step-by-step workflow for the complexometric titration of this compound.

References

Application Notes and Protocols: The Use of Zinc Lactate in Animal Feed to Improve Growth Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace mineral vital for numerous physiological functions in animals, including immune response, enzyme function, and protein synthesis.[1] Traditionally, inorganic zinc sources like zinc oxide and zinc sulfate have been used in animal feed. However, organic zinc sources, such as zinc lactate, are gaining prominence due to their higher bioavailability and efficacy.[2][3] this compound, the zinc salt of lactic acid, has demonstrated significant potential in improving growth performance, intestinal health, and overall well-being in various livestock species, particularly poultry and swine.[4][5] These application notes provide a comprehensive overview of the use of this compound in animal feed, including summaries of key research findings, detailed experimental protocols, and visualizations of the underlying biological pathways.

Data Presentation: Efficacy of this compound on Growth Performance

The following tables summarize the quantitative data from various studies on the effects of this compound supplementation on the growth performance of broilers and weaned piglets.

Table 1: Effects of this compound on the Growth Performance of Chinese Yellow-Feathered Broilers (19-61 days of age) [2][6]

Treatment GroupAverage Daily Gain (ADG) ( g/day )Average Daily Feed Intake (ADFI) ( g/day )Feed to Gain Ratio (F/G) (19-37 days)
Control (Basal Diet) 50.3120.52.40
ZL40 (Basal + 40 mg/kg ZL) 50.8120.12.36
ZL60 (Basal + 60 mg/kg ZL) 51.2121.32.37
ZL80 (Basal + 80 mg/kg ZL) 50.9120.82.37
ZS80 (Basal + 80 mg/kg ZS) 50.6120.22.37

*ZL = this compound; ZS = Zinc Sulfate. *Indicates a significant difference (P < 0.05) compared to the control group. Data adapted from a study on Chinese yellow-feathered broilers.[2][6] Supplementing with 40 mg/kg of this compound significantly improved the feed to gain ratio in the early growth phase.[2]

Table 2: Effects of this compound on the Growth Performance of Weaned Piglets (28-56 days of age) [4]

Treatment GroupAverage Daily Gain (ADG) ( g/day )Average Daily Feed Intake (ADFI) ( g/day )Feed to Gain Ratio (F/G)Diarrhea Rate (%)
Control (Basal Diet) 4507801.7315.2
ZnSO4 (Basal + 100 mg/kg) 4707901.6813.5
Gly-Zn (Basal + 100 mg/kg) 4807951.6512.8
This compound (Basal + 100 mg/kg) 4858001.6510.5*

*Gly-Zn = Glycine Zinc. *Indicates a significant difference (P < 0.05) compared to the control group. Data adapted from a study on weaned piglets.[4] Dietary supplementation with 100 mg/kg of this compound significantly improved the feed to gain ratio and reduced the diarrhea rate in weaned piglets.[4]

Experimental Protocols

This section provides detailed methodologies for conducting studies to evaluate the efficacy of this compound in improving the growth performance of broilers and weaned piglets.

Protocol 1: Evaluating this compound in Broiler Chickens

1. Objective: To assess the effect of dietary this compound supplementation on the growth performance, intestinal morphology, and serum biochemical parameters of broiler chickens.

2. Experimental Design:

  • Animals: 2100 one-day-old male Chinese yellow-feathered broilers.[2][6]
  • Housing: Birds are housed in floor pens under controlled environmental conditions.[2]
  • Treatments:
  • Control: Basal diet (corn-soybean meal based).
  • ZL40: Basal diet + 40 mg/kg this compound.[2][6]
  • ZL60: Basal diet + 60 mg/kg this compound.[2][6]
  • ZL80: Basal diet + 80 mg/kg this compound.[2][6]
  • ZS80: Basal diet + 80 mg/kg zinc sulfate (for comparison).[2][6]
  • Replicates: 6 replicates per treatment, with 70 birds per replicate.[2][6]
  • Duration: 62 days.[2]

3. Diet Formulation: The basal diet should be formulated to meet or exceed the nutritional requirements for broilers as recommended by the National Research Council (NRC). The diet should be corn-soybean meal-based.

4. Data Collection:

  • Growth Performance: Body weight and feed intake are recorded on days 19, 38, and 62.[2] Average daily gain (ADG), average daily feed intake (ADFI), and feed to gain ratio (F/G) are calculated for each period.[2]
  • Sample Collection: On day 62, six birds per treatment are randomly selected for sample collection.
  • Blood Samples: Blood is collected from the wing vein to obtain serum for biochemical analysis (e.g., total protein, glutathione peroxidase).[2]
  • Intestinal Samples: Segments of the duodenum, jejunum, and ileum are collected to assess intestinal morphology (villus height and crypt depth).[2]
  • Tissue Samples: Liver samples are collected for analysis of metallothionein levels.[2]

5. Analytical Methods:

  • Serum Biochemistry: Standard colorimetric methods are used to determine serum parameters.
  • Intestinal Morphology: Intestinal segments are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
  • Gene Expression: Hepatic metallothionein expression can be quantified using real-time quantitative PCR (RT-qPCR).[2]

6. Statistical Analysis: Data are analyzed using one-way ANOVA, with treatment as the main effect. Duncan's multiple range test can be used for post-hoc comparisons of means.

Protocol 2: Evaluating this compound in Weaned Piglets

1. Objective: To investigate the effects of dietary this compound on the growth performance, intestinal health, and gut microbiota of weaned piglets.

2. Experimental Design:

  • Animals: 96 healthy Duroc × Landrace × Yorkshire weaned piglets (28 days old).[4]
  • Housing: Piglets are housed in pens with controlled environmental conditions.
  • Treatments:
  • Control: Basal diet.
  • ZnSO4: Basal diet + 100 mg/kg zinc sulfate.[4]
  • Gly-Zn: Basal diet + 100 mg/kg glycine zinc.[4]
  • This compound: Basal diet + 100 mg/kg this compound.[4]
  • Replicates: 6 replicates per treatment, with 4 pigs per replicate.[4]
  • Duration: 28 days.[4]

3. Diet Formulation: The basal diet is formulated to meet the nutritional requirements for weaned piglets (7-11 kg body weight) according to NRC guidelines.

4. Data Collection:

  • Growth Performance: Body weight and feed intake are recorded weekly to calculate ADG, ADFI, and F/G.[4]
  • Diarrhea Incidence: Fecal consistency is scored daily to determine the diarrhea rate.[4]
  • Sample Collection: At the end of the 28-day trial, one pig per replicate is euthanized for sample collection.
  • Intestinal Samples: Jejunal segments are collected for morphological analysis (villus height and crypt depth) and gene expression analysis of tight junction proteins (e.g., occludin, claudins) and mucins.[4]
  • Cecal Digesta: Cecal contents are collected for 16S rRNA gene sequencing to analyze the gut microbiota composition.[4]

5. Analytical Methods:

  • Intestinal Morphology: Similar to the broiler protocol, jejunal samples are processed for histological examination.
  • Gene Expression: RNA is extracted from jejunal tissue, and RT-qPCR is performed to quantify the expression of target genes.[4]
  • Microbiota Analysis: DNA is extracted from cecal digesta, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced on an Illumina MiSeq platform.

6. Statistical Analysis: Growth performance and intestinal morphology data are analyzed by one-way ANOVA. Microbiota data are analyzed using appropriate bioinformatics pipelines (e.g., QIIME 2).

Signaling Pathways and Mechanisms of Action

This compound exerts its beneficial effects through various molecular pathways. Its superior bioavailability allows for more efficient absorption and utilization, leading to improved intestinal integrity and antioxidant status.

One key mechanism involves the modulation of the constitutive androstane receptor (CAR) signaling pathway, which plays a role in xenobiotic and endobiotic metabolism and influences gut homeostasis.[7] this compound supplementation has been shown to alter the gut microbiota, which in turn can influence CAR signaling, leading to reduced oxidative stress and inflammation in the intestine.[7]

CAR_Signaling_Pathway ZL This compound GM Gut Microbiota (e.g., Lactobacillus) ZL->GM modulates CAR Constitutive Androstane Receptor (CAR) GM->CAR influences TJ Tight Junction Proteins (Occludin, Claudins) CAR->TJ upregulates AOX Antioxidant Enzymes (SOD, GPx) CAR->AOX upregulates IS Intestinal Homeostasis TJ->IS AOX->IS Growth Improved Growth Performance IS->Growth

This compound's influence on gut health via CAR signaling.

Additionally, in intestinal epithelial cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK)-Nrf2-p62 signaling pathway.[8] This pathway is crucial for cellular energy homeostasis and the antioxidant response. Activation of AMPK leads to the phosphorylation and activation of Nrf2, a master regulator of antioxidant gene expression, ultimately enhancing the cell's capacity to combat oxidative stress.

AMPK_Nrf2_Pathway ZL This compound AMPK AMPK ZL->AMPK activates Nrf2 Nrf2 AMPK->Nrf2 phosphorylates (activates) ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AOX_Genes Antioxidant Genes (e.g., SOD, CAT) ARE->AOX_Genes promotes transcription OS_Resistance Resistance to Oxidative Stress AOX_Genes->OS_Resistance

This compound's role in the AMPK-Nrf2 antioxidant pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in animal feed.

Experimental_Workflow A Animal Selection & Acclimation B Random Allocation to Treatment Groups A->B C Dietary Supplementation (Control vs. This compound) B->C D Data Collection: - Growth Performance - Feed Intake C->D E Sample Collection: - Blood - Tissues - Digesta C->E F Laboratory Analysis: - Biochemical Assays - Histology - Gene Expression - Microbiota Sequencing D->F E->F G Statistical Analysis & Interpretation F->G H Conclusion G->H

Workflow for this compound animal feeding trials.

Conclusion

The evidence strongly suggests that this compound is a highly effective organic zinc source for improving growth performance in livestock. Its superior bioavailability translates to tangible benefits in feed efficiency, intestinal health, and disease resistance, particularly in young and growing animals. The provided protocols offer a robust framework for researchers to further investigate and optimize the application of this compound in animal nutrition. The elucidated signaling pathways provide a molecular basis for its observed effects and open avenues for further research into its mechanisms of action.

References

Application Notes and Protocols: Incorporating Zinc Lactate in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of zinc lactate into biodegradable polymers. This document is intended to guide researchers in the fabrication, characterization, and biological evaluation of zinc-releasing biomaterials for applications in tissue engineering and drug delivery.

Application Overview

The incorporation of this compound into biodegradable polymers such as poly(lactic acid) (PLA), poly(ε-caprolactone) (PCL), and their copolymers (e.g., PLGA) offers a promising strategy for developing advanced biomaterials. Zinc is an essential trace element crucial for numerous biological processes, including bone formation and immune function.[1][2] Its release from a biodegradable matrix can enhance tissue regeneration and potentially provide antimicrobial benefits. This compound, as an organic salt, offers good solubility and biocompatibility.

Key Applications:

  • Bone Tissue Engineering: Zinc ions are known to stimulate osteoblastic activity, including alkaline phosphatase (ALP) activity and collagen synthesis, promoting bone regeneration.[1][2][3]

  • Wound Healing: Zinc plays a vital role in all phases of wound healing, and its controlled release can support tissue repair.

  • Drug Delivery: The polymer matrix can be designed to provide sustained release of zinc, and potentially other therapeutic agents.[4][5]

  • Antimicrobial Materials: Zinc has inherent antimicrobial properties, which can be beneficial in preventing implant-associated infections.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from literature regarding the properties of biodegradable polymers, both with and without zinc-based additives. While specific data for this compound is limited, data for zinc oxide (ZnO) is provided as a relevant comparison for the effects of zinc incorporation.

Table 1: Mechanical Properties of Biodegradable Polymers and Composites

Material CompositionTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Citation
Neat PLA (film)82.99 ± 1.902.74 ± 0.10-[8][9]
PLA / 1 wt% ZnO--Decreased vs. Neat PLA[8][9][10]
PLA / PEG / ZnO--76.82 ± 27.22[8][9]
Biaxially Stretched PLA/PPZn/CSWIncreased by 53.2% vs. PLA-Increased by 381.3% vs. PLA[11]
Neat PCL (electrospun)---[12]
PCL / 1 wt% ZnO (film)Increased by 32% vs. PCLIncreased by 95% vs. PCLDecreased by 57% vs. PCL[4]
PCL / 2 wt% Zn (scaffold)-~130-
PCL / 3 wt% Zn (scaffold)-~130-[13]

Table 2: In Vitro Degradation of Biodegradable Polymers

PolymerDegradation MediumTime PeriodKey FindingsCitation
PLGA (50:50) FilmPBS, pH 7.4, 37°C10 weeksDegraded faster than PLGA (75:25). Thicker films degraded faster due to autocatalysis.[14]
PLGA (50:50) FoamPBS, pH 7.4, 37°C20 weeksIn vivo degradation was significantly faster than in vitro.[15]
PLA (synthesized with zinc metal)Hydrolytic-Degraded faster and was more hydrophilic than PLA synthesized with stannous octoate.[16][17]
PLG MicrospheresIn vivo and in vitro-Zinc carbonate was found to retard the degradation of some PLGs.[18]

Table 3: Biocompatibility and Osteogenic Activity

Cell TypeMaterial/CompoundConcentrationOutcomeCitation
MC3T3-E1 OsteoblastsZinc15-25 µMStimulated cell proliferation and increased ALP activity and collagen synthesis.[1][2]
Human Osteoblast-like CellsZinc0.2 µMIncreased ALP specific activity by 50%.
MC3TT3-E1 OsteoblastsPCL/Zn Scaffolds1-3 wt% ZnNo significant cytotoxicity observed.
Osteoblasts4% Sr/Zn-nHAp-PLGA4 mol%Supported osteoblast proliferation with no apparent cytotoxicity.[19]

Experimental Protocols

Protocol for Fabricating this compound-Loaded PLA Films via Solvent Casting

This protocol describes the preparation of biodegradable films of poly(lactic acid) containing a dispersion of this compound.

Materials:

  • Poly(lactic acid) (PLA) granules

  • This compound

  • Chloroform (CHCl₃)

  • Magnetic stirrer and hotplate

  • Glass petri dishes

  • Vacuum oven

Procedure:

  • Prepare a 10% (w/v) PLA solution by dissolving PLA granules in chloroform. For example, dissolve 3 g of PLA in 30 mL of chloroform.[20]

  • Gently heat the solution to 40-50°C and stir until the PLA is completely dissolved.

  • Calculate the desired amount of this compound to achieve the target weight percentage (e.g., 1%, 2%, 5% w/w relative to PLA).

  • Weigh the required amount of this compound powder. To improve dispersion, it can be briefly sonicated in a small volume of chloroform before addition.

  • Add the this compound to the PLA solution. Stir the mixture vigorously for at least 2-4 hours to ensure a homogenous suspension.

  • Pour the resulting mixture into a glass petri dish. Ensure the volume is consistent to maintain uniform film thickness.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once the film is formed, transfer it to a vacuum oven and dry at 40°C for at least 24 hours to remove any residual solvent.

  • Carefully peel the dried film from the glass dish for characterization.

Protocol for Fabricating this compound-Loaded PCL Scaffolds via Electrospinning

This protocol details the fabrication of fibrous scaffolds from poly(ε-caprolactone) containing this compound using an electrospinning technique.

Materials:

  • Poly(ε-caprolactone) (PCL)

  • This compound

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP)

  • Electrospinning apparatus

  • Syringe with a blunt-end needle (e.g., 20-gauge)

  • Rotating mandrel or flat plate collector covered in aluminum foil

Procedure:

  • Prepare a 10-15% (w/v) PCL solution in HFP by dissolving PCL pellets in the solvent with stirring.

  • Weigh the desired amount of this compound (e.g., 1%, 2%, 5% w/w relative to PCL).

  • Disperse the this compound powder in the PCL solution. Sonicate the mixture for 30 minutes to break up agglomerates and ensure a fine suspension.[21]

  • Load the polymer solution into a syringe fitted with a blunt-end needle.

  • Mount the syringe on the syringe pump of the electrospinning apparatus.

  • Set the electrospinning parameters. These may require optimization, but typical starting parameters are:

    • Voltage: 15-20 kV[22]

    • Flow Rate: 0.5-1.5 mL/h

    • Needle-to-Collector Distance: 15-20 cm[22]

  • Initiate the process. The polymer jet will solidify into fibers as the solvent evaporates, forming a non-woven mat on the collector.

  • After the desired thickness is achieved, stop the process and carefully remove the scaffold from the collector.

  • Dry the scaffold under vacuum for 48 hours to remove residual solvent.

Protocol for In Vitro Degradation Study

This protocol outlines a method to assess the degradation of this compound-polymer composites in a simulated physiological environment.

Materials:

  • Polymer-zinc lactate samples (films or scaffolds) of known weight and dimensions.

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Milli-Q or deionized water

  • Freeze-dryer or vacuum oven

Procedure:

  • Cut the polymer samples into uniform sizes (e.g., 1x1 cm films).

  • Measure and record the initial dry weight (W₀) of each sample.

  • Place each sample into a separate sterile tube containing a known volume of PBS (e.g., 10 mL).

  • Incubate the tubes at 37°C.[14][15]

  • At predetermined time points (e.g., 1, 3, 7, 14, 28, 56 days), remove the samples from the PBS.

  • Gently rinse the samples with Milli-Q water to remove salts from the surface.

  • Freeze-dry the samples or dry them in a vacuum oven until a constant weight is achieved.

  • Measure the final dry weight (Wₜ) of the degraded sample.

  • Calculate the percentage of weight loss at each time point using the formula:

    • Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100

  • The PBS solution can be collected at each time point to measure the pH change and the amount of released zinc ions (using ICP-OES or AAS).

Protocol for Cell Viability (MTT Assay)

This protocol is for assessing the cytotoxicity of the fabricated materials on a relevant cell line (e.g., MC3T3-E1 osteoblasts).

Materials:

  • Sterilized polymer-zinc lactate samples

  • MC3T3-E1 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Sterilize the polymer samples (e.g., with 70% ethanol followed by UV irradiation).[23]

  • Place one sterile sample at the bottom of each well in a 96-well plate.

  • Seed cells onto the samples at a density of approximately 1 x 10⁴ cells per well.[24] Include control wells with cells only (no material).

  • Incubate the plate for the desired time periods (e.g., 1, 3, and 5 days).

  • At each time point, remove the culture medium from the wells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours. Viable cells will metabolize the MTT into purple formazan crystals.

  • Carefully remove the MTT solution.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability relative to the control group.

Protocol for Alkaline Phosphatase (ALP) Activity Assay

This assay measures an early marker of osteoblast differentiation.

Materials:

  • Cells cultured on sterilized polymer samples (as in the MTT assay).

  • p-Nitrophenyl phosphate (pNPP) substrate.

  • ALP assay buffer (e.g., containing Tris-HCl, MgCl₂).

  • Cell lysis buffer (e.g., containing Triton X-100).

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • Microplate reader.

Procedure:

  • Culture osteoblastic cells on the material samples for 7 and 14 days.

  • At each time point, wash the cells with PBS.

  • Lyse the cells by adding cell lysis buffer and incubating for 10-15 minutes.

  • Transfer a portion of the cell lysate to a new 96-well plate.

  • Add the pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes. The ALP enzyme will convert pNPP to p-nitrophenol (yellow).

  • Stop the reaction by adding NaOH solution.

  • Measure the absorbance at 405 nm.

  • Determine the total protein content of the cell lysate (e.g., using a BCA assay) to normalize the ALP activity.

  • Express ALP activity as units per milligram of total protein.

Visualizations

Experimental Workflow

G cluster_0 Material Preparation cluster_1 Fabrication cluster_2 Characterization cluster_3 Biological Evaluation P Select Biodegradable Polymer (PLA, PCL, etc.) Sol Dissolve Polymer in Solvent P->Sol Z Select Zinc Source (this compound) Disp Disperse this compound in Polymer Solution Z->Disp Sol->Disp SC Solvent Casting (Film Formation) Disp->SC ES Electrospinning (Scaffold Formation) Disp->ES Mech Mechanical Testing (Tensile Strength, Modulus) SC->Mech Deg Degradation Study (Weight Loss, pH) SC->Deg ES->Mech ES->Deg Cyto Cytotoxicity Assay (MTT / WST-8) Mech->Cyto Rel Zinc Release Kinetics (ICP-OES) Deg->Rel Deg->Cyto Osteo Osteogenic Potential (ALP Activity) Cyto->Osteo

Caption: Workflow for fabricating and evaluating this compound-loaded biodegradable polymers.

Signaling Pathway in Osteogenesis

G Polymer Biodegradable Polymer with this compound Degradation Polymer Degradation Polymer->Degradation Zn_Release Release of Zn²⁺ Ions Degradation->Zn_Release Cell Osteoblast Zn_Release->Cell Uptake Runx2 ↑ Runx2 Activation Cell->Runx2 ALP ↑ Alkaline Phosphatase (ALP) Activity Runx2->ALP Collagen ↑ Collagen Synthesis Runx2->Collagen Differentiation Osteogenic Differentiation & Matrix Mineralization ALP->Differentiation Collagen->Differentiation

Caption: Zinc ion signaling cascade promoting osteogenic differentiation.

References

Application Notes and Protocols: Zinc Lactate as a Precursor for Zinc Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of zinc oxide (ZnO) nanoparticles using zinc lactate as a precursor. While this compound is less commonly cited than other precursors like zinc acetate or nitrate, this guide offers adapted methodologies based on established synthesis routes, alongside characterization data and insights into the biological applications and mechanisms of action of the resulting nanoparticles.

Introduction

Zinc oxide nanoparticles are versatile inorganic nanomaterials with significant potential in various fields, including medicine, due to their antimicrobial, photocatalytic, and cytotoxic properties. The choice of precursor salt can influence the size, morphology, and surface chemistry of the synthesized nanoparticles, thereby affecting their biological activity. This compound, an organic zinc salt, presents an interesting alternative precursor, potentially offering advantages in terms of biocompatibility and green synthesis routes.

Synthesis Methodologies

Several methods can be adapted for the synthesis of ZnO nanoparticles using this compound. The following protocols are based on well-established techniques for other zinc salts.

Co-Precipitation Method

This method involves the precipitation of zinc hydroxide from a this compound solution, followed by thermal decomposition to form zinc oxide.

Experimental Protocol:

  • Precursor Solution Preparation: Prepare a 0.2 M aqueous solution of this compound (Zn(C₃H₅O₃)₂). Stir the solution continuously until the this compound is fully dissolved.

  • Precipitating Agent: Prepare a 0.4 M solution of sodium hydroxide (NaOH) in deionized water.

  • Precipitation: Add the NaOH solution dropwise to the this compound solution under vigorous stirring. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.

  • Aging: Continue to stir the mixture at room temperature for 2 hours to allow the precipitate to age.

  • Washing: Centrifuge the suspension at 8000 rpm for 10 minutes. Discard the supernatant and wash the precipitate sequentially with deionized water and then with ethanol to remove unreacted precursors and byproducts. Repeat the washing step three times.

  • Drying: Dry the washed precipitate in an oven at 80°C for 12 hours.

  • Calcination: Calcine the dried powder in a muffle furnace at 450-550°C for 2-3 hours to obtain crystalline ZnO nanoparticles.

Workflow Diagram:

Co_Precipitation_Workflow cluster_solution Solution Preparation cluster_reaction Reaction cluster_purification Purification & Formation A This compound Solution (0.2M) C Dropwise addition of NaOH to this compound A->C B NaOH Solution (0.4M) B->C D Precipitation of Zn(OH)₂ C->D E Aging (2 hours) D->E F Centrifugation & Washing E->F G Drying (80°C) F->G H Calcination (450-550°C) G->H I ZnO Nanoparticles H->I

Co-Precipitation Synthesis Workflow
Sol-Gel Method

The sol-gel method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel.

Experimental Protocol:

  • Sol Preparation: Dissolve this compound in ethanol to a concentration of 0.5 M with constant stirring.

  • Gel Formation: Prepare a 1.0 M solution of a gelling agent, such as sodium hydroxide or a suitable amine, in ethanol. Add this solution dropwise to the this compound sol under vigorous stirring until a stable gel is formed.

  • Aging: Allow the gel to age at room temperature for 24 hours in a sealed container.

  • Washing: Wash the aged gel multiple times with ethanol to remove any unreacted precursors.

  • Drying: Dry the washed gel in an oven at 100°C for several hours to obtain a powder.

  • Calcination: Calcine the dried powder at a temperature between 400°C and 600°C for 2-4 hours to obtain crystalline ZnO nanoparticles.

Workflow Diagram:

Sol_Gel_Workflow cluster_synthesis Synthesis cluster_processing Processing A This compound in Ethanol (Sol) C Gel Formation A->C B Gelling Agent in Ethanol B->C D Aging (24 hours) C->D E Washing with Ethanol D->E F Drying (100°C) E->F G Calcination (400-600°C) F->G H ZnO Nanoparticles G->H

Sol-Gel Synthesis Workflow
Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.

Experimental Protocol:

  • Precursor Solution: Prepare an aqueous solution of this compound (e.g., 0.1 M).

  • pH Adjustment: Adjust the pH of the solution to a desired value (typically between 8 and 11) using a mineralizer such as sodium hydroxide or ammonium hydroxide.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 200°C for a duration of 6 to 24 hours.

  • Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate and wash it thoroughly with deionized water and ethanol.

  • Drying: Dry the final product in an oven at 60-80°C.

Workflow Diagram:

Hydrothermal_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_finalization Finalization A Aqueous this compound Solution B pH Adjustment (8-11) A->B C Transfer to Autoclave B->C D Heating (120-200°C, 6-24h) C->D E Cooling & Washing D->E F Drying (60-80°C) E->F G ZnO Nanoparticles F->G

Hydrothermal Synthesis Workflow
Green Synthesis Method

This eco-friendly approach utilizes plant extracts as reducing and capping agents.

Experimental Protocol:

  • Plant Extract Preparation: Prepare an aqueous extract from a suitable plant source (e.g., green tea leaves, neem leaves) by boiling the plant material in deionized water and then filtering the solution.

  • Precursor Solution: Prepare a 0.1 M aqueous solution of this compound.

  • Synthesis: Add the plant extract to the this compound solution under constant stirring. The ratio of extract to precursor solution can be varied to control the nanoparticle characteristics.

  • Reaction: Heat the mixture at a moderate temperature (e.g., 60-80°C) for a few hours. A color change in the solution often indicates the formation of ZnO nanoparticles.

  • Purification: Centrifuge the solution to separate the nanoparticles. Wash the pellet with deionized water and ethanol to remove any unreacted compounds.

  • Drying: Dry the purified nanoparticles in an oven at a low temperature (e.g., 60°C).

Workflow Diagram:

Green_Synthesis_Workflow cluster_materials Materials cluster_synthesis Synthesis cluster_purification Purification A This compound Solution C Mixing & Heating (60-80°C) A->C B Plant Extract B->C D Nanoparticle Formation C->D E Centrifugation & Washing D->E F Drying (60°C) E->F G ZnO Nanoparticles F->G

Green Synthesis Workflow

Characterization of ZnO Nanoparticles

The synthesized ZnO nanoparticles should be characterized to determine their physicochemical properties.

Characterization TechniqueParameter MeasuredTypical Results for ZnO Nanoparticles
X-ray Diffraction (XRD) Crystalline structure, crystallite sizeHexagonal wurtzite structure.[1] Crystallite size can be calculated using the Scherrer equation.
Scanning Electron Microscopy (SEM) Surface morphology, particle shape, and size distributionSpherical, rod-like, or flower-like morphologies are common.[2]
Transmission Electron Microscopy (TEM) Particle size, shape, and crystallinityProvides high-resolution images to confirm size and morphology.[1]
UV-Vis Spectroscopy Optical properties, bandgap energyA characteristic absorption peak is typically observed in the UV region.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface functional groupsConfirms the presence of Zn-O bonds and can identify residual organic molecules from the precursor or capping agents.
Dynamic Light Scattering (DLS) Hydrodynamic diameter, size distribution in suspensionProvides information on the particle size and aggregation state in a liquid medium.[2][3]

Applications and Quantitative Data

Antimicrobial Activity

ZnO nanoparticles exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

MicroorganismMethodConcentration/DosageResult (MIC/Zone of Inhibition)
Staphylococcus aureusBroth Microdilution-MIC: 2.5 - 5 mM.[4]
Escherichia coliBroth Microdilution-MIC: 0.45 mg/mL (for 22 nm particles).[5]
Pseudomonas aeruginosaBroth Microdilution-MIC: 0.5 mg/mL.[5]
Enterotoxigenic S. aureusAgar Well Diffusion20 mM (20 nm particles)26 mm zone of inhibition.[4]
Multiple Drug-Resistant S. aureusMicrodilution-MIC: 3.9 µg/ml, MBC: 7.81 µg/ml.[6]
Multiple Drug-Resistant E. coliMicrodilution-MIC: 31.25 µg/ml, MBC: 62.5 µg/ml.[6]
Aerobic bacteria from implantsAgar Dilution-MIC: 0.05 mg/ml, MBC: 0.08 mg/ml.
Anaerobic bacteria from implantsAgar Dilution-MIC: 0.08 mg/ml, MBC: 0.1 mg/ml.

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration

Photocatalytic Activity

ZnO nanoparticles can degrade organic pollutants under UV or visible light irradiation.

Organic PollutantCatalyst DosageIrradiation TimeDegradation Efficiency (%)
Rhodamine B (10 mg/L)T700-ZnO120 min (UV)99.12.[7]
Rhodamine B (5 mg/L)T700-ZnO120 min (UV)99.88.[7]
Congo Red (30 ppm)20 mg210 min (UV)97.72.[8]
Malachite Green (30 mg/L)0.16 g/100 mL-91.65.
Brilliant GreenZnO-CT210 min (UV)98.[9]

Cellular Signaling Pathways

The biological effects of ZnO nanoparticles, particularly their cytotoxicity towards cancer cells, are primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis.

ROS Generation and Oxidative Stress

ZnO nanoparticles can induce the production of ROS, such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), both extracellularly and intracellularly. This leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.

Apoptosis Induction

The excessive generation of ROS triggers a cascade of events leading to programmed cell death (apoptosis). Key signaling pathways involved include:

  • Mitochondrial Dysfunction: ROS can lead to the depolarization of the mitochondrial membrane potential, releasing pro-apoptotic factors like cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c release activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.

  • p53 and Bcl-2 Family Proteins: ZnO nanoparticles can upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ZnO_ext ZnO Nanoparticles ZnO_int Internalized ZnO Nanoparticles ZnO_ext->ZnO_int Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) ZnO_int->ROS Mito Mitochondrial Dysfunction ROS->Mito p53 ↑ p53 ROS->p53 Caspase Caspase Activation (Caspase-3) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Bcl2->Mito

ZnO Nanoparticle-Induced Apoptosis Pathway

Conclusion

This compound is a viable, though less conventional, precursor for the synthesis of zinc oxide nanoparticles. The methodologies outlined in this document provide a framework for producing ZnO nanoparticles with desirable characteristics for various biomedical applications. The antimicrobial and photocatalytic properties, combined with their ability to selectively induce apoptosis in cancer cells, make ZnO nanoparticles a promising area of research for drug development professionals. Further optimization of synthesis parameters using this compound is encouraged to fine-tune the nanoparticle properties for specific applications.

References

Application Notes and Protocols: Stabilization of Emulsions Using Zinc Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc lactate, the zinc salt of lactic acid, is a compound recognized for its antimicrobial, anti-inflammatory, and skin-soothing properties.[1][2][3] While extensively used in oral care, food fortification, and dermatological products, its role as a primary emulsion stabilizer is an emerging area of interest.[4][5][6][7][8] These application notes provide an overview of the potential mechanisms by which this compound may contribute to emulsion stability and offer detailed protocols for the preparation and characterization of emulsions incorporating this multifunctional ingredient.

Given the limited direct research on this compound as an emulsion stabilizer, some of the proposed mechanisms and protocols are based on the known properties of zinc compounds, such as zinc oxide, and general principles of emulsion science.

Theoretical Framework for Emulsion Stabilization by this compound

This compound may contribute to the stabilization of emulsions through several potential mechanisms, primarily in oil-in-water (O/W) systems.

  • Interfacial Activity: Although not a traditional surfactant, this compound, being a salt of a weak acid and a moderately strong base, can hydrolyze in water to a limited extent. This could lead to the presence of species that exhibit some surface activity, adsorbing at the oil-water interface and reducing interfacial tension.

  • Particle-Mediated Stabilization (Pickering Emulsions): In scenarios where this compound precipitates into fine particles, either through supersaturation or interaction with other formulation components, it could act as a Pickering stabilizer. These solid particles would adsorb to the surface of oil droplets, creating a physical barrier that prevents coalescence. This mechanism is well-documented for other zinc compounds like zinc oxide.

  • Viscosity Modification of the Continuous Phase: The presence of dissolved this compound can increase the viscosity of the aqueous phase. According to Stokes' law, an increase in the viscosity of the continuous phase slows down the creaming or sedimentation of dispersed droplets, thereby enhancing the kinetic stability of the emulsion.

  • Antimicrobial Action: this compound is known for its antimicrobial properties.[1][2][3][9] By inhibiting microbial growth, it can prevent the microbial degradation of other emulsion components, which could otherwise lead to emulsion instability.

The following diagram illustrates the potential mechanisms of emulsion stabilization by this compound.

G cluster_mechanisms Potential Mechanisms of Emulsion Stabilization by this compound cluster_outcomes Resulting Emulsion Stability A This compound in Aqueous Phase B Interfacial Adsorption A->B C Pickering Stabilization (as solid particles) A->C D Increased Aqueous Phase Viscosity A->D E Antimicrobial Action A->E F Reduced Interfacial Tension B->F G Steric Hindrance C->G H Prevention of Coalescence C->H I Slower Droplet Movement D->I J Prevention of Microbial Degradation E->J F->H G->H I->H J->H

Caption: Potential pathways for this compound's role in emulsion stabilization.

Quantitative Data Summary

As of the current literature review, specific quantitative data on emulsions solely stabilized by this compound is scarce. Researchers are encouraged to generate this data using the protocols outlined below. For comparative purposes, the following table summarizes typical stability parameters for emulsions stabilized with zinc oxide nanoparticles, which may offer insights into the expected performance of zinc-based stabilizers.

ParameterTypical Value Range for ZnO-Stabilized EmulsionsSignificance
Particle Size (d50) 1 - 10 µmIndicates the average size of the dispersed phase droplets. Smaller sizes generally correlate with higher stability.
Zeta Potential > ±30 mVMeasures the surface charge of the droplets. Higher absolute values indicate greater electrostatic repulsion, which prevents aggregation.
Viscosity Variable (dependent on ZnO concentration and phase ratio)Reflects the emulsion's resistance to flow. Higher viscosity can slow down destabilization processes like creaming and coalescence.
Stability Index > 80% after 24hA measure of the emulsion's resistance to phase separation over time.

Experimental Protocols

The following protocols provide a framework for preparing and evaluating oil-in-water (O/W) emulsions where this compound is investigated as a potential stabilizer.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion with this compound

This protocol outlines the preparation of a basic O/W emulsion. The concentration of this compound can be varied to determine its optimal level for stabilization.

Materials:

  • Deionized water

  • This compound

  • Oil Phase (e.g., mineral oil, sunflower oil, or a specific drug carrier)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Beakers and magnetic stirrer

Procedure:

  • Aqueous Phase Preparation:

    • In a beaker, dissolve the desired concentration of this compound (e.g., 0.5%, 1%, 2% w/w) in deionized water with gentle heating and stirring until fully dissolved.

  • Oil Phase Preparation:

    • In a separate beaker, measure the desired amount of the oil phase.

  • Emulsification:

    • Heat both the aqueous and oil phases to 60-70°C.

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at a moderate speed (e.g., 5,000 rpm) for 5-10 minutes.

    • Increase the homogenization speed (e.g., 10,000-15,000 rpm) for another 5-10 minutes to reduce the droplet size.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

The following diagram illustrates the experimental workflow for preparing the emulsion.

G cluster_workflow Emulsion Preparation Workflow A Prepare Aqueous Phase (Water + this compound) C Heat Both Phases (60-70°C) A->C B Prepare Oil Phase B->C D Combine Phases with High-Shear Homogenization C->D E Cool to Room Temperature D->E F Characterize Emulsion E->F

Caption: Workflow for preparing an O/W emulsion with this compound.

Protocol 2: Characterization of Emulsion Stability

This protocol describes the key analytical techniques to assess the physical stability of the prepared emulsions.

1. Macroscopic Observation:

  • Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at regular intervals (e.g., 24 hours, 7 days, 30 days) under different storage conditions (e.g., room temperature, 4°C, 40°C).

2. Microscopic Analysis:

  • Use an optical microscope to observe the droplet morphology and size distribution. This can provide a qualitative assessment of the emulsion's uniformity.

3. Particle Size and Zeta Potential Analysis:

  • Apparatus: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration for DLS analysis.

    • Measure the particle size distribution (reporting the mean droplet diameter, e.g., Z-average or d50) and the polydispersity index (PDI).

    • Measure the zeta potential to assess the electrostatic stability of the droplets.

    • Repeat measurements over time to monitor changes in droplet size and surface charge.

4. Rheological Measurements:

  • Apparatus: Rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Procedure:

    • Perform a viscosity sweep to determine the emulsion's flow behavior (e.g., Newtonian, shear-thinning).

    • Conduct an oscillatory test (amplitude and frequency sweep) to evaluate the viscoelastic properties (storage modulus G' and loss modulus G''), which can provide insights into the emulsion's internal structure and stability.

5. Centrifugation Test:

  • Centrifuge a sample of the emulsion at a specific speed (e.g., 3,000 rpm) for a set time (e.g., 30 minutes).

  • Measure the volume of any separated phases to assess the emulsion's resistance to gravitational stress.

The following diagram illustrates the logical relationship between the characterization techniques and the stability parameters they measure.

G cluster_characterization Emulsion Stability Characterization cluster_parameters Measured Stability Parameters A Characterization Techniques B Macroscopic Observation C Microscopic Analysis D Particle Size & Zeta Potential E Rheological Measurements F Centrifugation Test G Phase Separation, Creaming B->G H Droplet Morphology & Size C->H I Droplet Size Distribution, PDI, Surface Charge D->I J Viscosity, Viscoelasticity (G', G'') E->J K Resistance to Gravitational Stress F->K

Caption: Relationship between characterization methods and stability indicators.

Conclusion

This compound presents an interesting, multifunctional ingredient for emulsion formulations, potentially offering stabilizing properties in addition to its well-established biological activities. The protocols and theoretical frameworks provided here serve as a starting point for researchers to explore and quantify the efficacy of this compound in emulsion stabilization. Further research is needed to fully elucidate the mechanisms at play and to establish optimal formulation parameters for various applications in the pharmaceutical and cosmetic industries.

References

Troubleshooting & Optimization

"optimizing zinc lactate synthesis for improved yield and purity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of zinc lactate for improved yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction between zinc oxide and lactic acid.- Ensure adequate stirring to maintain a homogenous reaction mixture. - Use a finer particle size of zinc oxide to increase the surface area for reaction.[1] - Optimize the reaction temperature; a range of 50-75°C is often effective.[2] - Allow for sufficient reaction time; monitor the dissolution of zinc oxide.
Incorrect stoichiometry of reactants.- Use a slight excess of lactic acid to ensure complete conversion of zinc oxide. However, a large excess can lead to purification challenges.[3]
Loss of product during workup and purification.- When filtering to remove unreacted zinc oxide, wash the filter cake with hot distilled water to recover dissolved product. - During crystallization, cool the solution slowly to maximize crystal formation and recovery.
Discolored or Impure Product Presence of impurities in the starting materials.- Use high-purity zinc oxide and lactic acid. - If using zinc carbonate, ensure it is freshly precipitated and thoroughly washed.[4]
Side reactions occurring at high temperatures.- Avoid excessive heating during the reaction and drying steps. Reaction temperatures should ideally not exceed 80°C.[5]
Contamination with other metal ions.- Use deionized or distilled water for all steps. - If contamination is suspected, purification by recrystallization is recommended.[6] The presence of other metal cations can interfere with purity analysis.[3]
Difficulty in Crystallization Solution is not sufficiently saturated.- Concentrate the solution by evaporation before cooling. Be cautious not to overheat, which could lead to decomposition.
Presence of impurities inhibiting crystal growth.- The presence of certain organic acids like malic acid or succinic acid can affect crystal morphology and nucleation.[7][8][9] - Purify the crude solution by treating it with activated carbon to remove organic impurities before attempting crystallization.
Cooling rate is too fast.- Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of larger, purer crystals.
Product is a Fine Powder, Difficult to Handle Rapid precipitation or spray drying at suboptimal conditions.- For larger crystals, crystallization from a saturated solution with slow cooling is preferred over rapid precipitation. - If using spray drying, optimizing parameters such as nozzle pressure and drying temperature can improve particle morphology.[5]
Turbidity in Aqueous Solution of Final Product Incomplete removal of unreacted zinc oxide.- Ensure thorough filtration of the reaction mixture while hot to remove all insoluble materials.
Formation of insoluble zinc hydroxide at high pH.- The pH of a this compound solution should be in the range of 5.0 to 8.0.[10] If the pH is too high, it can lead to the precipitation of zinc hydroxide. Adjust the pH with a small amount of lactic acid if necessary.

Frequently Asked Questions (FAQs)

1. What is the most common and efficient method for synthesizing this compound?

The most widely used method is the reaction of lactic acid with zinc oxide in an aqueous solution.[11] This method is straightforward and can achieve high yields, often approaching 99% under optimized conditions.

2. What are the ideal reaction conditions for the synthesis of this compound from zinc oxide?

Optimal conditions can vary, but a common starting point is to use a reaction temperature between 50°C and 75°C.[2] A slight excess of lactic acid is often used to ensure the complete reaction of the zinc oxide. The pH of the final solution should be monitored and is typically in the range of 6-10 at the cessation of the reaction.[2]

3. How can I purify the synthesized this compound?

The most common method for purification is recrystallization from water.[6] this compound has a higher solubility in hot water than in cold water, which allows for the separation from less soluble impurities upon cooling. Washing the crystals with cold ethanol can help remove residual water and soluble impurities.

4. What are some common impurities in this compound, and how can they be removed?

Common impurities can include unreacted lactic acid, other metal ions from the starting materials (such as lead, cadmium, iron, and copper), and byproducts from side reactions.[12] Unreacted lactic acid can be minimized by using the correct stoichiometric ratio of reactants. Recrystallization is effective in removing many of these impurities. For removal of specific metal ions, techniques like pH-controlled precipitation of their hydroxides can be employed before the synthesis.[12]

5. How can I determine the purity of my synthesized this compound?

Several analytical methods can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral column can be used to determine the content of L-zinc lactate.[13] Titration methods, such as complexometric titration with EDTA, can be used to determine the zinc content, which can then be used to calculate the purity of this compound.[3] Techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are also effective for determining the concentration of zinc and other metal ions.

6. My this compound is not dissolving well in water. What could be the issue?

This compound is generally soluble in water.[11] Poor solubility could be due to the presence of insoluble impurities or if the product is not actually this compound. It's also worth noting that the solubility is temperature-dependent, increasing with higher temperatures. The L(+) stereoisomer of this compound has a higher solubility than the racemic DL(±) mixture.[14]

Data Presentation

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility ( g/100g solution)
Water (L(+) form)104.22
Water (L(+) form)8012.16
Water (DL(±) form)101.21
Water (DL(±) form)806.62
10% Ethanol in Water (L(+) form)203.57
50% Ethanol in Water (L(+) form)200.82
10% Ethanol in Water (DL(±) form)201.10
50% Ethanol in Water (DL(±) form)200.15
Data sourced from Cao et al., 2001.[14]

Table 2: Comparison of this compound Synthesis Parameters

Starting MaterialsReaction Temperature (°C)Key ConsiderationsReported Yield
Zinc Oxide + Lactic Acid50 - 80Most common method, requires good stirring.High (approaching 99% optimized)
Zinc Carbonate + Lactic AcidRoom Temperature to BoilingReaction produces CO2 gas.High
Zinc Acetate + Lactic Acid (Double Decomposition)Room TemperatureMore complex, multi-step process.Variable
Information compiled from multiple sources.[4][5][15]

Experimental Protocols

Detailed Methodology for this compound Synthesis from Zinc Oxide and Lactic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Zinc Oxide (ZnO), high purity

  • Lactic Acid (CH₃CH(OH)COOH), 85-90% aqueous solution

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Glass reactor or beaker

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Thermometer

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallization dish

  • Drying oven

Procedure:

  • Reaction Setup:

    • In a glass reactor, add a calculated amount of deionized water.

    • While stirring, slowly add the required amount of zinc oxide to create a suspension.

    • Begin heating the suspension to approximately 60°C.

  • Addition of Lactic Acid:

    • Slowly add a stoichiometric amount (or a slight excess) of lactic acid solution to the heated zinc oxide suspension. The molar ratio of lactic acid to zinc oxide should be 2:1.

    • Continue stirring and maintain the temperature between 60-70°C. The reaction is exothermic, so monitor the temperature closely.

  • Reaction Monitoring:

    • The reaction mixture will gradually become clearer as the zinc oxide reacts to form the soluble this compound.

    • Continue the reaction for 1-2 hours, or until all the zinc oxide has dissolved.

    • Monitor the pH of the solution. The final pH should be in the range of 6-7. If the pH is too low, it indicates a large excess of lactic acid.

  • Filtration:

    • While the solution is still hot, filter it through a pre-heated Büchner funnel to remove any unreacted zinc oxide or other insoluble impurities.

  • Crystallization:

    • Transfer the hot, clear filtrate to a crystallization dish.

    • Allow the solution to cool slowly to room temperature. This compound crystals will begin to form.

    • For maximum yield, place the crystallization dish in an ice bath for a further 1-2 hours after it has reached room temperature.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to aid in drying.

  • Drying:

    • Dry the purified this compound crystals in a drying oven at a temperature below 80°C to avoid decomposition. Dry to a constant weight.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_purification Purification Stage A Suspend Zinc Oxide in Water B Heat Suspension to 60°C A->B C Slowly Add Lactic Acid B->C D React at 60-70°C for 1-2 hours C->D E Hot Filtration of Reaction Mixture D->E Transfer to Purification F Cool Filtrate Slowly E->F G Collect Crystals by Filtration F->G H Wash Crystals with Cold Water & Ethanol G->H I Dry Crystals < 80°C H->I

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield Start Low Yield? Cause1 Incomplete Reaction Start->Cause1 Cause2 Incorrect Stoichiometry Start->Cause2 Cause3 Product Loss During Workup Start->Cause3 Solution1a Increase Stirring/Temp Cause1->Solution1a Solution1b Use Finer ZnO Powder Cause1->Solution1b Solution2 Adjust Reactant Ratio Cause2->Solution2 Solution3 Optimize Washing/Crystallization Cause3->Solution3

Caption: Troubleshooting logic for low yield issues.

References

"preventing aggregation of zinc lactate in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of zinc lactate. Our goal is to help you prevent aggregation and ensure the stability of your formulations.

Frequently Asked questions (FAQs)

Q1: What is this compound aggregation?

A1: this compound aggregation refers to the formation of larger particles, clusters, or precipitates in an aqueous solution. This can manifest as cloudiness (turbidity), sedimentation, or the formation of visible crystals over time. Aggregation indicates that the this compound is coming out of the solution, which can negatively impact product efficacy, stability, and safety.

Q2: Why is my this compound solution cloudy?

A2: Cloudiness, or turbidity, in a this compound solution is a primary indicator of aggregation or precipitation. Several factors can cause this, including:

  • pH Level: The pH of the solution is a critical factor. Incorrect pH can significantly decrease the solubility of this compound.[1]

  • Concentration: Exceeding the solubility limit of this compound at a given temperature and pH will lead to precipitation.

  • Temperature: Like many salts, the solubility of this compound is influenced by temperature.[1]

  • Interactions with Other Components: Ingredients like surfactants can interact with this compound and cause it to fall out of solution.[2]

  • Impurities: The presence of certain impurities can affect crystal growth and morphology, potentially leading to aggregation.[3]

Q3: How does pH affect this compound stability?

A3: The pH of the solution heavily influences the solubility and stability of this compound.[1] Generally, increasing the pH can lead to a reduction in the stability and preservation performance of this compound formulations.[4] For instance, in cosmetic formulations, adjusting the pH to an acidic level (e.g., 4.5) can be crucial for maintaining stability and antimicrobial efficacy.[4]

Q4: Can the type of lactic acid (L(+) vs. DL(±)) affect solubility?

A4: Yes. The stereoisomer of lactic acid used has a significant impact on the solubility of the resulting this compound salt. L(+)-zinc lactate has been shown to have a higher solubility in water and water-ethanol mixtures compared to DL(±)-zinc lactate.[5] This is an important consideration when developing a formulation where maximum concentration is desired.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Solution becomes turbid immediately after adding this compound.
  • Primary Cause: The pH of the solution is not optimal for this compound solubility, especially when other ingredients like surfactants are present.

  • Solution: Adjust the pH of your aqueous solution before introducing the this compound. A recommended starting point is a pH of 5.5, which has been shown to prevent turbidity when formulating with surfactants.[2]

  • Workflow:

    • Prepare your aqueous base solution with all other components except this compound.

    • Measure the pH.

    • Adjust the pH to 5.5 using a suitable acid (e.g., lactic acid) or base.

    • Slowly add the this compound while stirring until it is fully dissolved.

Problem 2: A precipitate forms in the solution over time.
  • Primary Cause: The solution is supersaturated, or there are slow interactions between this compound and other formulation components. Temperature fluctuations during storage can also cause a dissolved salt to crystallize out of solution.

  • Solutions:

    • Use a Chelating Agent: Introduce a chelating or complexing agent to your formulation. Agents like citric acid, EDTA, or certain amino acids can form stable, soluble complexes with zinc ions, preventing them from precipitating.[6][7]

    • Optimize Concentration: Review the concentration of this compound in your formula. You may be exceeding its solubility limit under your storage conditions. Refer to the solubility data in the tables below.

    • Control Storage Temperature: Store the solution at a constant, controlled temperature. Avoid freeze-thaw cycles or wide temperature swings. This compound solubility generally increases with temperature.[5]

Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing and solving this compound aggregation issues.

References

Technical Support Center: Troubleshooting Zinc Lactate Solubility in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zinc lactate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Troubleshooting Guides

Issue: Precipitation or Cloudiness Observed When Dissolving this compound

Researchers may encounter precipitation or cloudiness when preparing this compound solutions, particularly in biological buffers. This is often due to the interaction of zinc ions with buffer components, the pH of the solution, or the temperature. The following table summarizes the key factors influencing this compound solubility and provides recommended solutions.

ParameterIssueRecommended Solution(s)
Buffer Selection Precipitation in phosphate-buffered saline (PBS).Zinc ions readily form insoluble zinc phosphate precipitates.[1][2][3][4] It is highly recommended to avoid using PBS for preparing concentrated this compound stock solutions. If PBS must be used for the final working concentration, prepare a concentrated stock in water and perform a final, rapid dilution into the PBS-containing medium immediately before use.
Cloudiness or precipitation in Tris-buffered solutions.Tris can form complexes with zinc ions, which may lead to precipitation, especially at higher pH values (pH > 7.5).[5][6] If using Tris, maintain a pH at or below 7.4. Consider using alternative buffers like HEPES or MOPS, which have a lower propensity for zinc chelation.[7]
pH of the Solution Precipitation occurs as the pH increases towards neutral or alkaline conditions.The solubility of zinc salts, including this compound, is pH-dependent and decreases as the pH rises.[8][9] Zinc hydroxide or other basic zinc salts can precipitate.[10] Prepare stock solutions in slightly acidic water (pH ~6.0) to enhance solubility. When adding to neutral or slightly alkaline buffers, do so with vigorous stirring to ensure rapid dispersion.
Temperature Difficulty dissolving this compound at room temperature.This compound is more soluble in hot water.[11][12] Gentle warming (up to 40°C) can aid in the dissolution of the powder.[13] However, ensure the solution is cooled to the experimental temperature before use, as temperature shifts can also cause precipitation of other media components.[14]
Concentration Precipitation occurs when preparing high-concentration stock solutions.While this compound is soluble in water, creating highly concentrated stock solutions can lead to saturation and precipitation. It is recommended to prepare a 100 mM stock solution in cell culture grade water as a starting point.[13]
Order of Addition Precipitation is observed when adding this compound to a complex media formulation.When preparing media from individual components, add this compound after all other components are fully dissolved. If adding to a pre-made liquid medium, add the this compound stock solution slowly while stirring.[14]
Quantitative Solubility Data (Estimated)
Buffer (at 25°C)pHEstimated Solubility of this compound (g/L)Notes
Water ~6.055This compound is highly soluble in water.[15]
Phosphate-Buffered Saline (PBS) 7.4< 0.1Prone to rapid precipitation of zinc phosphate.[1][3]
Tris-HCl 7.0~1-5Solubility decreases as pH increases. Complexation with Tris can occur.[5][6]
8.0< 1Increased likelihood of precipitation at higher pH.
HEPES 7.4~5-10Generally a better choice than Tris for zinc solutions due to weaker metal-binding properties.[7]
MOPS 7.0~5-10Similar to HEPES, MOPS is a suitable alternative to Tris for zinc-containing buffers.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a sterile 100 mM this compound stock solution for use in cell culture and other biological experiments.

Materials:

  • This compound (C₆H₁₀O₆Zn), cell culture grade

  • Cell culture grade water (e.g., USP grade, double-distilled H₂O)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Sterile magnetic stir bar and stir plate

Methodology:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh 2.435 g of this compound powder.

  • Dissolution: Transfer the powder to a sterile 100 mL beaker or flask containing a sterile magnetic stir bar. Add approximately 80 mL of cell culture grade water.

  • Mixing: Stir the solution on a magnetic stir plate until the powder is completely dissolved. Gentle warming to no more than 40°C can be used to aid dissolution.[13] If warmed, allow the solution to cool to room temperature.

  • Volume Adjustment: Transfer the solution to a sterile 100 mL graduated cylinder or volumetric flask. Add cell culture grade water to bring the final volume to 100 mL.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a sterile 50 mL conical tube. Do not autoclave zinc-containing solutions, as this can lead to precipitation. [13]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryo-safe microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[13]

Protocol 2: Troubleshooting this compound Precipitation in a Working Solution

This protocol provides a systematic approach to identifying and resolving precipitation issues when preparing a this compound working solution in a biological buffer or cell culture medium.

Materials:

  • Prepared 100 mM this compound stock solution (from Protocol 1)

  • Experimental buffer or cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator at 37°C

  • Microscope

Methodology:

  • Visual Inspection of Stock Solution: Before use, visually inspect the 100 mM this compound stock solution for any signs of precipitation. If precipitate is present, try to redissolve it by gentle warming (37°C) and vortexing. If it does not redissolve, prepare a fresh stock solution.

  • Small-Scale Solubility Test:

    • In a sterile microcentrifuge tube, add the required volume of pre-warmed (37°C) experimental buffer or medium.

    • Add the calculated volume of the 100 mM this compound stock solution to achieve the desired final concentration.

    • Immediately and thoroughly vortex the tube to ensure rapid mixing.

    • Incubate the tube at 37°C for 1-2 hours.

  • Observation:

    • Visually inspect the tube for any signs of precipitation (cloudiness, visible particles).

    • Pipette a small volume of the solution onto a microscope slide and examine for crystalline structures.

  • Troubleshooting Steps:

    • If precipitation is observed:

      • Lower the Concentration: Repeat the solubility test with a lower final concentration of this compound.

      • Change the Buffer: If using PBS or a high-pH Tris buffer, consider switching to HEPES or MOPS.

      • pH Adjustment: If possible for your experiment, slightly lowering the pH of the final working solution may improve solubility.

      • Use a Chelator (Advanced): In some cases, a weak zinc chelator like NTA can be used to maintain zinc in solution at higher pH values.[6] This should be done with caution as it will affect the free zinc ion concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM this compound Stock in Water add_zinc Add this compound Stock to Medium (Vortex Immediately) prep_stock->add_zinc prep_media Prepare and Pre-warm Experimental Buffer/Medium prep_media->add_zinc incubate Incubate Cells with this compound add_zinc->incubate observe Observe for Precipitation (Visual & Microscopic) incubate->observe no_precip No Precipitation: Proceed with Assay observe->no_precip Clear Solution precip Precipitation Observed observe->precip Cloudy/Particles troubleshoot Troubleshoot (Lower Concentration, Change Buffer, etc.) precip->troubleshoot troubleshoot->add_zinc Re-attempt

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

mapk_pathway cluster_signal Zinc-Mediated Signaling cluster_mapk MAPK/ERK Pathway zinc Extracellular this compound transporter Zinc Transporter (e.g., ZIP) zinc->transporter Influx int_zinc Increased Intracellular Zinc transporter->int_zinc ras Ras int_zinc->ras Activates raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., Elk-1) erk->transcription response Cellular Response (Proliferation, Differentiation, etc.) transcription->response

Caption: Simplified diagram of zinc-induced activation of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning cloudy in PBS?

A1: Zinc ions (Zn²⁺) readily react with phosphate ions (PO₄³⁻) in Phosphate-Buffered Saline (PBS) to form insoluble zinc phosphate.[1][2][3][4] This is a common cause of precipitation. It is best to avoid using PBS as a solvent for concentrated this compound solutions. If your final experimental medium must contain phosphate, prepare a concentrated stock of this compound in water and perform a final, rapid dilution into the phosphate-containing medium immediately before use to minimize the time for precipitation to occur.

Q2: Can I autoclave my this compound solution to sterilize it?

A2: No, you should not autoclave solutions containing zinc salts. Autoclaving can lead to the precipitation of zinc hydroxide or other insoluble zinc compounds, which will alter the effective concentration of your solution.[13] Sterile filtration using a 0.22 µm filter is the recommended method for sterilizing this compound solutions.

Q3: What is the best buffer to use for my experiments with this compound?

A3: Buffers such as HEPES and MOPS are generally recommended for experiments involving zinc ions as they have a lower tendency to form complexes with zinc compared to Tris.[7] If you must use Tris, it is advisable to work at a pH at or below 7.4, as the likelihood of zinc-Tris complex formation and precipitation increases at a more alkaline pH.[5][6]

Q4: My this compound solution is clear at first but becomes cloudy over time. What is happening?

A4: This delayed precipitation could be due to several factors. It may be a slow reaction with a component in your buffer or media. It could also be due to a gradual change in pH, or if the solution is exposed to air, absorption of CO₂ can lower the pH and affect solubility. Storing the solution at a lower temperature than it was prepared at can also cause the compound to fall out of solution. Ensure your final working solution is prepared fresh and used promptly.

Q5: How can I accurately determine the concentration of soluble zinc in my prepared buffer?

A5: After preparing your this compound solution and allowing any potential precipitate to settle (or removing it by centrifugation), the concentration of soluble zinc in the supernatant can be accurately measured using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][16] For a less instrument-intensive approach, fluorometric zinc quantification kits are commercially available and offer good sensitivity for biological samples.[13][17] These kits use a zinc-specific fluorescent probe to measure the concentration of free zinc ions.[18]

References

Technical Support Center: Stability of Zinc Lactate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stability of zinc lactate in pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in liquid formulations?

A1: The main stability issue for this compound, a salt of a strong base and a weak acid, in aqueous solutions is its potential for precipitation. This can be influenced by several factors including pH, concentration, temperature, and interactions with other excipients in the formulation. At higher pH values, zinc can precipitate as zinc hydroxide. Furthermore, interactions with other ions, such as phosphates, can lead to the formation of insoluble zinc phosphate[1][2]. Taste-masking is another significant challenge, as water-soluble zinc salts often have a strong, bitter metallic taste that needs to be effectively masked for patient compliance, especially in pediatric formulations[3][4].

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the formulation is a critical factor for maintaining the solubility and stability of this compound. Generally, a more acidic environment helps to keep this compound solubilized. As the pH increases, particularly towards neutral or alkaline conditions, the risk of zinc hydroxide precipitation rises significantly. One study on cream formulations found that increasing the pH from 4.5 to 7.0 led to a reduction in the preservation performance of this compound[5]. Therefore, maintaining a controlled, slightly acidic pH is often essential for the stability of liquid this compound formulations.

Q3: Can other excipients in the formulation impact this compound stability?

A3: Yes, excipients can have a significant impact on this compound stability. Interactions can be either physical or chemical. For example, chelating agents like EDTA or citrate can bind to zinc ions, forming soluble complexes that can prevent precipitation[1]. However, other excipients, particularly those that can alter the pH or contain competing ions, may negatively affect stability. It is crucial to conduct thorough drug-excipient compatibility studies during pre-formulation to identify any potential interactions[6]. The World Health Organization (WHO) notes particular concern regarding sweeteners and flavors, which may impact the in vivo absorption of zinc[7].

Q4: What are the typical degradation pathways for this compound?

A4: Unlike complex organic molecules, the primary "degradation" pathway for this compound in solution is not typically chemical breakdown of the lactate or zinc ion itself, but rather its conversion into an insoluble form. The most common pathway is precipitation due to changes in pH, leading to the formation of zinc hydroxide. Another pathway involves interaction with other components in the formulation, such as phosphates, leading to the precipitation of other insoluble zinc salts[2]. In solid dosage forms, physical instability can occur, especially in the presence of humidity, which can affect tablet integrity[4][8].

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or Cloudiness in Liquid Formulation 1. pH Shift: The pH of the formulation may have shifted to a less acidic range, causing zinc hydroxide to precipitate. 2. Incompatible Excipients: An excipient (e.g., phosphate buffer) may be reacting with zinc ions to form an insoluble salt[1][2]. 3. Supersaturation: The concentration of this compound may exceed its solubility limit under the storage conditions.1. pH Adjustment & Buffering: Measure the pH and adjust to a more acidic range (e.g., 4.5-5.5) where this compound is more soluble[5]. Incorporate a suitable buffering system to maintain the target pH. 2. Excipient Compatibility Screening: Conduct studies to identify the incompatible excipient. Consider replacing it with a non-reactive alternative. 3. Add Chelating Agents: Introduce a chelating agent like EDTA or citrate to form a soluble complex with zinc and prevent precipitation[1]. 4. Concentration Adjustment: Evaluate lowering the this compound concentration.
Loss of Potency/Assay Value Decrease 1. Precipitation: The active ingredient is precipitating out of the solution, leading to a lower concentration in the supernatant that is sampled for analysis. 2. Adsorption: this compound may be adsorbing to the surface of the container.1. Address Precipitation: Follow the steps outlined above for "Precipitation or Cloudiness." 2. Container Compatibility Study: Test different types of container materials (e.g., glass vs. various polymers) to assess for adsorption.
Discoloration of the Formulation 1. Interaction with Impurities: Trace metal impurities could be catalyzing oxidative reactions. 2. Excipient Degradation: An excipient in the formulation may be degrading and causing the color change.1. Use High-Purity Ingredients: Ensure all raw materials, including this compound and excipients, are of high pharmaceutical grade with low levels of impurities. 2. Forced Degradation of Excipients: Conduct stress testing on individual excipients to identify the source of degradation.
Poor Taste/Patient Compliance Issues 1. Inadequate Taste-Masking: The inherent bitter, metallic taste of the zinc salt is not sufficiently masked[3][4].1. Optimize Flavoring/Sweetening System: Experiment with different combinations and concentrations of sweeteners and flavoring agents. The WHO has identified certain sweeteners and flavors that can be used without requiring additional evidence of not impacting zinc absorption[7].

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability profile of this compound under stress conditions.[9]

Objective: To identify potential degradation products and pathways for this compound in a specific formulation.

Methodology:

  • Preparation: Prepare batches of the this compound formulation.

  • Stress Conditions: Expose the samples to a range of accelerated degradation conditions as recommended by ICH guidelines (Q1A).[9]

    • Acid Hydrolysis: Add 0.1 N HCl and store at 60°C for 48 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and store at 60°C for 48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 48 hours.

    • Thermal Degradation: Store at 80°C for 72 hours.[9]

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At specified time points, withdraw samples and neutralize if necessary. Analyze the samples using a stability-indicating analytical method, such as HPLC, to quantify the remaining this compound and detect any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a method for the quantification of this compound, which can be adapted for stability testing.

Objective: To accurately measure the concentration of L-zinc lactate in a sample.

Methodology (based on a validated method[10]):

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC).

  • Column: OA-5000 chiral column.

  • Mobile Phase: 1 mmol/L CuSO₄·5H₂O.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector (wavelength to be optimized based on the complex formed, typically in the 230-280 nm range).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the calibration curve range (e.g., 0.1 to 3.5 mg/mL). Filter through a 0.45 µm filter before injection.

  • Quantification: Create a calibration curve using known concentrations of a this compound standard. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Diagrams and Workflows

Troubleshooting_Workflow Start Observed Issue: Precipitation in Liquid Formulation Check_pH Measure pH of the Formulation Start->Check_pH Step 1 Evaluate_Excipients Review Formulation for Incompatible Excipients (e.g., Phosphates) Start->Evaluate_Excipients Step 2 Check_Concentration Verify this compound Concentration vs. Solubility Limit Start->Check_Concentration Step 3 pH_Correct Is pH > 6.0? Check_pH->pH_Correct Excipient_Issue Incompatible Excipient Present? Evaluate_Excipients->Excipient_Issue Concentration_Issue Is Formulation Supersaturated? Check_Concentration->Concentration_Issue Action_pH Action: Adjust pH to 4.5-5.5 and Add Buffer pH_Correct->Action_pH Yes End Stable Formulation pH_Correct->End No Action_Excipient Action: Replace Excipient or Add Chelating Agent Excipient_Issue->Action_Excipient Yes Excipient_Issue->End No Action_Concentration Action: Reduce this compound Concentration Concentration_Issue->Action_Concentration Yes Concentration_Issue->End No Action_pH->End Action_Excipient->End Action_Concentration->End

Caption: Troubleshooting workflow for precipitation issues.

Stability_Study_Workflow Prep Prepare Formulation Batches T0 Initial Analysis (T=0) (Assay, pH, Appearance) Prep->T0 Stress Place on Stability (Accelerated & Long-Term Conditions) T0->Stress T1 T=1 Month Stress->T1 T3 T=3 Months Analysis Analyze Samples (HPLC, pH, Visual Inspection) T1->Analysis T6 T=6 Months T3->Analysis T6->Analysis Evaluate Evaluate Data & Determine Shelf-Life Analysis->Evaluate

Caption: Standard workflow for a pharmaceutical stability study.

References

"method to reduce heavy metal contamination in zinc lactate production"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the reduction of heavy metal contamination during zinc lactate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heavy metal contamination in this compound production?

A1: Heavy metal contamination in this compound primarily originates from the raw materials used in its synthesis. The zinc source (e.g., zinc oxide, zinc carbonate) can contain impurities like lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg). The quality of lactic acid and other reagents can also contribute to contamination. Additionally, leaching from laboratory equipment, such as stainless steel or glass, can introduce contaminants.[1]

Q2: What are the acceptable limits for heavy metals in pharmaceutical-grade this compound?

A2: While specific limits can vary by pharmacopeia, high-purity this compound for pharmaceutical or food applications has very low tolerances for heavy metals. These limits are crucial for ensuring the safety and efficacy of the final product.[2][3]

Q3: Which analytical methods are recommended for quantifying heavy metal contamination?

A3: Several highly sensitive analytical techniques are suitable for detecting and quantifying trace heavy metals in this compound samples. The most common methods include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][5][6] These methods offer excellent precision and low detection limits required for quality control.[5]

Q4: Can zinc itself interfere with the removal of other heavy metals?

A4: Yes, the high concentration of zinc ions can compete with other divalent heavy metal cations (like Pb²⁺ and Cd²⁺) during purification processes such as chelation or adsorption.[7] This makes it essential to select methods with high selectivity for the target contaminants or to optimize process conditions (e.g., pH) to favor the removal of impurities.

Troubleshooting Guides

Issue 1: My final this compound product is contaminated with lead (Pb) and/or cadmium (Cd). How can I reduce these contaminants?

Cause: Lead and cadmium are common impurities in zinc-containing raw materials, often co-existing in natural zinc ores.[8][9]

Solution:

  • Raw Material Selection: Start with the highest purity zinc source available. Request a certificate of analysis from the supplier with detailed heavy metal content.

  • Chelation and Precipitation: A highly effective method involves using a chelating agent to bind the heavy metal ions, followed by precipitation. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) can form stable complexes with Pb²⁺ and Cd²⁺.[10][11] Adjusting the solution's pH can then selectively precipitate the metal-chelate complexes or the remaining this compound, depending on the protocol.

  • Sulfide Precipitation: In a solution of dissolved zinc salts, carefully adding a sulfide source (e.g., Na₂S) at a controlled pH can selectively precipitate lead and cadmium sulfides (PbS, CdS), which are much less soluble than zinc sulfide (ZnS). This requires precise pH control to avoid co-precipitation of zinc.

  • Recrystallization: Purifying the final this compound product through one or more recrystallization steps can significantly reduce the concentration of entrapped impurities.

Issue 2: Arsenic (As) levels in my product exceed the specified limits. What is the recommended removal strategy?

Cause: Arsenic can be present in the initial zinc raw material, often as an oxide or sulfide.

Solution:

  • Co-precipitation with Iron: A common and effective method is co-precipitation with iron(III) hydroxide. Introduce a soluble iron(III) salt (e.g., FeCl₃) to the acidic solution of your zinc raw material. Carefully raise the pH to precipitate ferric hydroxide (Fe(OH)₃). Arsenate ions will adsorb to and co-precipitate with the ferric hydroxide, which can then be removed by filtration.

  • Adsorption: Using specialized adsorbents can also be effective. Materials like activated alumina or specific ion-exchange resins have a high affinity for arsenic and can be used to treat the solution before the final crystallization of this compound.

Issue 3: How can I prevent contamination from my experimental setup?

Cause: Labware, particularly glass and stainless steel, can leach metal ions into solutions, especially under acidic conditions.[1]

Solution:

  • Use High-Quality Labware: Whenever possible, use labware made of polymethylpentene or Teflon, which are less prone to leaching.[1]

  • Pre-leach Equipment: Before use, soak all glass and metal equipment in a dilute nitric acid solution (e.g., 10%) overnight, followed by thorough rinsing with deionized water. An alternative is to soak the equipment in a solution containing a chelating agent like EDTA to remove surface metal contaminants.[1]

  • Test Reagents: Always run a blank with your reagents (water, lactic acid, etc.) to ensure they are not a source of contamination.

Data Presentation

Table 1: Typical Specification Limits for Heavy Metals in High-Purity this compound

Heavy Metal Symbol Maximum Limit (ppm) Citation
Arsenic As ≤ 1 [2][12]
Cadmium Cd ≤ 0.5 [2][12]
Lead Pb ≤ 1 [2][12]
Mercury Hg ≤ 0.1 [2][12]

| Total Heavy Metals | - | ≤ 15 |[3] |

ppm: parts per million

Table 2: Efficacy of Selected Heavy Metal Removal Techniques

Technique Target Contaminant Removal Efficiency Key Influencing Factor Citation
Chelation (EDTA) Pb, Zn, Cu 60-100% pH, Chelator Concentration [10]
Electrocoagulation Cr, Cu, Zn 87-100% pH, Electrolysis Time [13]
Adsorption (TiO₂:AC) Cr, Cu, Zn 96-97% Adsorbent Dose [13]

| Bioremediation (Bacillus sp.) | Zn | ~50% | pH |[14] |

Note: Efficiencies are context-dependent and may vary based on initial concentration, matrix complexity, and specific experimental conditions. Data is derived from wastewater and environmental remediation studies but illustrates the potential of these methods.

Experimental Protocols

Protocol 1: Heavy Metal Removal by Chelation-Precipitation

This protocol describes a general method for removing divalent heavy metal ions like Pb²⁺ and Cd²⁺ from a zinc solution using EDTA.

  • Dissolution: Dissolve the impure zinc-containing raw material (e.g., zinc oxide) in a stoichiometric amount of lactic acid solution to form this compound. Adjust the pH to be slightly acidic (pH 5-6) if necessary.

  • Chelation: Add a solution of disodium EDTA (Na₂EDTA) to the this compound solution. The amount of EDTA should be calculated based on the initial concentration of the target heavy metal impurities. A slight molar excess is recommended.

  • Complexation: Gently stir the solution at room temperature for 1-2 hours to ensure complete complexation of the heavy metal ions with EDTA.

  • Selective Precipitation (pH Adjustment): Slowly raise the pH of the solution by adding a dilute sodium hydroxide (NaOH) solution. The heavy metal-EDTA complexes have different solubility profiles compared to zinc hydroxide. Careful control of the final pH is critical to precipitate the impurities while keeping the zinc in solution, or vice-versa. This step requires optimization for your specific conditions.

  • Separation: Remove the precipitate by filtration using a fine-pore filter paper.

  • Analysis: Analyze the filtrate for residual heavy metal content using ICP-MS or AAS to confirm successful removal.

  • Crystallization: Proceed with the crystallization of the purified this compound from the filtrate.

Protocol 2: Quantification of Heavy Metals by ICP-AES

This protocol outlines the general steps for analyzing a solid this compound sample for heavy metal content.

  • Sample Preparation: Accurately weigh approximately 0.5 g of the dried this compound sample into a digestion vessel.

  • Acid Digestion: Add 10 mL of trace-metal grade concentrated nitric acid (HNO₃) to the vessel. If necessary, a small amount of hydrochloric acid (HCl) can be added to form aqua regia for more robust digestion.

  • Digestion: Heat the sample using a microwave digestion system or a hot plate in a fume hood. The goal is to completely dissolve the sample and oxidize the organic matrix. The final solution should be clear and colorless.

  • Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards for each metal of interest (Pb, Cd, As, Hg) from certified stock solutions. The concentration range of the standards should bracket the expected concentration in the sample.

  • Analysis: Analyze the prepared sample solution using a calibrated ICP-AES instrument. The instrument measures the intensity of light emitted at characteristic wavelengths for each metal, which is proportional to its concentration.

  • Calculation: Calculate the concentration of each heavy metal in the original solid sample, accounting for the initial mass and dilution factor.

Visualizations

experimental_workflow cluster_0 Phase 1: Preparation & Dissolution cluster_1 Phase 2: Purification cluster_2 Phase 3: Product Formation & QC cluster_3 Phase 4: Final Product raw_materials 1. Raw Materials (Impure Zinc Source, Lactic Acid) dissolution 2. Dissolution (Form Aqueous this compound) raw_materials->dissolution purification 3. Purification Step (e.g., Chelation, pH Adjustment, Sulfide Precipitation) dissolution->purification filtration 4. Filtration (Remove Precipitated Impurities) purification->filtration crystallization 5. Crystallization filtration->crystallization drying 6. Drying crystallization->drying qc_analysis 7. QC Analysis (ICP-MS/AAS) (Verify Purity) drying->qc_analysis final_product 8. High-Purity This compound qc_analysis->final_product

Caption: Workflow for producing high-purity this compound.

chelation_mechanism cluster_solution Aqueous Solution cluster_complex Stable Complex Formation Zn Zn²⁺ Pb_EDTA [Pb-EDTA]²⁻ (Stable Chelate) Pb Pb²⁺ (Contaminant) Pb->Pb_EDTA Chelation (High Affinity) EDTA EDTA (Chelating Agent) EDTA->Pb_EDTA Chelation (High Affinity)

Caption: Chelation of a lead ion contaminant using EDTA.

References

"overcoming interference in the analytical detection of zinc lactate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of zinc lactate.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interference in this compound analysis can stem from several sources. Cationic interference is common, with ions such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and cadmium (Cd²⁺) often reacting with the chelating agents used for zinc quantification.[1][2][3] Matrix effects from complex sample compositions, like proteins, phospholipids, and salts in biological samples, can either suppress or enhance the analytical signal, leading to inaccurate results.[4][5] Additionally, environmental contamination is a significant concern, as zinc is ubiquitous in laboratory settings. Contaminants can be introduced from labware, reagents, and even airborne particulates.[6][7][8][9]

Q2: How can I minimize zinc contamination in my samples?

A2: To minimize zinc contamination, it is crucial to use supplies certified for trace metal analysis.[7] All labware, including plasticware and pipette tips, should be thoroughly cleaned, for example, by acid-washing.[9] It is also advisable to test reagents and water for background zinc levels.[7] In cases of ultratrace analysis, working in a clean-room environment with a laminar flow hood is recommended to avoid contamination from airborne particles.[8]

Q3: What is a matrix effect and how can I correct for it?

A3: A matrix effect is the alteration of the analytical signal of the analyte (zinc) by other components in the sample matrix.[5] This can lead to either signal suppression or enhancement. To correct for matrix effects, several strategies can be employed. Sample dilution can reduce the concentration of interfering substances.[5] For protein-rich samples, deproteinization using methods like ultrafiltration or chemical precipitation with agents like trichloroacetic acid (TCA), methanol/acetonitrile mixtures, or zinc sulfate is effective.[5][10] The standard addition method, where known amounts of a zinc standard are added to sample aliquots, is a powerful technique to correct for proportional matrix effects.[5]

Q4: Can the lactate component of this compound interfere with the analysis?

A4: In most analytical methods for zinc, the lactate component does not directly interfere with the detection of the zinc ion itself, especially in techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) where the sample is atomized at high temperatures. However, in complex matrices, the overall sample composition, including the lactate, can contribute to matrix effects that may require mitigation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inaccurate or irreproducible results Contamination from labware or reagents.Use trace metal-grade labware and reagents. Acid-wash all glassware.[7][8]
Hemolysis in blood samples.Process blood samples carefully and quickly to minimize hemolysis, as red blood cells have a much higher zinc concentration than plasma.[7]
Matrix effects from complex samples.Employ matrix-matched calibration, the standard addition method, or sample preparation techniques like dilution or protein precipitation.[5]
Low zinc recovery Presence of interfering ions (e.g., Fe³⁺, Cu²⁺) that compete with zinc for the chelating agent.Use masking agents to selectively complex the interfering ions. For example, thiourea and ascorbic acid can mask copper and iron.[11][12]
High concentrations of silica in the sample.Be aware that silica concentrations above 100 mg/L can lead to low zinc recovery in some AAS methods.[13]
High background signal Excess of colored reagent in spectrophotometric methods.Use a β-correction method to eliminate interference from the excess colored ligand and determine the real absorbance of the zinc chelate.[14]
Spectral interference in AAS or ICP-MS.In AAS, use background correction methods like the deuterium lamp or self-reversal method.[15] For ICP-MS, use high-resolution instruments or dynamic reaction cells to resolve isobaric interferences.[16][17][18]

Quantitative Data on Interferences

Table 1: Tolerance Limits of Interfering Ions in Spectrophotometric Determination of Zinc

Interfering IonTolerance Limit (µg/mL) with 8-Hydroxyquinoline Reagent
Co(II)< 16.42
Cd(II)< 82.12
Pb(II)< 13.14
Ni(II)< 93.85
Mg(II)< 59.72
Ca(II)< 8.11
Ba(II)< 109.5
Fe(II)< 25.27
Cu(II)< 25.27
Mn(II)< 50.53
Sn(II)< 50.53
Data sourced from a study determining 1µg/mL of Zinc(II).[3]

Experimental Protocols

Protocol 1: Determination of this compound by EDTA Complexometric Titration with Interference Masking

This protocol describes the determination of zinc content in a this compound sample, which can then be used to calculate the purity of this compound.[12] This method is effective in the presence of interfering ions like Fe³⁺, Al³⁺, Cu²⁺, and Hg²⁺.[12]

1. Reagents and Equipment:

  • This compound sample

  • Sulfuric acid solution (1:1 v/v)

  • Ammonium fluoride solution (200 g/L)

  • Thiourea solution (100 g/L)

  • Ascorbic acid

  • Acetic acid-sodium acetate buffer (pH 5-6)

  • Xylenol orange indicator solution

  • 0.05 mol/L EDTA standard titration solution

  • Analytical balance, conical flasks, burette

2. Sample Preparation and Titration:

  • Accurately weigh approximately 0.3 g of the this compound sample and place it in a 250 mL conical flask.[12]

  • Add sulfuric acid solution dropwise until the sample is completely dissolved.[12]

  • Add 50 mL of deionized water.[12]

  • To mask interfering ions, add the following in order, mixing after each addition: 10 mL of ammonium fluoride solution, 5 mL of thiourea solution, and 0.2 g of ascorbic acid.[12]

  • Add 15 mL of the acetic acid-sodium acetate buffer solution to adjust the pH to 5-6.[12]

  • Add a few drops of xylenol orange indicator. The solution should turn red.[12]

  • Titrate with the 0.05 mol/L EDTA standard solution until the color of the solution changes from red to a bright yellow at the endpoint.[12]

  • Record the volume of EDTA solution consumed.

  • Perform a blank titration using the same procedure without the this compound sample.

3. Calculation: The this compound content can be calculated based on the volume difference of the EDTA solution consumed in the sample and blank titrations.[12]

Protocol 2: General Sample Preparation for Zinc Analysis by Atomic Absorption Spectrometry (AAS)

This protocol provides a general guideline for preparing samples for zinc analysis using flame AAS.

1. Reagents and Equipment:

  • Nitric acid (65%, pure for analysis)

  • Demineralized water

  • Zinc reference solution (1 g/L)

  • Atomic Absorption Spectrometer with a zinc hollow-cathode lamp

2. Preparation of Standard Solutions:

  • Prepare a 10 mg/L zinc solution by diluting 1 mL of the 1 g/L reference solution with demineralized water in a 100 mL volumetric flask, adding 1 mL of nitric acid.[19]

  • Create a set of calibration solutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/L) by diluting the 10 mg/L zinc solution in 50 mL volumetric flasks with demineralized water.[19]

3. Sample Preparation:

  • Liquid Samples (e.g., water, solutions): Acidify the sample with nitric acid. The final concentration should be between 0 and 1 mg/L of zinc. Dilute if necessary.[13][19]

  • Solid Samples (e.g., pharmaceutical tablets): Accurately weigh and grind the sample into a fine powder.[3] Dissolve the powder in a suitable acid (e.g., nitric acid) and dilute with demineralized water to bring the zinc concentration into the analytical range.[8]

  • Biological Fluids (e.g., serum, plasma): For samples containing significant protein, deproteinization is necessary. Add an equal volume of 7% Trichloroacetic Acid (TCA) to the sample, vortex, and centrifuge at high speed for 5 minutes. The supernatant can then be diluted for analysis.[10]

4. Analysis:

  • Set up the AAS instrument according to the manufacturer's instructions for zinc analysis (wavelength typically 213.9 nm).[15][19]

  • Aspirate the blank, calibration standards, and prepared samples into the flame.

  • Record the absorbance readings and determine the zinc concentration in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_start Start: Sample Analysis cluster_decision Troubleshooting cluster_investigation Interference Investigation cluster_mitigation Mitigation Strategies cluster_end Finish start Initial this compound Analysis decision Results Accurate & Reproducible? start->decision check_contamination Check for Contamination (Labware, Reagents) decision->check_contamination No check_matrix Evaluate Matrix Effects (Complex Sample?) decision->check_matrix No check_spectral Assess Spectral Interference (AAS, ICP-MS) decision->check_spectral No end_success Report Results decision->end_success Yes mitigate_contamination Use Trace-Metal Grade Supplies Acid-Wash Labware check_contamination->mitigate_contamination mitigate_matrix Sample Prep (Dilution, Precipitation) Standard Addition check_matrix->mitigate_matrix mitigate_spectral Apply Masking Agents Use Background Correction check_spectral->mitigate_spectral end_reanalyze Re-analyze Sample mitigate_contamination->end_reanalyze mitigate_matrix->end_reanalyze mitigate_spectral->end_reanalyze end_reanalyze->decision

Caption: Troubleshooting workflow for overcoming interference.

titration_workflow prep 1. Weigh this compound Sample (~0.3g) dissolve 2. Dissolve in H₂SO₄ Solution prep->dissolve dilute 3. Dilute with Deionized Water dissolve->dilute mask 4. Add Masking Agents (Ammonium Fluoride, Thiourea, Ascorbic Acid) dilute->mask buffer 5. Add Acetate Buffer (pH 5-6) mask->buffer indicator 6. Add Xylenol Orange Indicator buffer->indicator titrate 7. Titrate with EDTA (Red to Yellow Endpoint) indicator->titrate calculate 8. Calculate Zinc Content titrate->calculate

Caption: EDTA titration with interference masking.

method_selection start Start: Select Analytical Method for this compound q1 High Concentration of Interfering Ions? start->q1 q2 Trace Level Detection Required? q1->q2 No titration EDTA Titration with Masking Agents q1->titration Yes q3 Complex Sample Matrix (e.g., Biological)? q2->q3 No gfaas Graphite Furnace AAS (GFAAS) q2->gfaas Yes aas Flame AAS q3->aas No icpms ICP-MS q3->icpms Yes

Caption: Decision tree for analytical method selection.

References

Technical Support Center: Refining the Crystallization Process of Zinc Lactate Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization process of zinc lactate dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for producing this compound dihydrate crystals?

A1: this compound dihydrate is commonly produced through a crystallization process that begins with the complete neutralization of lactic acid with a high-purity zinc source, such as zinc oxide.[1] The resulting salt solution is then crystallized to form this compound dihydrate.[1]

Q2: What are the key physical properties of this compound dihydrate?

A2: this compound dihydrate presents as a white to almost white fine powder.[1][2] It is nearly odorless and is highly soluble in water, but insoluble in ethanol.[2]

Q3: What is the difference between this compound dihydrate and this compound trihydrate?

A3: The primary difference is the number of water molecules of hydration in the crystal structure. This compound dihydrate has two water molecules, while the trihydrate form has three. The specific hydrate form obtained can be influenced by crystallization conditions. Some studies investigating the impact of impurities have focused on the trihydrate form.[3]

Q4: How do impurities affect the crystallization of this compound?

A4: Impurities, such as malic acid, succinic acid, and citric acid, can significantly impact the crystallization process.[3][4] They have been shown to increase the solubility of this compound and widen the metastable zone.[3] Furthermore, these impurities can alter the crystal habit (the external shape of the crystal).[3] For instance, succinic acid can inhibit the growth of the (002) and (011) crystal surfaces, while malic acid can inhibit the (002) and (100) surfaces.[3]

Q5: Are there alternative methods to crystallization for producing this compound powder?

A5: Yes, spray-drying is an alternative method. This technique can produce this compound powders with different characteristics, such as improved flowability and faster dissolution times compared to crystals obtained through traditional crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Crystal Yield - Incomplete reaction between lactic acid and zinc source.- Supersaturation level is too low.- High concentration of impurities increasing solubility.- Ensure complete neutralization of lactic acid.- Optimize the concentration of the this compound solution to achieve adequate supersaturation.- Purify the starting materials to minimize impurities.
Formation of Small or Needle-Like Crystals - High rate of nucleation due to rapid cooling or high supersaturation.- Presence of certain impurities affecting crystal habit.- Decrease the cooling rate to allow for crystal growth rather than excessive nucleation.[5][6]- Introduce seed crystals to control the number of nucleation sites.- Analyze and identify impurities that may be altering the crystal morphology.
Poor Crystal Purity - Inclusion of impurities during crystal growth.- Inefficient washing of the final crystal product.- Control the level of supersaturation, as purity is often dependent on particle size and supersaturation.[3]- Optimize the washing step to effectively remove residual mother liquor and surface impurities.
Inconsistent Crystal Size Distribution (CSD) - Fluctuations in cooling rate, agitation speed, or seeding parameters.- Implement a controlled and consistent cooling profile. Linear cooling modes have been shown to yield larger crystals than natural cooling.[5]- Maintain a constant and optimized agitation rate.- Ensure consistent seed crystal size and concentration in each batch.[5]
Difficulty in Inducing Crystallization - Solution is within the metastable zone.- Insufficient nucleation sites.- Lower the temperature further to move out of the metastable zone.- Introduce seed crystals of this compound dihydrate.- Increase the concentration of the solution.

Data Presentation

Table 1: Solubility of L(+)-Zinc Lactate and DL(±)-Zinc Lactate in Water at Various Temperatures

Temperature (°C)L(+)-Zinc Lactate Solubility (% w/w)DL(±)-Zinc Lactate Solubility (% w/w)
104.221.21
204.801.50
305.501.85
406.302.30
507.202.90
608.303.70
709.804.90
8012.166.62
Data adapted from Cao et al., "Solubilities of Calcium and this compound in Water and Water-Ethanol Mixture."[7]

Table 2: Qualitative Impact of Common Organic Acid Impurities on this compound Crystallization

ImpurityEffect on SolubilityEffect on Metastable Zone Width
Racemic Malic AcidIncreasesWidens[3]
Succinic AcidIncreasesReduces[4]
Citric AcidIncreasesReduces[4]

Experimental Protocols

Key Experiment: Controlled Cooling Crystallization of this compound Dihydrate

Objective: To produce this compound dihydrate crystals with a controlled size distribution.

Materials:

  • High-purity zinc oxide (ZnO)

  • Lactic acid (CH₃CH(OH)COOH) solution

  • Deionized water

  • Seed crystals of this compound dihydrate

  • Jacketed crystallizer with temperature control and agitator

Methodology:

  • Preparation of this compound Solution: a. In the jacketed crystallizer, dissolve a stoichiometric amount of zinc oxide in a lactic acid solution with continuous stirring. The reaction is exothermic and should be controlled. b. The reaction is: 2CH₃CH(OH)COOH + ZnO → Zn(C₃H₅O₃)₂ + H₂O.[2] c. Continue stirring until the zinc oxide is completely dissolved, resulting in a clear this compound solution. d. Adjust the concentration of the solution as needed by adding deionized water to achieve the desired starting supersaturation level.

  • Seeding: a. Heat the solution to a temperature where it is undersaturated to ensure all solids are dissolved. b. Cool the solution to the desired seeding temperature. c. Introduce a known quantity of well-characterized this compound dihydrate seed crystals. The amount and size of the seed crystals will influence the final crystal size distribution.[3]

  • Controlled Cooling: a. Initiate a controlled cooling profile. A linear cooling rate is often a good starting point. For example, a cooling rate of 0.1-1°C per minute can be employed.[6] Slower cooling generally leads to larger crystals.[5] b. Maintain constant agitation throughout the crystallization process to ensure good heat and mass transfer. An agitation rate of around 90 rpm has been found to be effective in some crystallization systems.[5]

  • Crystal Harvesting and Drying: a. Once the final temperature is reached, harvest the crystals by filtration. b. Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor. c. Dry the crystals under vacuum at a moderate temperature to obtain the final this compound dihydrate product.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Dihydrate Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Product Recovery prep1 React Lactic Acid and Zinc Oxide prep2 Ensure Complete Dissolution prep1->prep2 prep3 Adjust Concentration prep2->prep3 cryst1 Heat to Undersaturation prep3->cryst1 cryst2 Cool to Seeding Temp. cryst1->cryst2 cryst3 Introduce Seed Crystals cryst2->cryst3 cryst4 Controlled Cooling (e.g., Linear Rate) cryst3->cryst4 harvest1 Filter Crystals cryst4->harvest1 harvest2 Wash with Cold DI Water harvest1->harvest2 harvest3 Dry Under Vacuum harvest2->harvest3 end end harvest3->end Final Product: This compound Dihydrate

Caption: Workflow for this compound Dihydrate Crystallization.

Troubleshooting_Logic Troubleshooting Logic for Poor Crystal Size start Issue: Small/Needle-Like Crystals q1 Is the cooling rate high? start->q1 a1_yes Decrease Cooling Rate q1->a1_yes Yes q2 Are seed crystals being used? q1->q2 No end Improved Crystal Size a1_yes->end a2_no Introduce Seed Crystals q2->a2_no No q3 Is there a high level of impurities? q2->q3 Yes a2_no->end a3_yes Purify Starting Materials q3->a3_yes Yes q3->end No, consult further characterization data. a3_yes->end

Caption: Troubleshooting Logic for Undesirable Crystal Size.

References

Technical Support Center: Enhancing the Antimicrobial Efficacy of Zinc Lactate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with zinc lactate formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the antimicrobial efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound?

A1: this compound exerts its antimicrobial effect primarily through the action of zinc ions (Zn²⁺) and the lactate molecule.[1][2] The antimicrobial activity is dependent on the concentration of available Zn²⁺ ions.[3] High concentrations of these ions can disrupt the zinc homeostasis in microbial cells, leading to destabilization and increased permeability of the cell membrane, which ultimately results in cell death.[3] Additionally, zinc ions can interfere with essential bacterial enzymes and metabolic pathways.[4][5] The lactate component can also contribute to the antimicrobial effect, particularly in acidic environments.[1][3]

Q2: Why am I observing inconsistent antimicrobial results with my this compound formulation?

A2: Inconsistent results can stem from several factors:

  • pH of the medium: The antimicrobial efficacy of this compound is significantly influenced by pH. Generally, a lower pH enhances its activity.[3] Ensure the pH of your experimental medium is consistent across all assays.

  • Formulation stability: this compound may interact with other components in your formulation, affecting its solubility and the availability of free zinc ions. It is crucial to assess the physical and chemical stability of your formulation over time.

  • Bacterial strain variability: Different bacterial species and even different strains of the same species can exhibit varying susceptibility to zinc compounds. For instance, Pseudomonas aeruginosa is known to have robust zinc efflux mechanisms, making it more resistant.

Q3: Can the antimicrobial effect of this compound be enhanced by other compounds?

A3: Yes, the antimicrobial efficacy of this compound can be significantly enhanced through synergistic combinations with other agents. Documented synergistic partners include:

  • Cetylpyridinium Chloride (CPC): This combination is particularly effective in oral care formulations for reducing plaque and gingivitis.[6][7]

  • Lactic Acid: The combination of this compound and lactic acid has shown good preservation efficacy in cosmetic formulations.[3]

  • Lactocin 160: A bacteriocin that acts synergistically with this compound against Gardnerella vaginalis.[8]

  • Organic Acids: In general, organic acids can potentiate the antibacterial activity of transition metals like zinc.

Troubleshooting Guides

Issue 1: Low or No Zone of Inhibition in Agar Diffusion Assays

Possible Cause 1: Poor diffusion of this compound in agar.

  • Troubleshooting Step: this compound is water-soluble, but its diffusion can be hindered by the agar matrix or interactions with media components.[1]

    • Ensure the agar concentration is appropriate and consistent.

    • Consider using a well diffusion assay instead of a disc diffusion assay for better diffusion of aqueous solutions.

Possible Cause 2: The test organism is resistant to zinc.

  • Troubleshooting Step: Some bacteria, like Pseudomonas aeruginosa, have efficient zinc efflux pumps (e.g., CzcCBA) that actively remove zinc ions from the cell, conferring resistance.

    • Verify the susceptibility of your test strain to a known antimicrobial agent as a positive control.

    • If you suspect resistance, consider increasing the concentration of this compound or testing it in combination with a synergistic agent.

Possible Cause 3: Inappropriate pH of the agar medium.

  • Troubleshooting Step: The antimicrobial activity of zinc compounds can be pH-dependent.

    • Measure and adjust the pH of your agar medium to a slightly acidic range (e.g., pH 4.5-5.5) to potentially enhance efficacy, especially for skin and oral applications.[3]

Issue 2: High Minimum Inhibitory Concentration (MIC) Values in Broth Microdilution Assays

Possible Cause 1: Chelation of zinc ions by media components.

  • Troubleshooting Step: Components of complex media like peptones and yeast extract can chelate Zn²⁺ ions, reducing their bioavailability.

    • Consider using a chemically defined medium with known concentrations of metal ions for your assays.

    • If using a complex medium is necessary, be aware of potential chelation effects and interpret results accordingly.

Possible Cause 2: Biofilm formation in microtiter plates.

  • Troubleshooting Step: Many bacteria can form biofilms on the surface of microtiter plate wells, which are inherently more resistant to antimicrobials.

    • Visually inspect the wells for a slime layer or use a crystal violet staining assay to quantify biofilm formation.

    • If biofilm formation is significant, you may need to perform a specific anti-biofilm assay.

Issue 3: Difficulty in Formulating a Stable and Efficacious Product

Possible Cause 1: Precipitation of this compound.

  • Troubleshooting Step: this compound has good water solubility, but this can be affected by the pH and the presence of other ions in the formulation.[3]

    • Ensure the pH of your formulation is within a range where this compound remains soluble.

    • Evaluate the compatibility of this compound with all other excipients in the formulation.

Possible Cause 2: Loss of antimicrobial activity over time.

  • Troubleshooting Step: The chemical environment of the formulation can impact the availability of active Zn²⁺ ions.

    • Conduct stability studies where the antimicrobial efficacy of the formulation is tested at different time points and storage conditions.

    • Analyze the concentration of free zinc ions at these intervals to correlate with antimicrobial activity.

Quantitative Data Summary

Table 1: Antimicrobial Efficacy of this compound in Combination with Cetylpyridinium Chloride (CPC)

Test FormulationTarget MicroorganismAssayResultReference
0.075% CPC + 0.28% this compoundStreptococcus mutansMIC0.093% (v/v)[9]
0.075% CPC + 0.28% this compoundActinomyces viscosusCell Viability0.009 (vs. 0.752 for control)[9]
0.075% CPC + 0.28% this compoundMultispecies BiofilmMetabolic Activity ReductionSignificant reduction[7]
0.075% CPC + 0.28% this compoundAggregatibacter actinomycetemcomitansLog Reduction in CFUs7.11 (±0.549)[10]
0.075% CPC + 0.28% this compoundStreptococcus mutansLog Reduction in CFUs8.83 (±0.405)[10]

Table 2: Efficacy of 1% this compound in a Cream Formulation at Different pH Values against Various Microorganisms (Preservative Efficacy Test)

MicroorganismpH 4.5pH 5.0pH 5.5pH 7.0Reference
P. aeruginosaPass (Criterion B)Pass (Criterion B)Pass (Criterion A)Fail[3]
E. coliPass (Criterion A)Pass (Criterion A)Pass (Criterion A)Fail[3]
S. aureusPass (Criterion A)Pass (Criterion A)Pass (Criterion A)Fail[3]
C. albicansPass (Criterion A)Pass (Criterion A)Pass (Criterion A)Fail[3]
A. brasiliensisPass (Criterion B)FailFailFail[3]
Criterion A and B refer to acceptance criteria for preservative efficacy according to the European Pharmacopoeia.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., deionized water).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium. Leave wells for positive (no antimicrobial) and negative (no bacteria) controls.

  • Inoculum Preparation: Culture the test microorganism in broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (typically 18-24 hours at 37°C).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Crystal Violet Assay for Biofilm Disruption
  • Biofilm Formation: Grow the test microorganism in a 96-well flat-bottom plate in a suitable medium for 24-48 hours to allow for biofilm formation.

  • Removal of Planktonic Cells: Gently wash the wells with a sterile phosphate-buffered saline (PBS) solution to remove non-adherent, planktonic cells.

  • Treatment with this compound: Add different concentrations of the this compound formulation to the wells containing the established biofilms. Include a positive control (a known biofilm-disrupting agent) and a negative control (broth or buffer only).

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow the this compound to act on the biofilm.

  • Staining: Wash the wells again with PBS to remove the treatment solution and any detached biofilm. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add an appropriate solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the remaining biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570-595 nm. A lower absorbance indicates greater biofilm disruption.

Visualizations

Caption: Bacterial zinc homeostasis and antimicrobial action of high zinc concentrations.

Experimental_Workflow_MIC start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

"addressing matrix effects in zinc lactate quantification in biological samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of zinc lactate in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the context of this compound quantification in biological samples (e.g., plasma, urine, tissue homogenates), endogenous substances like salts, lipids, proteins, and metabolites can co-extract with this compound and interfere with its ionization in the mass spectrometer source.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[3]

Q2: My this compound signal is inconsistent and lower than expected. Could this be a matrix effect?

A: Yes, inconsistent and suppressed signals are classic indicators of matrix effects.[2] When co-eluting matrix components compete with this compound for ionization, the analyte's signal can be significantly reduced, leading to poor sensitivity and reproducibility. To confirm if you are observing a matrix effect, you can perform a post-column infusion experiment.[2]

Q3: How can I reduce or eliminate matrix effects in my this compound assay?

A: Several strategies can be employed to mitigate matrix effects:

  • Advanced Sample Preparation: Implementing more rigorous sample cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[3]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from interfering compounds is a crucial step.[2]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is considered the gold standard for correcting matrix effects.[2][4]

  • Method of Standard Addition: This method can compensate for matrix effects by creating a calibration curve within the sample matrix itself.[2][5]

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering components, although this may compromise the limit of detection.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Poor Reproducibility/High Variability Inconsistent matrix effects across different samples or batches.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing reliable correction.[2][4] 2. Optimize Sample Preparation: Ensure your sample preparation method is robust and consistently removes interfering components. Consider switching from protein precipitation to LLE or SPE for cleaner extracts.[3] 3. Use the Standard Addition Method: This can account for sample-to-sample variations in matrix effects.[5]
Low Signal Intensity/Ion Suppression Co-eluting matrix components, particularly phospholipids, are suppressing the ionization of this compound.[3]1. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate this compound from the suppression zone.[2] 2. Enhance Sample Cleanup: Use phospholipid removal plates or a more selective SPE protocol.[6] 3. Check for Contamination: Ensure all solvents and reagents are of high purity.
Inaccurate Quantification Matrix effects are leading to either suppression or enhancement of the this compound signal, causing biased results.[2]1. Validate with Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects. 2. Employ the Standard Addition Method: This is particularly useful when a blank matrix is not available or when matrix effects are highly variable.[2][7] 3. Use a SIL-IS: This is the most reliable method for ensuring accurate quantification in the presence of matrix effects.[4]
Method Fails Validation for Accuracy/Precision The analytical method is not robust enough to handle the complexity of the biological matrix.1. Re-evaluate the entire workflow: From sample collection and storage to final data analysis. Inconsistent pre-analytical variables can impact results.[8] 2. Perform a thorough method validation: Following guidelines from regulatory bodies is crucial.[9][10] 3. Investigate different ionization sources: If using electrospray ionization (ESI), which is prone to matrix effects, consider if atmospheric pressure chemical ionization (APCI) is a viable alternative for your molecule.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix interferences from plasma samples.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Method of Standard Addition

This protocol is for quantifying this compound in a complex matrix where a suitable blank matrix is unavailable.

  • Sample Aliquoting: Aliquot the sample into at least four equal volumes (e.g., 100 µL each).

  • Spiking: Add increasing, known amounts of a this compound standard solution to three of the aliquots. The fourth aliquot remains unspiked. For example, you could spike to achieve final added concentrations of 10, 50, and 100 ng/mL.

  • Analysis: Analyze all four samples using the established LC-MS/MS method.

  • Data Plotting: Plot the measured peak area against the concentration of the added standard.

  • Quantification: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the endogenous concentration of this compound in the sample.[2]

Visualizing Workflows and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Strategy Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation Sample->Precipitation Simple LLE Liquid-Liquid Extraction Sample->LLE Moderate Cleanup SPE Solid-Phase Extraction Sample->SPE High Cleanup LC LC Separation Precipitation->LC LLE->LC SPE->LC MS MS/MS Detection LC->MS ExternalCal External Calibration MS->ExternalCal Prone to Error MatrixMatched Matrix-Matched Calibration MS->MatrixMatched Good StdAdd Standard Addition MS->StdAdd Better SIL_IS Stable Isotope-Labeled IS MS->SIL_IS Best

Caption: Workflow for addressing matrix effects in this compound quantification.

standard_addition_logic cluster_prep Sample Preparation cluster_analysis Analysis & Plotting cluster_quant Quantification A Sample + 0 ng/mL Spike Analysis LC-MS/MS Analysis A->Analysis B Sample + 10 ng/mL Spike B->Analysis C Sample + 50 ng/mL Spike C->Analysis D Sample + 100 ng/mL Spike D->Analysis Plot Plot Peak Area vs. Added Conc. Analysis->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate Result |-X-intercept| = Endogenous Conc. Extrapolate->Result

Caption: Logical flow of the standard addition method for quantification.

References

"minimizing racemization during lactide synthesis with zinc lactate catalyst"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lactide Synthesis with Zinc Lactate Catalyst

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on lactide synthesis using zinc-based catalysts, with a focus on minimizing racemization.

Troubleshooting Guide

Q1: I am observing a high percentage of meso-lactide and/or D-lactide in my L-lactide synthesis. What are the primary causes of this racemization?

A1: High racemization during L-lactide synthesis is typically caused by a combination of factors that promote the epimerization of the chiral center. The most common causes include:

  • Excessive Temperature: The depolymerization of PLA oligomers is favored at high temperatures, but elevated temperatures also dramatically increase the rate of racemization.[1][2] Racemization can occur through the enolization of the ester group or the cleavage of the alkyl-oxygen bond at high temperatures.[1]

  • High Catalyst Concentration: While a catalyst is necessary, an excessively high concentration can increase the incidence of side reactions, including those that lead to racemization.[3]

  • Presence of Basic Impurities: Lactide is highly sensitive to basic compounds, which can abstract the acidic α-proton on the lactide molecule, leading to racemization.[1][3] Inefficient removal of water or other impurities can contribute to this issue.

  • Prolonged Reaction Time: Keeping the newly formed lactide at high temperatures for extended periods increases its exposure to racemizing conditions.

Q2: My lactide yield is low, forcing me to increase the temperature, which then causes racemization. How can I improve the yield at a lower, safer temperature?

A2: Improving yield without resorting to excessively high temperatures involves optimizing several process parameters:

  • Optimize Pressure: The depolymerization reaction is significantly influenced by pressure. Operating at a lower pressure (i.e., higher vacuum) increases the rate of lactide distillation from the reaction mixture, shifting the equilibrium toward product formation and allowing for lower operating temperatures.[1][3]

  • Prepolymer Molecular Weight: The molecular weight of the starting PLA oligomer is critical. An optimal molecular weight allows for efficient "back-biting" reactions that form the cyclic lactide.[3][4] If the oligomer molecular weight is too high, reduced chain mobility can hinder the reaction.[4]

  • Use of Co-catalysts/Promoters: Certain additives can improve catalyst performance and suppress racemization. For instance, combining this compound with sodium bicarbonate (NaHCO₃) or creatinine has been shown to significantly enhance yield and purity by altering the reaction mechanism and inhibiting racemization pathways.[5][6][7][8]

Q3: What is the recommended concentration range for a this compound catalyst?

A3: The optimal catalyst concentration must balance reaction speed with the minimization of side reactions. While the ideal concentration should be determined empirically for your specific setup, studies on related metal catalysts suggest a range between 0.1 wt% and 1.0 wt% relative to the mass of the PLA oligomer.[3][5] One study found that the lowest degree of racemization was obtained at a catalyst concentration of 0.1 wt%.[3] Another study using ZnO nanoparticles found a load ratio of 0.6 wt% to be effective.[4] Starting with a lower concentration (e.g., 0.2-0.5 wt%) is a prudent approach.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during lactide synthesis?

A1: The primary mechanism involves the abstraction of the α-proton (the proton on the carbon adjacent to the carbonyl group) of the lactic acid unit. This deprotonation forms a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to the original L-configuration or the inverted D-configuration, resulting in racemization and the formation of D-lactide or meso-lactide.[1][5][8] This process is often catalyzed by basic species or high temperatures.[1]

Q2: Can the choice of zinc salt affect the outcome? For example, this compound vs. zinc oxide?

A2: Yes, the specific zinc compound used can influence the reaction. Zinc oxide (ZnO) nanoparticles have been shown to be highly efficient in regulating the molecular weight of the oligomer during depolymerization, which is crucial for good lactide yield.[4][9] this compound itself is an effective catalyst, and its activity can be significantly enhanced with co-catalysts.[5][6] Other salts, like zinc acetate, have also demonstrated high activity in the depolymerization of PLA.[10] The choice may depend on factors like solubility in the reaction medium, particle size, and interaction with co-catalysts.

Q3: How critical is the purification step, and what is the recommended method?

A3: The purification step is absolutely critical for obtaining high-purity lactide suitable for producing high-molecular-weight PLA. Crude lactide contains residual catalyst, linear oligomers, lactic acid, and water, all of which can negatively impact subsequent polymerization. The most common and effective purification method is recrystallization from a solvent, with ethyl acetate being widely used.[1][4] This process effectively removes most impurities, leading to a final product with high optical purity.

Q4: Are there catalyst systems that are specifically designed to be "racemization-resistant"?

A4: Yes, recent research has focused on developing hybrid catalyst systems that actively suppress racemization. A notable example is the This compound and creatinine (CR) system.[6] In this system, creatinine is believed to restrain racemization by reducing α-proton abstraction, leading to significantly higher optical purity in the final lactide.[8] Similarly, a complex system of this compound and sodium bicarbonate has been developed to achieve both high yield and high purity.[7]

Data Presentation: Catalyst Systems and Reaction Parameters

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Key Parameters on Lactide Synthesis and Racemization

ParameterConditionEffect on YieldEffect on RacemizationReference
Temperature Increasing TemperatureIncreases reaction rate and yieldSignificantly Increases [1][2][11]
Pressure Decreasing Pressure (Higher Vacuum)Increases Decreases [1][3]
Catalyst Conc. Increasing ConcentrationIncreases rate up to a pointCan Increase due to side reactions[3]

Table 2: Performance of Selected Zinc-Based Catalyst Systems

Catalyst SystemTemperature (°C)Time (h)Crude Yield (%)Purified L-Lactide Purity (%)Reference
This compound (Zn(La)₂) + NaHCO₃Not Specified3.25> 95.6> 97.8[5][7]
This compound (Zn(La)₂) + Creatinine240Not Specified98.198.0[6]
ZnO Nanoparticles (0.6 wt%)Not SpecifiedNot Specified77 - 80~90.0 (after purification)[4][9]
ZnO-Creatinine Hybrid240Not Specified95.781.5 (pure L-lactide)[8]

Experimental Protocols

This section provides a generalized, three-stage protocol for the synthesis of L-lactide from L-lactic acid.

Objective: To synthesize high-purity L-lactide while minimizing racemization.

Materials:

  • L-lactic acid (88-90% aqueous solution)

  • This compound (catalyst)

  • Optional: Creatinine or Sodium Bicarbonate (co-catalyst)

  • Ethyl Acetate (recrystallization solvent)

  • Nitrogen (inert gas)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Short-path distillation head with condenser and collection flask

  • Vacuum pump with a pressure gauge

  • Standard laboratory glassware for purification

Methodology:

Stage 1: Dehydration and Oligomerization

  • Assemble the reaction apparatus (three-neck flask, stirrer, N₂ inlet, and a condenser for water removal).

  • Charge the flask with L-lactic acid solution.

  • Begin stirring and purge the system with nitrogen.

  • Gradually heat the solution to ~150-160°C under atmospheric pressure or a slight vacuum to remove water. This step may take 3-4 hours.[4]

  • Once the bulk of the water is removed, increase the vacuum slowly and raise the temperature to ~180°C to continue the polycondensation reaction, forming a low-molecular-weight PLA oligomer. This stage is complete when water distillation ceases.

Stage 2: Catalytic Depolymerization to Lactide

  • Cool the oligomer to a temperature where the catalyst can be added safely (~100-120°C).

  • Add the this compound catalyst (e.g., 0.5 wt%) and any co-catalyst to the flask under a nitrogen blanket.

  • Reconfigure the apparatus for vacuum distillation, replacing the water-removal condenser with a short-path distillation head leading to a cooled collection flask.

  • Gradually increase the temperature to 200-240°C while slowly decreasing the pressure to <10 mmHg.[1]

  • The PLA oligomer will begin to depolymerize, and crude lactide will distill over. Collect the crude lactide in the receiving flask. The process is complete when distillation slows significantly.

Stage 3: Purification by Recrystallization

  • Dissolve the collected crude lactide in a minimal amount of hot ethyl acetate (~60-70°C).

  • Once fully dissolved, allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to induce crystallization.

  • Collect the lactide crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethyl acetate to remove residual soluble impurities.

  • Dry the purified L-lactide crystals under a vacuum at a low temperature (~40-50°C) until a constant weight is achieved.

  • Characterize the final product for purity and optical integrity using techniques such as HPLC, NMR, and DSC.

Visualizations

Lactide_Synthesis_Workflow process_node process_node input_node input_node output_node output_node qc_node qc_node A L-Lactic Acid (Aqueous Solution) B Stage 1: Dehydration & Oligomerization (150-180°C, Vacuum) A->B C PLA Oligomer (Prepolymer) B->C D Add this compound Catalyst C->D E Stage 2: Depolymerization & Distillation (200-240°C, High Vacuum) D->E F Crude Lactide E->F G Stage 3: Recrystallization (Ethyl Acetate) F->G H Purified L-Lactide G->H I Purity & Optical Integrity Check (HPLC, NMR) H->I

Caption: Experimental workflow for L-lactide synthesis.

Racemization_Mechanism cluster_main Main Reaction Pathway cluster_side Racemization Pathway reactant reactant pathway_good pathway_good pathway_bad pathway_bad catalyst catalyst intermediate intermediate Oligomer PLA Oligomer Chain (...-O-CH(CH3)-CO-...) L_Lactide L-Lactide Oligomer->L_Lactide Back-biting (Cyclization) Enolate Planar Enolate Intermediate Oligomer->Enolate α-Proton Abstraction Meso_D_Lactide meso-Lactide or D-Lactide Enolate->Meso_D_Lactide Reprotonation Catalyst High Temp. Basic Impurities Catalyst->Enolate

Caption: Mechanism of desired cyclization vs. racemization.

Troubleshooting_Racemization problem problem check check solution solution start High Racemization Detected q_temp Reaction Temp > 220°C? start->q_temp s_temp Reduce Temp. Optimize Pressure. q_temp->s_temp Yes q_cat Catalyst Conc. > 0.5 wt%? q_temp->q_cat No s_cat Reduce Catalyst Concentration. q_cat->s_cat Yes q_time Long Distillation Time? q_cat->q_time No s_time Improve Vacuum Efficiency. q_time->s_time Yes q_imp Impurities Present? q_time->q_imp No s_imp Use Co-catalyst (e.g., Creatinine). q_imp->s_imp Likely

Caption: Troubleshooting logic for high racemization.

References

Validation & Comparative

A Comparative In Vivo Analysis of Zinc Lactate and Zinc Gluconate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc, an essential trace element, plays a pivotal role in numerous physiological processes, including enzymatic function, immune response, and protein synthesis. Consequently, the selection of an appropriate zinc salt for supplementation or therapeutic use is a critical consideration in research and drug development, with bioavailability being a key determinant of efficacy. This guide provides a comparative analysis of the in vivo bioavailability of two commonly used organic zinc salts: zinc lactate and zinc gluconate. While direct comparative human clinical data is limited, this document synthesizes the available evidence from in vivo studies to offer an objective overview for the scientific community.

Quantitative Bioavailability Data

Table 1: Pharmacokinetic Parameters of Zinc Gluconate from Human In Vivo Studies

Zinc SaltDose (Elemental Zinc)CmaxTmaxAUCStudy PopulationReference
Zinc Gluconate 15 mg114.2 ± 16.4 µg/dL2.25 ± 0.62 h289.5 ± 63.8 µg·h/dL12 healthy female volunteersGandia et al., 2007[1][2][3]
Zinc Gluconate 20 mg18.3% higher than Zinc OxideNot significantly different from Zinc Oxide8.1% higher than Zinc Oxide12 healthy male volunteersSiepmann et al., 2005[4]

Table 2: Fractional Absorption of Zinc Gluconate in Humans

Zinc SaltDose (Elemental Zinc)Median Fractional Absorption (%)ComparisonStudy PopulationReference
Zinc Gluconate 10 mg60.9%Significantly higher than Zinc Oxide (49.9%)15 healthy adultsWegmuller et al., 2014[5][6]
Zinc Citrate 10 mg61.3%Not significantly different from Zinc Gluconate15 healthy adultsWegmuller et al., 2014[5][6]

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

While quantitative human data for this compound is scarce, a study in broilers demonstrated that this compound supplementation resulted in higher hepatic metallothionein levels compared to zinc sulfate, suggesting a higher bioavailability.[2][7][8]

Experimental Protocols

The following are detailed methodologies from key in vivo studies that are representative of how the bioavailability of zinc salts is assessed.

Protocol 1: Comparative Bioavailability of Zinc Bisglycinate vs. Zinc Gluconate (Gandia et al., 2007)
  • Study Design: A randomized, open-label, two-period, crossover study.[1][2][3]

  • Subjects: 12 healthy female volunteers.[1][2][3]

  • Intervention: Subjects received a single oral dose of 15 mg of elemental zinc as either zinc bisglycinate or zinc gluconate. A washout period of at least 7 days separated the two treatment periods.[1][2][3]

  • Sample Collection: Blood samples were collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, and 6 hours post-administration.[1][2][3]

  • Analytical Method: Serum zinc concentrations were determined using inductively coupled plasma optical emission spectrometry (ICP-OES).[1][2][3]

  • Pharmacokinetic Analysis: Cmax, Tmax, and AUC were calculated from the serum zinc concentration-time profiles for each subject and treatment.

Protocol 2: Fractional Absorption of Zinc Citrate, Zinc Gluconate, and Zinc Oxide (Wegmuller et al., 2014)
  • Study Design: A randomized, double-blind, three-way crossover study.[5][6]

  • Subjects: 15 healthy adults.[5][6]

  • Intervention: Subjects received a single oral dose of 10 mg of elemental zinc as zinc citrate, zinc gluconate, or zinc oxide. The zinc supplements were enriched with a stable isotope of zinc (⁶⁷Zn). Concurrently, a second stable isotope of zinc (⁷⁰Zn) was administered intravenously.[5][6]

  • Sample Collection: Urine samples were collected for 48 hours after administration of the zinc doses.[5][6]

  • Analytical Method: The isotopic enrichment of zinc in the urine samples was measured by thermal ionization mass spectrometry.

  • Bioavailability Calculation: The fractional absorption of zinc was calculated from the ratio of the oral tracer (⁶⁷Zn) to the intravenous tracer (⁷⁰Zn) excreted in the urine.

Signaling Pathways and Experimental Workflows

Zinc Absorption Pathway

The intestinal absorption of zinc is a complex and tightly regulated process involving specific transporter proteins. The primary transporters are the Zrt- and Irt-like proteins (ZIP) and the zinc transporters (ZnT).

Zinc_Absorption_Pathway Intestinal_Lumen Intestinal Lumen (Zinc Salts) ZIP4 ZIP4 Intestinal_Lumen->ZIP4 Zn²⁺ Apical_Membrane Apical Membrane Enterocyte Enterocyte ZnT1 ZnT1 Enterocyte->ZnT1 Zn²⁺ Basolateral_Membrane Basolateral Membrane Portal_Blood Portal Blood (Bound to Albumin) ZIP4->Enterocyte ZnT1->Portal_Blood

Caption: Intestinal zinc absorption pathway.

Experimental Workflow for a Crossover Bioavailability Study

The following diagram illustrates a typical experimental workflow for a crossover bioavailability study, such as the one conducted by Gandia et al. (2007).

Crossover_Workflow Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Period1A Period 1: Administer this compound GroupA->Period1A Period1B Period 1: Administer Zinc Gluconate GroupB->Period1B WashoutA Washout Period Period1A->WashoutA WashoutB Washout Period Period1B->WashoutB Period2A Period 2: Administer Zinc Gluconate WashoutA->Period2A Period2B Period 2: Administer this compound WashoutB->Period2B Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Period2A->Analysis Period2B->Analysis Comparison Statistical Comparison of Bioavailability Analysis->Comparison

Caption: Crossover bioavailability study workflow.

Discussion and Conclusion

The available in vivo data strongly supports that zinc gluconate is a highly bioavailable form of zinc in humans, with absorption rates comparable to or exceeding other commonly used zinc salts like zinc oxide.[4][5][6] While direct comparative human pharmacokinetic data for this compound is lacking, its classification as an organic zinc salt and findings from animal studies suggest it is also well-absorbed.[2][7][8]

References

A Comparative Guide to the In Vitro Antimicrobial Activity of Zinc Lactate and Zinc Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antimicrobial properties of zinc lactate and zinc oxide. The information presented is collated from various scientific studies to offer a comprehensive overview of their efficacy against a range of microorganisms, their mechanisms of action, and the experimental protocols used for their evaluation.

Mechanisms of Antimicrobial Action

Both this compound and zinc oxide exert their antimicrobial effects primarily through the release of zinc ions (Zn²⁺). However, zinc oxide, particularly in nanoparticle form (ZnO-NPs), possesses additional mechanisms of action.

This compound: The antimicrobial activity of this compound is mainly attributed to the bioavailability of Zn²⁺ ions in solution. These ions can interfere with essential microbial processes. In cosmetic formulations, this compound has been shown to have a preservative-boosting effect, with its efficacy being pH-dependent.[1]

Zinc Oxide: Zinc oxide's antimicrobial properties are more multifaceted.[2] In addition to the release of Zn²⁺ ions, ZnO, especially as nanoparticles, can generate reactive oxygen species (ROS) like hydrogen peroxide, which are detrimental to microbial cells.[3] Furthermore, ZnO-NPs can directly interact with and disrupt microbial cell walls.[3]

dot

Antimicrobial_Mechanisms cluster_zinc_lactate This compound cluster_zinc_oxide Zinc Oxide (ZnO) ZL This compound ZL_ion Zn²⁺ Ion Release ZL->ZL_ion Dissolution Microbial_Inhibition Microbial Inhibition & Cell Death ZL_ion->Microbial_Inhibition ZO Zinc Oxide ZO_ion Zn²⁺ Ion Release ZO->ZO_ion Dissolution ROS Reactive Oxygen Species (ROS) Generation ZO->ROS Contact Direct Cell Contact ZO->Contact ZO_ion->Microbial_Inhibition ROS->Microbial_Inhibition Contact->Microbial_Inhibition

Caption: Comparative antimicrobial mechanisms of this compound and zinc oxide.

Quantitative Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of this compound and zinc oxide against various bacterial and fungal species, as reported in different studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
MicroorganismZinc CompoundConcentration (mg/mL)Reference
Staphylococcus aureusZinc Oxide (NPs)0.0039[4]
Staphylococcus aureusZinc Sulfate0.128[2]
Escherichia coliZinc Oxide (NPs)0.03125[4]
Escherichia coliZinc Chloride10[3]
Escherichia coliZinc Sulfate Heptahydrate5[3]
Pseudomonas aeruginosaThis compound in creamEffective at 1%[1]
Streptococcus mutansZinc Chloride> 8[5]
Streptococcus mutansZinc Sulfate> 8[5]
Streptococcus mutansZinc Acetate> 8[5]
Streptococcus sobrinusZinc Chloride1[5]
Streptococcus sobrinusZinc Sulfate1[5]
Streptococcus sobrinusZinc Acetate1[5]
Table 2: Antifungal Activity - Minimum Inhibitory Concentration (MIC)
MicroorganismZinc CompoundConcentration (mM)Reference
Candida albicansThis compound1.0 - 2.4[6]
Candida albicansZinc Chloride1.0 - 2.4[6]
Candida albicansZinc Gluconate1.0 - 2.4[6]
Candida albicansZinc Sulfate1.0 - 2.4[6]
Candida albicansZinc Oxide (NPs)2.5 - 5[7]
Aspergillus brasiliensisThis compound in creamIneffective at 1% (pH 5.5)[1]
Table 3: Antibacterial Activity - Zone of Inhibition
MicroorganismZinc CompoundConcentrationZone of Inhibition (mm)Reference
Streptococcus mutansZinc ChlorideNot specified13 ± 3.5[5]
Streptococcus mutansZinc AcetateNot specified12 ± 6.5[5]
Streptococcus mutansZinc SulfateNot specified10 ± 5[5]
Streptococcus sobrinusZinc ChlorideNot specified20 ± 5.5[5]
Streptococcus sobrinusZinc AcetateNot specified18 ± 5[5]
Streptococcus sobrinusZinc SulfateNot specified16 ± 3[5]
Staphylococcus aureusZinc Oxide (NPs)50 mg/disk19.8[8]
Escherichia coliZinc Oxide (NPs)50 mg/diskNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of common experimental protocols used to assess the antimicrobial activity of zinc compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

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MIC_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of zinc compound C Inoculate dilutions with microorganism A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature and time C->D E Visually assess for turbidity (growth) D->E F Determine lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the zinc compound is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation: Each well containing the diluted zinc compound is inoculated with the microbial suspension. Positive (microorganism in broth without zinc compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the zinc compound at which no visible growth (turbidity) is observed.

Kirby-Bauer Disk Diffusion Test (Zone of Inhibition)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

dot

Disk_Diffusion_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare a lawn of microorganism on agar plate C Place disks on the surface of the agar A->C B Impregnate sterile disks with zinc compound B->C D Incubate under optimal conditions C->D E Measure the diameter of the zone of no growth (mm) D->E

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Detailed Steps:

  • Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Application of Disks: Sterile paper disks are impregnated with a known concentration of the zinc compound and placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is measured in millimeters.

Conclusion

Both this compound and zinc oxide demonstrate notable in vitro antimicrobial properties. Zinc oxide, particularly in its nanoparticle form, exhibits a broader and often more potent antimicrobial effect due to its multiple mechanisms of action, including ROS generation and direct cell contact. The available data suggests that ZnO-NPs can be effective at very low concentrations against bacteria like S. aureus and E. coli.

This compound's antimicrobial activity is primarily driven by the release of zinc ions. While less studied in direct comparison to zinc oxide, it has shown efficacy against various microorganisms, including fungi like C. albicans and bacteria such as P. aeruginosa in specific formulations.

The choice between this compound and zinc oxide for a particular application will depend on factors such as the target microorganism, the required mechanism of action, the formulation's pH, and solubility considerations. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of their antimicrobial efficacy.

References

A Comparative Guide to Analytical Methods for the Quantification of Zinc Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their components is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of the lactate component of zinc lactate, alongside established alternative methods for the quantification of zinc.

The validation of an analytical method establishes, through documented evidence, that the procedure is suitable for its intended purpose.[1][2] This guide will delve into the experimental protocols and performance data of these methods, offering a clear comparison to inform your selection of the most appropriate analytical strategy.

Method Comparison: HPLC for Lactate vs. Spectrophotometry and Atomic Absorption for Zinc

While a direct HPLC method for the intact this compound salt is not commonly employed, the individual components, lactate and zinc, can be accurately quantified using a variety of techniques. Here, we compare a validated Reverse-Phase HPLC (RP-HPLC) method for lactate quantification with two prevalent methods for zinc quantification: UV-Vis Spectrophotometry and Flame Atomic Absorption Spectrometry (FAAS).

Parameter RP-HPLC for Lactate UV-Vis Spectrophotometry for Zinc Flame Atomic Absorption Spectrometry (FAAS) for Zinc
Principle Separation of lactate from other components on a stationary phase with subsequent detection by UV absorbance.[3][4]Formation of a colored complex between zinc and a chromogenic reagent, with absorbance measured at a specific wavelength.[5][6]Measurement of the absorption of light by free zinc atoms in a flame.[7][8]
Linearity Range 0.001 – 0.005 gm/ml[4]1-5 µg/mL[6]0.20-0.75 ppm[9]
Accuracy (% Recovery) Typically 98-102%97.50% - 99.91%[6]99.3% - 99.9%[7]
Precision (%RSD) < 2%[4]< 2%< 1%[10]
Limit of Detection (LOD) Not specified0.381 µg/mL[6]0.043 ppm[9]
Limit of Quantification (LOQ) Not specified1.156 µg/mL[6]0.131 ppm[9]
Specificity High, separates lactate from related compounds.[3]Can be prone to interference from other metal ions.[6]Highly specific for zinc.[8]
Throughput High, with run times as short as 4.0 min.[4]ModerateHigh

Experimental Protocols

RP-HPLC Method for Lactate Quantification

This method is suitable for the determination of lactate in bulk drug substances and pharmaceutical formulations.

a. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Symmetry Phenomenex Hypersil L17 (300mm x 7.80 mm, 8 µm) column or equivalent.

b. Reagents and Materials:

  • Sulphuric Acid, 0.1M solution in HPLC grade water.

  • HPLC grade water.

  • Sodium Lactate standard.

c. Chromatographic Conditions:

  • Mobile Phase: 0.1M Sulphuric Acid.[4]

  • Flow Rate: 1.2 ml/min.[4]

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µl.[3]

  • Retention Time: Approximately 4.0 min.[4]

d. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Sodium Lactate standard in HPLC grade water to achieve a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in HPLC grade water to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm nylon membrane before injection.[4]

e. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[11][12][13]

UV-Vis Spectrophotometric Method for Zinc Quantification

This colorimetric method is based on the formation of a stable complex between zinc and a suitable chromogenic agent, such as 8-Hydroxyquinoline.[6]

a. Instrumentation:

  • UV-Vis Spectrophotometer.

b. Reagents and Materials:

  • 8-Hydroxyquinoline (8-HQ) solution (1.1 × 10⁻³ M).[6]

  • Sulphuric acid solution (1 × 10⁻⁴ M).[6]

  • Ethanol.

  • Deionized water.

  • Zinc standard solution.

c. Procedure:

  • Prepare a series of standard solutions of zinc.

  • To a 10 mL volumetric flask, add a known volume of the standard or sample solution.

  • Add 5.5 mL of the 8-HQ solution, followed by 0.6 mL of the sulfuric acid solution.[6]

  • After 1 minute, add 1 mL of ethanol and dilute to the mark with deionized water.[6]

  • Allow the solution to stand for 15 minutes.

  • Measure the absorbance at 384 nm against a reagent blank.[6]

  • Construct a calibration curve and determine the zinc concentration in the sample.

Flame Atomic Absorption Spectrometry (FAAS) for Zinc Quantification

FAAS is a highly sensitive and specific method for the determination of zinc in various samples.[8][9]

a. Instrumentation:

  • Flame Atomic Absorption Spectrometer equipped with a zinc hollow cathode lamp.

b. Reagents and Materials:

  • Zinc standard solutions.

  • Nitric acid and/or hydrochloric acid for sample digestion and dilution.

c. Procedure:

  • Prepare a series of zinc standard solutions of known concentrations.

  • Accurately weigh the this compound sample and dissolve it in a suitable acidic solution. A wet digestion with a mixture of concentrated nitric acid and hydrogen peroxide may be necessary for complex matrices.[5]

  • Dilute the sample solution to bring the zinc concentration into the linear working range of the instrument.

  • Aspirate the blank, standards, and sample solutions into the flame of the FAAS.

  • Measure the absorbance at 213.9 nm.[5][14]

  • Generate a calibration curve from the standard solutions and determine the concentration of zinc in the sample.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC method for lactate and a general workflow for zinc quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Sample B Dissolve in HPLC Grade Water A->B C Filter through 0.45 µm Filter B->C E Inject into HPLC System C->E D Prepare Sodium Lactate Standard D->E F Separation on C18 Column E->F G UV Detection at 210 nm F->G H Generate Chromatogram G->H I Calculate Peak Area H->I J Quantify Lactate Concentration I->J Zinc_Quantification_Workflow cluster_methods Analytical Techniques A Sample Preparation (Dissolution/Digestion) C Instrumental Analysis A->C B Prepare Zinc Standards E Calibration Curve Generation B->E D Data Acquisition C->D M1 FAAS M2 UV-Vis Spectrophotometry M3 ICP-MS F Zinc Concentration Calculation D->F E->F

References

A Comparative Analysis of Zinc Lactate and Zinc Citrate on Cellular Zinc Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two common organic zinc salts, zinc lactate and zinc citrate, on cellular zinc uptake. While direct head-to-head comparative studies in the same cellular model are limited, this document synthesizes available data from various in vitro and human studies to offer an objective overview. The information is intended to assist researchers in selecting the appropriate zinc compound for their studies and to provide context for interpreting experimental results.

Cellular Zinc Uptake: A Complex Process

The absorption of zinc into cells is a tightly regulated process mediated primarily by two families of zinc transporters: the Zrt- and Irt-like proteins (ZIP) and the ZnT (zinc transporter) proteins.[1][2][3][4][5][6][7] ZIP transporters are responsible for the influx of zinc into the cytoplasm from the extracellular space or from within intracellular organelles, while ZnT transporters mediate the efflux of zinc from the cytoplasm to the extracellular space or into organelles.[1][2][3][4][5][6][7] The efficiency of zinc uptake from different supplemental forms is influenced by various factors, including the solubility of the zinc salt and its interaction with these transporters.

Comparative Data on Cellular Zinc Uptake

The following table summarizes the available data on the cellular uptake and bioavailability of this compound and zinc citrate from various studies. It is important to note the differences in experimental models and methodologies when comparing these results.

ParameterThis compoundZinc CitrateDirect Comparison
Cellular Model Intestinal Porcine Epithelial Cells (IPEC-J2)[8]Caco-2 (human colon adenocarcinoma)[9][10], LymphocytesNo direct comparative studies in the same cell line were identified.
Reported Effects on Cellular Zinc Levels Upregulated the mRNA expression and concentration of zinc transport proteins (ZNT-1) and zinc-binding proteins (MT-2B, CRIP), suggesting an increase in zinc uptake and intracellular storage.[8]In one study, citrate was found to reduce zinc uptake in lymphocytes when co-administered.[11] However, human studies show good bioavailability.Not available.
Bioavailability (from human/in vivo studies) Generally considered to have higher bioavailability than inorganic zinc salts.[11]Human studies show that zinc citrate has comparable fractional absorption to zinc gluconate (around 61%) and significantly higher absorption than zinc oxide.[12][13][14] Another study in humans showed no significant change in hair, urine, and erythrocyte zinc levels after supplementation with zinc citrate, in contrast to zinc picolinate.[15]No direct in vivo comparative studies were identified.
Solubility Highly soluble in water.Slightly soluble in water.This compound is more water-soluble.

Experimental Protocols for Assessing Cellular Zinc Uptake

Accurate quantification of cellular zinc uptake is crucial for comparing the efficacy of different zinc compounds. Below are detailed methodologies for two common experimental approaches.

1. In Vitro Digestion Followed by Caco-2 Cell Uptake

This model simulates the digestion process and subsequent absorption in the human intestine and is a widely accepted method for assessing the bioavailability of nutrients and drugs.[9][16][17]

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer that mimics the intestinal epithelium.[18]

  • In Vitro Digestion: The zinc compound (lactate or citrate) is subjected to a simulated gastrointestinal digestion process that includes oral, gastric, and intestinal phases with appropriate enzymes (e.g., pepsin, pancreatin) and pH adjustments.

  • Cellular Uptake: The "digested" zinc solution is then applied to the apical side of the Caco-2 cell monolayer. After a defined incubation period, the cells are washed to remove any surface-bound zinc.

  • Quantification: The intracellular zinc concentration is determined by lysing the cells and measuring the zinc content using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[18][19][20][21][22][23]

2. Fluorescent Probe-Based Measurement of Intracellular Zinc

This method allows for the real-time monitoring of changes in labile intracellular zinc concentrations.[24][25][26][27]

  • Cell Preparation: Cells (e.g., Caco-2, IPEC-J2) are cultured in a suitable format, such as 96-well plates.

  • Probe Loading: The cells are incubated with a zinc-sensitive fluorescent probe, such as FluoZin-3 AM.[26][28][29] The "AM" ester allows the probe to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent probe inside the cell.

  • Zinc Treatment: The cells are then treated with the zinc compound of interest (this compound or zinc citrate) at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in the intracellular labile zinc concentration.[28]

  • Data Analysis: The change in fluorescence is quantified and can be used to compare the relative uptake of zinc from different compounds.

Visualizing Cellular Zinc Regulation and Experimental Design

Cellular Zinc Homeostasis

The following diagram illustrates the general mechanism of cellular zinc uptake and efflux, highlighting the central role of ZIP and ZnT transporters.

General Mechanism of Cellular Zinc Homeostasis cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm Zinc Salt This compound or Zinc Citrate ZIP Transporter ZIP Transporter (Zinc Influx) Zinc Salt->ZIP Transporter Uptake Intracellular Zinc Intracellular Labile Zinc Pool ZIP Transporter->Intracellular Zinc ZnT Transporter ZnT Transporter (Zinc Efflux) Extracellular Space Extracellular Space ZnT Transporter->Extracellular Space Intracellular Zinc->ZnT Transporter Efflux Organelles/Vesicles Organelles/ Vesicles Intracellular Zinc->Organelles/Vesicles Sequestration/ Release Metallothionein Metallothionein (Zinc Binding) Intracellular Zinc->Metallothionein Buffering Caco-2 Cell Zinc Uptake Experimental Workflow Start Start Caco-2 Seeding Seed Caco-2 cells on permeable supports Start->Caco-2 Seeding Differentiation Culture for ~21 days for differentiation Caco-2 Seeding->Differentiation Apical Application Apply digested zinc solution to apical side of cells Differentiation->Apical Application In Vitro Digestion Simulated gastrointestinal digestion of zinc salt In Vitro Digestion->Apical Application Incubation Incubate for a defined period Apical Application->Incubation Washing Wash cells to remove extracellular zinc Incubation->Washing Cell Lysis Lyse cells to release intracellular zinc Washing->Cell Lysis Quantification Quantify zinc using ICP-MS or AAS Cell Lysis->Quantification End End Quantification->End

References

A Comparative Analysis of Zinc Lactate and Zinc Glycinate on Immune Function

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the relative immunomodulatory effects of two common organic zinc supplements, supported by available experimental data.

This guide provides a comparative overview of zinc lactate and zinc glycinate, focusing on their impact on the immune response. While direct head-to-head comparative studies on immune markers are limited, this document synthesizes available preclinical and clinical data to highlight the bioavailability and immunological effects of each compound. The information is intended to assist researchers and professionals in the pharmaceutical and nutraceutical fields in making informed decisions regarding the selection of zinc salts for further investigation and product development.

Introduction to Zinc's Role in Immunity

Zinc is an essential trace element that plays a pivotal role in maintaining a robust immune system. It is integral to the function of numerous enzymes and transcription factors, thereby influencing intracellular signaling pathways in both innate and adaptive immune cells.[1] Zinc homeostasis is critical for various immunological processes, including hematopoiesis, cell differentiation, and the proper functioning of immune cells.[1] Deficiency in zinc can lead to impaired immune responses, characterized by lymphopenia, a decreased ratio of T helper to cytotoxic T cells, and reduced natural killer (NK) cell activity.[1][2] Consequently, zinc supplementation is often recommended to mitigate the adverse effects of zinc deficiency and support overall immune health.

Bioavailability: A Key Differentiator

The efficacy of a zinc supplement is largely dependent on its bioavailability, which is the fraction of the ingested nutrient that is absorbed and utilized by the body. Organic zinc salts, such as lactate and glycinate, are generally considered to have higher bioavailability than inorganic forms like zinc sulfate.[3][4][5]

Zinc Glycinate has been shown in several studies to be a highly bioavailable form of zinc. A study comparing zinc bis-glycinate to zinc gluconate in healthy female volunteers demonstrated that the bis-glycinate form resulted in a 43.4% higher oral bioavailability.[6] Another review cited an abstract indicating that zinc glycinate led to higher plasma and erythrocyte zinc levels compared to zinc gluconate, picolinate, and oxide.[7]

This compound , as an organic salt, is also expected to have good bioavailability. While direct comparative studies with zinc glycinate are lacking, its organic nature suggests favorable absorption characteristics compared to inorganic zinc salts.[4]

The superior bioavailability of zinc glycinate suggests that it may be more effective at delivering zinc to the body's tissues, including immune cells, which could translate to a more pronounced effect on immune function.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative findings from studies investigating the effects of this compound and zinc glycinate on various immune-related parameters. It is important to note that these studies were conducted in different models, and therefore, the results are not directly comparable.

Table 1: Effects of this compound on Immune and Antioxidant Parameters in Porcine Models

ParameterModel SystemTreatmentResultReference
Cell ViabilityIPEC-J2 cells7.5 mg/L Zn from Zn LactateSignificant increase vs. control[8]
IL-6 SecretionIPEC-J2 cells7.5 mg/L Zn from Zn LactateSignificant decrease vs. control[8]
GSH-Px ActivityIPEC-J2 cells7.5 mg/L Zn from Zn LactateSignificant increase vs. control[8]
IL-1β (serum)Weaned piglets (PQ-induced stress)This compound supplementationSignificant decrease vs. PQ group[4]
IFN-γ (jejunal mRNA)Weaned piglets (PQ-induced stress)This compound supplementationSignificant downregulation vs. PQ group[4]
IL-10 (jejunal mRNA)Weaned piglets (PQ-induced stress)This compound supplementationSignificant upregulation vs. PQ group[4]

Table 2: Effects of Zinc Glycinate on Growth and Antioxidant Parameters in Broilers

ParameterModel SystemTreatmentResultReference
Average Daily GainBroilers (18-39 days)60 mg/kg Zn from Gly-ZnSignificant increase vs. control[9]
GSH-Px (serum)Broilers60 mg/kg Zn from Gly-ZnHigher than control and ZnSO4 groups[9]
MDA (serum)Broilers60 mg/kg Zn from Gly-ZnLower than control and ZnSO4 groups[9]
Tibia Zinc ContentBroilers60 mg/kg Zn from Gly-ZnHigher than control and ZnSO4 groups[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

Cell Viability Assay
  • Cell Line: Intestinal Porcine Epithelial Cells (IPEC-J2).[8]

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 8 × 10³ cells/well.[8]

    • After reaching 70-80% confluency, the cells are treated with varying concentrations of this compound or a control substance in a serum-free medium for specified time points (e.g., 12 hours).[8]

    • Cell viability is assessed using a commercial kit, such as the Cell Counting Kit-8 (CCK-8), following the manufacturer's instructions.[10]

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[10]

Cytokine Measurement (ELISA)
  • Sample Type: Cell culture supernatant or serum.[4][8]

  • Procedure:

    • Concentrations of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

    • The assay is performed according to the manufacturer's protocol.

    • Briefly, samples and standards are added to a microplate pre-coated with a specific antibody.

    • A biotin-conjugated antibody and streptavidin-HRP are subsequently added, followed by a substrate solution.

    • The color development is stopped, and the absorbance is read at the appropriate wavelength.

    • Cytokine concentrations are calculated based on the standard curve.

Antioxidant Enzyme Activity Assays
  • Sample Type: Cell lysates or serum.[8][9]

  • Procedure:

    • The activities of antioxidant enzymes like Glutathione Peroxidase (GSH-Px) and Superoxide Dismutase (SOD), as well as the concentration of Malondialdehyde (MDA), are determined using specific commercial assay kits.[8][9]

    • The assays are conducted following the detailed instructions provided by the manufacturer.

    • These kits typically involve colorimetric reactions where the change in absorbance is proportional to the enzyme activity or the concentration of the analyte.

T-Cell Proliferation Assay (General Protocol)
  • Sample Type: Peripheral Blood Mononuclear Cells (PBMCs).[11]

  • Procedure:

    • PBMCs are isolated from whole blood using density gradient centrifugation.

    • Cells are cultured in a 96-well plate in a suitable medium.

    • T-cells are stimulated to proliferate using mitogens such as Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.[11]

    • The cells are incubated for a period of time (e.g., 72 hours).

    • Proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) into the DNA of dividing cells, or by using a dye dilution assay (e.g., CFSE) with flow cytometry.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and the key signaling pathways influenced by zinc.

G cluster_prep Sample Preparation cluster_assays Immune Assays cluster_analysis Data Analysis subject Subjects/Animals/Cells treatment Treatment Groups (Control, Zn Lactate, Zn Glycinate) subject->treatment collection Sample Collection (Blood, Tissues, Cells) treatment->collection bioavailability Bioavailability Analysis (Serum Zinc Levels) collection->bioavailability cell_assays Cellular Assays (T-cell Proliferation, NK Cell Cytotoxicity) collection->cell_assays cytokine Cytokine Profiling (ELISA, Flow Cytometry) collection->cytokine antioxidant Antioxidant Status (GSH-Px, SOD, MDA) collection->antioxidant stat Statistical Analysis bioavailability->stat cell_assays->stat cytokine->stat antioxidant->stat comparison Comparative Evaluation stat->comparison

Caption: Experimental workflow for comparing the immunomodulatory effects of zinc supplements.

Caption: Key immunomodulatory signaling pathways influenced by zinc.

Conclusion

For researchers and drug development professionals, the choice between this compound and zinc glycinate may depend on the specific application, target population, and desired formulation characteristics. The superior bioavailability of zinc glycinate makes it a compelling candidate for further investigation in the context of immune support. Future studies should aim to directly compare these two forms in human clinical trials to elucidate their respective roles in modulating the immune response.

References

A Comparative Analysis of the Cytotoxicity of Zinc Lactate and Zinc Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective evaluation of the cellular toxicity of two common zinc salts, providing essential data for researchers, scientists, and drug development professionals in material selection and formulation.

In the realm of biomedical research and pharmaceutical development, the selection of appropriate ingredients is paramount to ensuring both efficacy and safety. Zinc compounds are widely utilized for their therapeutic and nutritional benefits, with zinc lactate and zinc chloride being two frequently employed salts. While both serve as sources of the essential zinc ion, their cytotoxic profiles can differ significantly, influencing their suitability for various applications. This guide provides a comprehensive comparison of the cytotoxicity of this compound and zinc chloride, supported by experimental data and detailed methodologies, to aid in informed decision-making.

Executive Summary of Cytotoxicity Data

The cytotoxic effects of this compound and zinc chloride have been evaluated across various cell lines and assays. The following tables summarize the key quantitative data from these studies, offering a comparative overview of their toxicity.

CompoundCell LineAssayMetricValueReference
Zinc ChlorideEPC, CHSE, RTG-2 (Fish cell lines)Neutral Red & Coomassie BlueIC50Generally the most cytotoxic of the zinc salts tested. Specific values not provided in abstract.[1][2]
Zinc ChlorideHaCaT (Human keratinocytes)MTTEC50 (12h)~11 µg/mL[3][4]
Zinc ChlorideHaCaT (Human keratinocytes)MTTEC50 (24h)13.5 µg/mL[3][4]
This compoundIPEC-J2 (Porcine intestinal epithelial cells)Cell Viability-Increased cell viability at 7.5 mg/L after 12h[5][6]
This compoundIPEC-J2 (Porcine intestinal epithelial cells)LDH Activity-Lower LDH activity compared to control and zinc sulfate[5]

Detailed Experimental Protocols

Understanding the methodologies behind the cytotoxicity data is crucial for its correct interpretation and for designing future experiments. The following sections detail the protocols for the key assays mentioned in the comparative data.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with a medium containing various concentrations of the test compound (this compound or zinc chloride) and incubated for a specified period (e.g., 12, 24, 48 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

2. Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

  • Cell Seeding and Compound Exposure: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with varying concentrations of the zinc compounds for a defined period.

  • Collection of Supernatant: After incubation, a portion of the cell culture supernatant is carefully collected from each well.

  • LDH Reaction: The collected supernatant is mixed with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored formazan is measured at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of lysed cells.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cell_seeding Cell Seeding (96-well plate) compound_exposure Compound Exposure (this compound vs. Zinc Chloride) cell_seeding->compound_exposure incubation Incubation (Defined Period) compound_exposure->incubation mtt_addition Add MTT Reagent incubation->mtt_addition collect_supernatant Collect Supernatant incubation->collect_supernatant formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization mtt_readout Measure Absorbance (Viable Cells) formazan_solubilization->mtt_readout ldh_reaction LDH Reaction collect_supernatant->ldh_reaction ldh_readout Measure Absorbance (Cytotoxicity) ldh_reaction->ldh_readout

Caption: Workflow for assessing cytotoxicity using MTT and LDH assays.

logical_comparison cluster_compounds Test Compounds cluster_endpoints Measured Endpoints zinc_source Zinc Source zinc_lactate This compound (Organic Salt) zinc_source->zinc_lactate zinc_chloride Zinc Chloride (Inorganic Salt) zinc_source->zinc_chloride cytotoxicity_assessment Cytotoxicity Assessment zinc_lactate->cytotoxicity_assessment zinc_chloride->cytotoxicity_assessment cell_viability Cell Viability (e.g., MTT) cytotoxicity_assessment->cell_viability membrane_integrity Membrane Integrity (e.g., LDH) cytotoxicity_assessment->membrane_integrity apoptosis Apoptosis cytotoxicity_assessment->apoptosis comparative_analysis Comparative Analysis cell_viability->comparative_analysis membrane_integrity->comparative_analysis apoptosis->comparative_analysis

Caption: Logical framework for comparing the cytotoxicity of zinc compounds.

Discussion and Conclusion

The available data suggests that zinc chloride generally exhibits a higher cytotoxic potential compared to organic zinc salts like this compound. Studies on fish cell lines consistently ranked zinc chloride as the most cytotoxic among the tested zinc compounds[1][2]. Furthermore, research on human keratinocytes established a clear dose- and time-dependent cytotoxic effect for zinc chloride, with an EC50 value of 13.5 µg/mL after 24 hours of exposure[3][4].

In contrast, this compound, at certain concentrations, has been shown to promote cell viability in intestinal porcine epithelial cells[5][6]. The same study also indicated that this compound treatment resulted in lower LDH activity compared to both the control and zinc sulfate, suggesting better maintenance of cell membrane integrity[5]. While not a direct comparison with zinc chloride, this finding points towards a more favorable cytotoxicity profile for this compound.

For researchers and drug development professionals, the choice between this compound and zinc chloride should be guided by the specific application, desired zinc concentration, and the sensitivity of the biological system . Based on the current evidence, this compound appears to be a more biocompatible option, particularly for applications requiring sustained cell viability and minimal membrane damage. Future head-to-head studies are warranted to provide a more precise quantitative comparison of the cytotoxicity of these two important zinc salts.

References

A Comparative Guide to the Bioaccessibility of Zinc Lactate and Other Organic Zinc Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate zinc salt is a critical determinant of the efficacy of oral zinc supplementation and fortification. Among the organic zinc salts, zinc lactate is valued for its organoleptic properties and solubility. This guide provides an objective comparison of the bioaccessibility of this compound with other commonly used organic zinc salts, supported by experimental data from in vitro and human studies.

Quantitative Comparison of Zinc Bioaccessibility

The bioaccessibility of zinc, defined as the fraction of ingested zinc that is released from its matrix in the gastrointestinal tract and becomes available for absorption, varies significantly among different organic salts. The following table summarizes quantitative data from various studies to facilitate a comparative assessment.

Zinc SaltExperimental ModelBioaccessibility / Absorption (%)Key Findings & Citations
This compound Broiler Chicken Study (in vivo)Higher bioavailability than zinc sulfate.This compound supplementation improved growth performance and intestinal morphology, indicating higher bioavailability compared to zinc sulfate.
General StatementHigher bioaccessibility than zinc sulfate.Organic zinc salts, such as acetate and lactate, generally exhibit higher bioaccessibility than inorganic forms like zinc sulfate.
Zinc Gluconate Human Study (in vivo)~60.9%Fractional absorption was not significantly different from zinc citrate but was significantly higher than zinc oxide.
In Vitro Digestion4.48% - 6.19%The relative bioaccessibility of zinc from supplements containing zinc gluconate varied in this range.
Zinc Citrate Human Study (in vivo)~61.3%Showed comparable fractional absorption to zinc gluconate and was significantly higher than zinc oxide.
In Vitro Digestion3.15%One study reported this value for the relative bioaccessibility of zinc from a supplement containing zinc citrate.
Zinc Picolinate Human Study (in vivo)Significantly increased hair, urine, and erythrocyte zinc levels compared to gluconate and citrate.This suggests potentially higher absorption and tissue uptake compared to zinc gluconate and citrate.
In Vitro Digestion1.99%A study on dietary supplements reported this relative bioaccessibility for zinc picolinate.
Zinc Bisglycinate Human Study (in vivo)43.4% higher oral bioavailability than zinc gluconate.Demonstrated significantly higher serum zinc levels compared to zinc gluconate.
In Vitro Digestion5.77% - 9.38%Showed the highest bioaccessibility among the tested zinc supplements in one study.
Zinc Sulfate (Reference) In Vitro Digestion1.13% - 3.38%Generally exhibits lower bioaccessibility compared to organic zinc salts in in vitro models.

Experimental Protocols

A comprehensive understanding of the methodologies employed in bioaccessibility studies is crucial for the accurate interpretation of the presented data. The following are detailed protocols for key experiments cited in the literature.

In Vitro Bioaccessibility Assessment via Simulated Gastrointestinal Digestion (INFOGEST Method)

The INFOGEST method is a standardized, static in vitro digestion protocol designed to mimic the physiological conditions of the human upper gastrointestinal tract.

1. Objective: To determine the fraction of zinc that is released from the supplement matrix and solubilized under simulated digestive conditions, representing the bioaccessible fraction.

2. Reagent Preparation:

  • Simulated Salivary Fluid (SSF): An electrolyte solution containing α-amylase, adjusted to pH 7.0.

  • Simulated Gastric Fluid (SGF): An electrolyte solution containing pepsin, adjusted to pH 3.0 with HCl.

  • Simulated Intestinal Fluid (SIF): An electrolyte solution containing pancreatin and bile, adjusted to pH 7.0 with NaOH.

3. Digestion Procedure:

  • Oral Phase: The zinc supplement is mixed with SSF and incubated at 37°C for 2 minutes with gentle agitation.

  • Gastric Phase: The oral bolus is mixed with SGF and incubated at 37°C for 2 hours with continuous mixing.

  • Intestinal Phase: The gastric chyme is mixed with SIF and incubated at 37°C for 2 hours with continuous mixing.

4. Sample Analysis:

  • Following the intestinal phase, the digesta is centrifuged to separate the soluble (bioaccessible) fraction from the insoluble residue.

  • The zinc concentration in the supernatant is quantified using analytical techniques such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

5. Calculation of Bioaccessibility: Bioaccessibility (%) = (Zinc in soluble fraction / Total zinc in the sample) x 100

Cellular Zinc Uptake Assessment using the Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely accepted in vitro model for studying intestinal absorption.

1. Objective: To evaluate the uptake and transport of zinc from different organic salts across an intestinal epithelial barrier model.

2. Cell Culture:

  • Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions.

3. Zinc Treatment:

  • The bioaccessible fraction obtained from the in vitro digestion of the zinc supplement is applied to the apical (AP) side of the Caco-2 monolayer, which simulates the intestinal lumen.

  • The basolateral (BL) compartment contains a transport buffer, representing the bloodstream.

4. Transport Assay:

  • The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.

  • Samples are collected from the BL compartment at various time points.

5. Zinc Quantification:

  • The concentration of zinc in the BL samples is measured using FAAS or ICP-MS.

6. Calculation of Apparent Permeability Coefficient (Papp): The rate of zinc transport across the Caco-2 monolayer is expressed as the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) Where:

  • dQ/dt is the rate of zinc appearance in the basolateral compartment (µg/s).
  • A is the surface area of the filter membrane (cm²).
  • C0 is the initial concentration of zinc in the apical compartment (µg/mL).

Visualizing Experimental Workflows and Pathways

To further elucidate the experimental processes and the underlying physiological pathways, the following diagrams are provided.

G cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase cluster_analysis Analysis Sample Zinc Salt Sample SSF Simulated Salivary Fluid Sample->SSF Mix Incubation_Oral Incubation SSF->Incubation_Oral 37°C, 2 min Oral_Bolus Oral Bolus SGF Simulated Gastric Fluid Oral_Bolus->SGF Mix Incubation_Gastric Incubation SGF->Incubation_Gastric 37°C, 2h Gastric_Chyme Gastric Chyme SIF Simulated Intestinal Fluid Gastric_Chyme->SIF Mix Incubation_Intestinal Incubation SIF->Incubation_Intestinal 37°C, 2h Digesta Final Digesta Centrifugation Centrifugation Digesta->Centrifugation Supernatant Bioaccessible Zinc Centrifugation->Supernatant Soluble Fraction Quantification Zinc Quantification Supernatant->Quantification FAAS/ICP-MS G cluster_apical Apical (Intestinal Lumen) cluster_monolayer Caco-2 Monolayer cluster_basolateral Basolateral (Bloodstream) Bioaccessible_Zinc Bioaccessible Zinc (from in vitro digestion) Caco2 Apical Membrane Enterocyte Basolateral Membrane Bioaccessible_Zinc->Caco2:f0 Uptake Transported_Zinc Transported Zinc Caco2:f2->Transported_Zinc Transport Quantification Zinc Quantification (FAAS/ICP-MS) Transported_Zinc->Quantification

A Comparative Guide to the Efficacy of Zinc Lactate and Zinc Oxide Nanoparticles in Topical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of zinc compounds in dermatological and cosmetic formulations is well-established, owing to their diverse therapeutic properties. Among these, zinc lactate and zinc oxide nanoparticles (ZnO NPs) are frequently utilized for their antimicrobial, anti-inflammatory, and skin-protective effects. This guide provides an objective comparison of the efficacy of this compound and ZnO NPs in topical applications, supported by available experimental data, to aid researchers and formulation scientists in selecting the appropriate zinc active for their specific needs. While extensive research exists for ZnO NPs, quantitative data for this compound in topical contexts is less prevalent in publicly available literature.

I. Overview of Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and ZnO NPs is crucial for interpreting their biological activities.

PropertyThis compoundZinc Oxide Nanoparticles (ZnO NPs)
Chemical Formula C₆H₁₀O₆ZnZnO
Appearance White to off-white crystalline powderWhite powder
Solubility Soluble in waterPractically insoluble in water
Particle Size Not applicable (molecular compound)Typically <100 nm

II. Comparative Efficacy in Topical Applications

This section delves into the key performance indicators for topical formulations, comparing the available data for this compound and ZnO NPs.

A. Antimicrobial Activity

Both this compound and ZnO NPs exhibit broad-spectrum antimicrobial activity, which is a key attribute for their use in topical products targeting skin infections or for preservative action.

Zinc Oxide Nanoparticles (ZnO NPs): The antimicrobial action of ZnO NPs is well-documented and is attributed to several mechanisms, including the generation of reactive oxygen species (ROS), zinc ion release, and membrane disruption.

Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Oxide Nanoparticles against Staphylococcus aureus

Nanoparticle SizeMIC (µg/mL)Bacterial StrainReference
10-30 nm625Staphylococcus aureus (clinical isolates)[1]
<50 nm3.9Staphylococcus aureus (from subclinical mastitis)[2]
20 nm2.5 mM (~203.5 µg/mL)Enterotoxigenic Staphylococcus aureus (10⁵ CFU/mL)[3][4]
50 nm5 mM (~407 µg/mL)Enterotoxigenic Staphylococcus aureus (10⁵ CFU/mL)[3][4]
B. Anti-inflammatory Effects

The anti-inflammatory properties of zinc compounds are crucial for their application in treating inflammatory skin conditions.

This compound: Exhibits soothing and anti-inflammatory effects on the skin, which is beneficial for irritated or sensitive skin. The anti-inflammatory action is attributed to the zinc ion, which can modulate inflammatory signaling pathways.[5][6]

Zinc Oxide Nanoparticles (ZnO NPs): ZnO NPs have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway.[7][8][9]

Signaling Pathway: Anti-inflammatory Action of Zinc Oxide Nanoparticles

The diagram below illustrates the proposed mechanism by which ZnO NPs inhibit the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR IKK IKK TLR->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates ZnO_NP ZnO NPs ZnO_NP->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS (Inflammatory Stimulus) LPS->TLR Activates

Caption: Inhibition of the NF-κB signaling pathway by ZnO NPs.

C. Skin Permeation

The extent to which a topical agent penetrates the skin barrier is a critical factor determining its efficacy and potential for systemic exposure.

This compound: Being water-soluble, the skin penetration of this compound is expected to be limited. However, specific quantitative data from in vitro permeation studies were not found in the reviewed literature.

Zinc Oxide Nanoparticles (ZnO NPs): Numerous studies have investigated the skin penetration of ZnO NPs. The general consensus is that ZnO NPs, when applied to intact skin, primarily remain on the skin surface and in the stratum corneum, with minimal penetration into the viable epidermis.[10][11] However, studies on compromised or UVB-exposed skin suggest that penetration into deeper skin layers may occur.[7]

Table 2: In Vitro Skin Permeation of Zinc Oxide Nanoparticles

Skin ModelFormulationExposure TimePenetration FindingsReference
Human skin explantsSunscreen24 hoursZnO NPs remained on the surface and in superficial layers of the stratum corneum.[10]
SKH-1 hairless mouse skin5% and 10% ZnO NPs (<50 nm) with UVB exposure6, 24, 48 hoursUVB exposure enhanced dermal penetration of ZnO NPs.[7]
Porcine ear skinNot specifiedNot specifiedNo penetration of ZnO particles or solubilized Zn through the stratum corneum.[12]
D. Cytotoxicity

The safety profile of topical ingredients is paramount. Cytotoxicity studies on relevant skin cell lines provide valuable insights into their potential for irritation and damage.

This compound: Specific IC50 values for this compound on human skin cells were not identified in the reviewed literature. General information suggests it is gentle and suitable for sensitive skin.

Zinc Oxide Nanoparticles (ZnO NPs): The cytotoxicity of ZnO NPs has been extensively studied and is dependent on factors such as particle size, concentration, and cell type.

Table 3: Cytotoxicity (IC50) of Zinc Oxide Nanoparticles on Human Keratinocytes (HaCaT cells)

Nanoparticle SizeExposure TimeIC50 (µg/mL)Reference
~35 nm24 hours26 ± 5[10]
50 nm24 hours~50[1][13]
100 nm24 hours>100[1][13]

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines typical protocols for key experiments cited in this guide.

A. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a zinc compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Test Compound: A stock solution of the zinc compound (e.g., ZnO NPs) is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the zinc compound that visibly inhibits the growth of the microorganism.[1]

Workflow: Broth Microdilution for MIC Determination

G A Prepare standardized bacterial inoculum C Inoculate wells with bacterial suspension A->C B Serially dilute zinc compound in 96-well plate B->C D Incubate plate C->D E Observe for growth and determine MIC D->E

Caption: Workflow for MIC determination using broth microdilution.

B. In Vitro Skin Permeation Study: Franz Diffusion Cell Method

Objective: To quantify the permeation of a zinc compound across a skin membrane.

Protocol:

  • Membrane Preparation: Excised human or animal skin is prepared and mounted on a Franz diffusion cell, separating the donor and receptor compartments.

  • Receptor Phase: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a physiological temperature (typically 32°C).

  • Application of Formulation: The test formulation containing the zinc compound is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.

  • Quantification: The concentration of the zinc compound in the collected samples is quantified using an appropriate analytical technique (e.g., atomic absorption spectroscopy).[11][14][15][16][17][18][19][20]

Experimental Setup: Franz Diffusion Cell

G cluster_cell Franz Diffusion Cell Donor Donor Compartment (Topical Formulation) Membrane Skin Membrane Donor->Membrane Receptor Receptor Compartment (Receptor Fluid) Membrane->Receptor Sampling Sampling Port Receptor->Sampling Stirrer Magnetic Stirrer Receptor->Stirrer G A Seed HaCaT cells in 96-well plate B Treat cells with zinc compound A->B C Add MTT solution B->C D Incubate to allow formazan formation C->D E Solubilize formazan and measure absorbance D->E

References

A Comparative Guide to Analytical Methods for Zinc Lactate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients such as zinc lactate is crucial for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of three common analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Complexometric Titration, and Flame Atomic Absorption Spectroscopy (FAAS). This comparison details the experimental protocols and performance data for each method to assist in selecting the most appropriate technique for your specific analytical requirements.

Quantitative Data Summary

The following tables summarize the key performance characteristics of HPLC, Complexometric Titration, and Flame Atomic Absorption Spectroscopy for the quantification of this compound.

Table 1: Performance Characteristics of Analyzed Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Complexometric TitrationFlame Atomic Absorption Spectroscopy (FAAS)
Principle Separation of L-zinc lactate from its D-isomer and other components on a chiral column followed by UV detection.Volumetric analysis based on the formation of a stable complex between zinc ions and a titrant, typically EDTA.[1]Measurement of the absorption of light by free zinc atoms in a flame.[1]
Selectivity High selectivity for the L-isomer of this compound.[2]Less selective; potential for interference from other metal ions that can form complexes with EDTA. Masking agents may be necessary to minimize this.[1][3]Highly selective for zinc due to the use of a specific wavelength of light absorbed only by zinc atoms.[1]
Sensitivity High sensitivity, suitable for quantifying low concentrations.Lower sensitivity, primarily suitable for the assay of bulk drug substances.[1]High sensitivity, making it suitable for trace analysis.[1]
Linearity (R²) 0.9999[2]Not typically applicable in the same way as instrumental methods.0.9970 - 0.999[4][5]
Accuracy (% Recovery) 99.8 ± 1.90%[2]High accuracy when interferences are controlled.98.9% to 101.21%[4][5]
Precision (RSD) 0.044% (Precision), 0.061% (Stability)[2]Good reproducibility.[3]< 2%[5]
Limit of Detection (LOD) Not specified.Not suitable for trace amounts.0.043 ppm[5]
Limit of Quantitation (LOQ) Not specified.Not suitable for trace amounts.0.131 ppm[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for L-Zinc Lactate

This method is particularly useful for the chiral separation and quantification of L-zinc lactate.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: OA-5000 chiral column.[2]

  • Mobile Phase: 1 mmol/L CuSO₄·5H₂O.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detector (wavelength not specified).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of L-zinc lactate in the mobile phase to establish a calibration curve. A typical concentration range is 0.147 to 3.675 mg/mL.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: The concentration of L-zinc lactate in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

Complexometric Titration

This method determines the zinc content in this compound through titration with a chelating agent.[3]

Reagents and Equipment:

  • Titrant: Standardized solution of ethylenediaminetetraacetic acid disodium (EDTA).

  • Indicator: Xylenol orange.[3]

  • Buffer: Acetic acid-sodium acetate buffer (pH 5-6).[3]

  • Masking Agents: Ammonium fluoride, thiourea, and ascorbic acid to mask interfering ions.[3]

  • Other Reagents: Sulfuric acid solution.[3]

  • Equipment: Burette, beaker, magnetic stirrer.

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample (approximately 0.3 g) and dissolve it in a sulfuric acid solution.[3]

  • Masking of Interferences: Add water (50 mL), ammonium fluoride solution (10 mL), thiourea solution (5 mL), and ascorbic acid (0.2 g) to the dissolved sample and mix thoroughly.[3] This step is crucial to prevent other metal ions from reacting with the EDTA.

  • Buffering and Indication: Add the acetic acid-sodium acetate buffer (15 mL) and a few drops of xylenol orange indicator. The solution will turn red.[3]

  • Titration: Titrate the solution with the standardized EDTA solution until the color changes from red to a bright yellow, which indicates the endpoint.[3]

  • Calculation: The this compound content is calculated based on the volume of EDTA solution consumed. A blank titration should also be performed.

Flame Atomic Absorption Spectroscopy (FAAS)

FAAS is a common and robust technique for quantifying the total zinc content.[6]

Instrumentation and Conditions:

  • Spectrometer: A flame atomic absorption spectrometer equipped with a zinc hollow cathode lamp.

  • Wavelength: 213.9 nm (primary wavelength for zinc).

  • Flame: Air-acetylene.

Procedure:

  • Standard Preparation: Prepare a series of zinc standard solutions (e.g., 0.20 to 0.75 ppm) by diluting a certified zinc standard stock solution.[5]

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent, such as deionized water or dilute acid, to a known volume. Further dilutions may be required to bring the zinc concentration into the linear range of the instrument.[1]

  • Calibration: Aspirate the standard solutions into the flame and measure their absorbance to generate a calibration curve.[1]

  • Sample Analysis: Aspirate the prepared sample solution into the flame and measure its absorbance.[1]

  • Quantification: The zinc concentration in the sample is determined by comparing its absorbance to the calibration curve.[1]

Methodology Visualization

The following diagram illustrates a typical cross-validation workflow for comparing different analytical methods for this compound determination.

Cross-Validation of Analytical Methods for this compound Determination cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Method Comparison Sample This compound Bulk Sample HPLC HPLC Analysis Sample->HPLC Titration Complexometric Titration Sample->Titration FAAS FAAS Analysis Sample->FAAS Standard Reference Standard Standard->HPLC Standard->FAAS Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity Selectivity Selectivity HPLC->Selectivity LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Titration->Accuracy Titration->Precision Titration->Selectivity FAAS->Accuracy FAAS->Precision FAAS->Linearity FAAS->Selectivity FAAS->LOD_LOQ Comparison Comparative Analysis Accuracy->Comparison Precision->Comparison Linearity->Comparison Selectivity->Comparison LOD_LOQ->Comparison Conclusion Conclusion Comparison->Conclusion Selection of Optimal Method

Caption: Workflow for the cross-validation of analytical methods for this compound determination.

References

Safety Operating Guide

Proper Disposal of Zinc Lactate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of zinc lactate is a critical component of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to protect personnel and the environment from potential hazards. This compound, while utilized in various research and development applications, is classified as harmful if swallowed, a cause of serious eye damage, and toxic to aquatic life with long-lasting effects.[1] This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE) to minimize exposure risks. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Essential PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Gloves: Use chemical-impermeable gloves, such as nitrile gloves.[1][2]

  • Protective Clothing: A lab coat is mandatory to protect skin and clothing from contamination.[1]

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, a full-face respirator should be used.[1]

II. Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.

Spill Response Protocol:

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[2][3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[4][5] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[3][6] Do not use water to clean up spills, as this can spread contamination.[3]

  • Collection: Place all spilled material and contaminated absorbent into a suitable, labeled, and closed container for disposal.[2][6][7]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the collected waste as hazardous chemical waste according to the procedures outlined below.[5]

III. Step-by-Step Disposal Procedure

The primary principle for this compound disposal is that it must not be released into the environment.[1][7] Disposal into drains or sewer systems is strictly prohibited due to its toxicity to aquatic life.[7][8]

Procedure for this compound Waste Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Keep solid and liquid this compound waste in separate, clearly labeled, and sealed containers.

  • Containerization:

    • Use robust, leak-proof containers suitable for chemical waste.

    • Label the container clearly with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).

  • Storage:

    • Store the sealed waste containers in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.

    • Ensure that the storage area is secure and away from incompatible materials.

  • Arranging for Disposal:

    • This compound waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility.[1][4][7]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.

IV. Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as PPE, filter paper, or containers, must be treated as hazardous waste.

  • Contaminated PPE: Dispose of used gloves and other disposable PPE in the designated hazardous waste container for this compound.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed (or equivalent) with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous waste.[7] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, though disposal as hazardous waste is the more conservative and recommended approach.[7]

Quantitative Data Summary

While specific quantitative limits for this compound disposal are subject to local, state, and federal regulations, the following table summarizes key hazard classifications.

ParameterValue/ClassificationSource
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]
Eye Damage/Irritation Category 1 (Causes serious eye damage)[1]
Aquatic Hazard (Acute) Category 1 (Very toxic to aquatic life)[1]
Aquatic Hazard (Chronic) Category 3 (Toxic to aquatic life with long lasting effects)[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize spill Spill or Release? containerize->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes store Store in Designated Hazardous Waste Area spill->store No spill_protocol->containerize contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Zinc Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment through the proper handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for the use of zinc lactate, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin irritation (Category 2) [1][2]

  • Serious eye irritation (Category 2/2A) [1][2]

  • Specific target organ toxicity, single exposure (Category 3), may cause respiratory irritation [1][2]

  • Harmful if swallowed (Acute toxicity - Oral, Category 4) [3][4][5]

  • Very toxic to aquatic life with long-lasting effects [3][4][5]

The signal word for this compound is Warning .[1][2][3][5]

Hazard Pictograms:

PictogramDescription
GHS07: Exclamation MarkIndicates skin and eye irritation, respiratory irritation, and may be harmful if swallowed.[1]
GHS09: EnvironmentIndicates the substance is hazardous to the aquatic environment.

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is required.[1][3][4]

PPE CategorySpecific Requirements
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are recommended.[3][4] A face shield may be appropriate in some workplaces.[2]
Hand Protection Wear compatible chemical-resistant gloves.[1] Gloves must be inspected prior to use.[3]
Body Protection Wear a laboratory coat, and close-toed footwear at a minimum.[2] Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is also recommended.[3][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.[1][3][4] Ensure adequate ventilation, such as local exhaust ventilation, to keep airborne concentrations low.[2][6]

Operational Plan for Handling this compound

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1][6] Use process enclosures or local exhaust ventilation to control airborne levels.[6]

  • Ensure a safety shower and eyewash fountain are readily accessible.[1][2]

  • Set up emergency exits and a designated risk-elimination area.[3]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Avoid ingestion and inhalation of dust.[1][6]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[1][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6]

  • Keep the container tightly closed when not in use.[1][2][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][7]

The following diagram illustrates the standard workflow for handling this compound:

Workflow for Safe Handling of this compound A Preparation & Engineering Controls - Work in a well-ventilated area - Ensure safety shower and eyewash are accessible B Don Personal Protective Equipment (PPE) - Safety goggles - Chemical-resistant gloves - Lab coat A->B C Handling this compound - Avoid contact and inhalation - Use non-sparking tools - No eating, drinking, or smoking B->C D Storage - Cool, dry, well-ventilated area - Tightly closed container - Away from incompatible materials C->D E Decontamination & Waste Disposal - Clean work area - Dispose of waste according to protocol D->E

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste this compound:

  • Waste this compound in pure form or in solutions with a concentration greater than 1 ppm must be managed as Dangerous Waste.[7]

  • Collect the waste in a sealable, compatible container.[7]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Another option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[1]

  • Do not discharge into drains or sewer systems.[1][3]

Contaminated Packaging:

  • Empty this compound containers must be managed as Dangerous Waste.[7]

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]

Emergency Procedures

In the event of an accidental spill or exposure, follow these procedures immediately.

Spill Response:

  • Evacuate personnel to a safe area.[3]

  • Ensure adequate ventilation.[1][3]

  • Wear appropriate PPE, including a respirator if necessary.[1][3]

  • Prevent further leakage or spillage if it is safe to do so.[3][4]

  • Use appropriate tools to collect the spilled solid in a suitable, closed container for disposal.[3][7]

  • Clean the contaminated area thoroughly.[1]

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][4]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][3][4]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[1][3][4]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4]

The following diagram outlines the emergency procedures for this compound exposure:

Emergency Procedures for this compound Exposure cluster_spill Spill Response cluster_exposure First Aid for Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Collect Collect Spilled Material Contain->Collect Clean Clean Contaminated Area Collect->Clean Exposure Exposure Occurs Inhaled Inhalation: Move to fresh air, give oxygen if needed, seek medical attention. Exposure->Inhaled Skin Skin Contact: Remove contaminated clothing, wash with soap and water for 15 min, seek medical attention. Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min, remove contacts, seek medical attention. Exposure->Eyes Swallowed Ingestion: Rinse mouth, do not induce vomiting, seek immediate medical attention. Exposure->Swallowed

Caption: Emergency procedures for this compound spills and exposure.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.